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Core Science & Biosynthesis

Foundational

UMB298: A Deep Dive into its Mechanism of Action as a Selective CBP/P300 Bromodomain Inhibitor

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the mechanism of action of UMB298, a potent and selective inhibitor of the bromodomains of the CRE...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of UMB298, a potent and selective inhibitor of the bromodomains of the CREB-binding protein (CBP) and p300. UMB298 has emerged as a valuable chemical probe for studying the roles of these epigenetic regulators in health and disease, with potential therapeutic applications in oncology, particularly in acute myeloid leukemia (AML).

Core Mechanism of Action

UMB298 functions as a competitive inhibitor at the acetyl-lysine binding pocket of the CBP and p300 bromodomains. By occupying this site, UMB298 prevents the recognition of acetylated lysine residues on histone and non-histone proteins. This disruption of protein-protein interactions interferes with the recruitment of the CBP/p300 coactivator complex to chromatin, leading to a downstream cascade of effects on gene transcription.

The primary consequence of UMB298-mediated CBP/p300 bromodomain inhibition is the reduction of histone H3 lysine 27 acetylation (H3K27ac), a key epigenetic mark associated with active enhancers and promoters. This, in turn, leads to the downregulation of critical oncogenes, most notably MYC, which plays a central role in the proliferation and survival of various cancer cells, including AML.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for UMB298, providing a clear comparison of its potency and selectivity.

Target Assay Type IC50 (nM) Selectivity
CBPTR-FRET7272-fold vs. BRD4
BRD4TR-FRET5193-

Table 1: In vitro inhibitory activity of UMB298.

Cell Line Assay Type Endpoint UMB298 Concentration Result
MOLM13Cell Growth AssayGrowth InhibitionNot specifiedInhibited cell growth
MOLM13Western BlotH3K27ac LevelsNot specifiedReduced H3K27ac levels
MOLM13Western Blot/RT-PCRMYC ExpressionNot specifiedCaused MYC depletion

Table 2: Cellular activity of UMB298 in the MOLM13 acute myeloid leukemia cell line.

Signaling Pathway

The signaling pathway affected by UMB298 is centered on the inhibition of CBP/p300 bromodomain function. The following diagram illustrates the key molecular events.

UMB298_Mechanism cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects UMB298 UMB298 CBP_p300 CBP/p300 Bromodomain UMB298->CBP_p300 Inhibits Transcription_Complex Transcription Factor Complex CBP_p300->Transcription_Complex Recruits H3K27ac H3K27ac CBP_p300->H3K27ac Maintains Ac_Lysine Acetylated Lysine (e.g., on Histones) Ac_Lysine->CBP_p300 Binds to MYC_Gene MYC Gene Promoter/ Enhancer Transcription_Complex->MYC_Gene Activates MYC_mRNA MYC mRNA MYC_Gene->MYC_mRNA Transcription MYC_Protein MYC Protein MYC_mRNA->MYC_Protein Translation Cell_Growth Cell Growth Inhibition MYC_Protein->Cell_Growth MYC_Protein->Cell_Growth Apoptosis Apoptosis MYC_Protein->Apoptosis Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Assays (MOLM13) cluster_analysis Data Analysis & Interpretation TR_FRET TR-FRET Assay IC50_Calc IC50 Determination (CBP vs. BRD4) TR_FRET->IC50_Calc Mechanism_Elucidation Elucidation of Mechanism of Action IC50_Calc->Mechanism_Elucidation Cell_Culture Cell Culture & Treatment with UMB298 Growth_Assay Cell Growth Assay Cell_Culture->Growth_Assay Western_Blot Western Blot Cell_Culture->Western_Blot RT_PCR RT-PCR Cell_Culture->RT_PCR GI50_Calc GI50 Calculation Growth_Assay->GI50_Calc H3K27ac_Analysis H3K27ac Level Analysis Western_Blot->H3K27ac_Analysis MYC_Protein_Analysis MYC Protein Level Analysis Western_Blot->MYC_Protein_Analysis MYC_mRNA_Analysis MYC mRNA Level Analysis RT_PCR->MYC_mRNA_Analysis GI50_Calc->Mechanism_Elucidation H3K27ac_Analysis->Mechanism_Elucidation MYC_Protein_Analysis->Mechanism_Elucidation MYC_mRNA_Analysis->Mechanism_Elucidation

References

Exploratory

UMB298: A Technical Guide to its Core Target and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals Abstract UMB298 is a potent and selective small molecule inhibitor targeting the bromodomains of the transcriptional coactivators CREB-binding protein (CBP)...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

UMB298 is a potent and selective small molecule inhibitor targeting the bromodomains of the transcriptional coactivators CREB-binding protein (CBP) and its paralogue, E1A binding protein p300. By competitively binding to the acetyl-lysine binding pocket within the bromodomain of these proteins, UMB298 disrupts a critical protein-protein interaction that is essential for the regulation of gene expression. This inhibition leads to a cascade of downstream effects, including the reduction of histone acetylation at specific lysine residues, and consequently, the suppression of key oncogenes such as MYC. This document provides an in-depth technical overview of the target of UMB298, its mechanism of action, and the experimental data supporting these findings.

Primary Molecular Target: CBP/p300 Bromodomains

The primary molecular target of UMB298 is the bromodomain of the homologous proteins, CREB-binding protein (CBP) and p300.[1][2] These proteins are large nuclear phosphoproteins that function as transcriptional co-activators, playing a crucial role in the regulation of a wide array of cellular processes, including proliferation, differentiation, and apoptosis. A key functional domain within CBP and p300 is the bromodomain, a highly conserved protein module that specifically recognizes and binds to acetylated lysine residues on both histone and non-histone proteins. This interaction is a critical step in the recruitment of the transcriptional machinery to specific gene promoters and enhancers, leading to the initiation of gene transcription.

UMB298 exhibits high selectivity for the CBP/p300 bromodomains over other bromodomain-containing proteins, such as those in the Bromodomain and Extra-Terminal Domain (BET) family.

Quantitative Data: Binding Affinity and Selectivity

The potency and selectivity of UMB298 have been quantified through various biochemical and cellular assays. The following table summarizes the key inhibitory concentrations (IC50) of UMB298 against the CBP bromodomain and, for comparison, the bromodomain of BRD4, a member of the BET family.

TargetIC50 (nM)Selectivity (fold vs. BRD4)
CBP7272
BRD45193-

Table 1: In vitro inhibitory activity of UMB298 against CBP and BRD4 bromodomains. Data sourced from biochemical assays.[1][2]

Signaling Pathway and Mechanism of Action

UMB298 exerts its biological effects by disrupting the canonical function of CBP/p300 as transcriptional co-activators. The proposed signaling pathway is as follows:

UMB298_Mechanism_of_Action cluster_nucleus Cell Nucleus UMB298 UMB298 CBP_p300_BRD CBP/p300 Bromodomain UMB298->CBP_p300_BRD Inhibits HAT_activity Histone Acetyltransferase (HAT) Activity CBP_p300_BRD->HAT_activity Recruits Ac_Lys Acetylated Lysine (Histones) Ac_Lys->CBP_p300_BRD Binds to H3K27ac H3K27ac HAT_activity->H3K27ac Increases Transcription_Machinery Transcriptional Machinery H3K27ac->Transcription_Machinery Promotes Recruitment MYC_Gene MYC Gene Transcription_Machinery->MYC_Gene Activates MYC_mRNA MYC mRNA MYC_Gene->MYC_mRNA Transcription MYC_Protein MYC Protein MYC_mRNA->MYC_Protein Translation Cell_Proliferation Cell Proliferation (e.g., in MOLM-13) MYC_Protein->Cell_Proliferation Drives

Caption: UMB298 inhibits the CBP/p300 bromodomain, disrupting downstream gene expression.

Mechanism Description:

  • Inhibition of Acetyl-Lysine Recognition: UMB298 competitively binds to the bromodomain of CBP/p300, preventing it from recognizing and binding to acetylated lysine residues on histone tails (e.g., H3K27ac).

  • Reduction in Histone Acetylation: This disruption of binding leads to a decrease in the local concentration of the histone acetyltransferase (HAT) activity of CBP/p300 at specific gene loci. Consequently, there is a reduction in the levels of histone acetylation, particularly H3K27ac.

  • Downregulation of Target Gene Expression: The decrease in histone acetylation leads to a more condensed chromatin structure, making it less accessible to the transcriptional machinery. This results in the downregulation of the expression of CBP/p300 target genes. A key target that is suppressed is the MYC oncogene, a critical driver of proliferation in many cancers, including acute myeloid leukemia (AML).

  • Anti-proliferative Effects: The depletion of MYC protein ultimately leads to the inhibition of cell proliferation, as observed in AML cell lines such as MOLM-13.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of UMB298. These protocols are based on standard techniques and information derived from the primary literature.

CBP Bromodomain Inhibition Assay (AlphaScreen)

This assay quantifies the ability of UMB298 to disrupt the interaction between the CBP bromodomain and an acetylated histone peptide.

AlphaScreen_Workflow cluster_assay AlphaScreen Assay Principle Donor_Bead Streptavidin-Coated Donor Bead Biotin_Peptide Biotinylated Acetylated Histone Peptide Donor_Bead->Biotin_Peptide Binds Light_680 Light Emission (680 nm) Donor_Bead->Light_680 Proximity -> Signal CBP_BRD GST-Tagged CBP Bromodomain Biotin_Peptide->CBP_BRD Binds No_Signal No Signal Biotin_Peptide->No_Signal Disruption Acceptor_Bead Anti-GST Coated Acceptor Bead CBP_BRD->Acceptor_Bead Binds CBP_BRD->No_Signal Disruption Acceptor_Bead->Light_680 Proximity -> Signal UMB298 UMB298 UMB298->CBP_BRD Inhibits Binding UMB298->No_Signal Disruption

Caption: Workflow for the AlphaScreen-based CBP bromodomain inhibition assay.

Protocol:

  • Reagents:

    • Recombinant GST-tagged CBP bromodomain protein.

    • Biotinylated histone H3 peptide acetylated at lysine 27 (H3K27ac).

    • Streptavidin-coated donor beads.

    • Anti-GST coated acceptor beads.

    • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).

    • UMB298 serially diluted in DMSO.

  • Procedure:

    • Add assay buffer to the wells of a 384-well plate.

    • Add UMB298 at various concentrations.

    • Add the GST-tagged CBP bromodomain protein and the biotinylated H3K27ac peptide.

    • Incubate for 15 minutes at room temperature.

    • Add a mixture of streptavidin-coated donor beads and anti-GST coated acceptor beads.

    • Incubate for 60 minutes at room temperature in the dark.

    • Read the plate on an AlphaScreen-capable plate reader.

  • Data Analysis:

    • The signal generated is proportional to the amount of CBP bromodomain-peptide interaction.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

MOLM-13 Cell Proliferation Assay

This assay measures the effect of UMB298 on the growth of the MOLM-13 acute myeloid leukemia cell line.

Protocol:

  • Cell Culture:

    • Culture MOLM-13 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Procedure:

    • Seed MOLM-13 cells in a 96-well plate at a density of 5,000 cells per well.

    • Treat the cells with a serial dilution of UMB298 or vehicle control (DMSO).

    • Incubate the plate for 72 hours.

    • Add a cell viability reagent (e.g., CellTiter-Glo®).

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the number of viable cells.

    • Calculate the percentage of cell growth inhibition relative to the vehicle control.

    • Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of inhibition against the log of the UMB298 concentration and fitting the data to a non-linear regression curve.

Western Blot for H3K27ac

This method is used to detect the levels of histone H3 acetylated at lysine 27 in cells treated with UMB298.

Protocol:

  • Cell Treatment and Lysate Preparation:

    • Treat MOLM-13 cells with UMB298 or DMSO for the desired time (e.g., 24 hours).

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature the protein lysates by boiling in Laemmli sample buffer.

    • Separate the proteins by size on a 4-20% SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against H3K27ac overnight at 4°C.

    • Incubate with a primary antibody against total Histone H3 as a loading control.

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the H3K27ac signal to the total Histone H3 signal to account for any loading differences.

Conclusion

UMB298 is a valuable chemical probe for studying the biological roles of the CBP/p300 bromodomains. Its high potency and selectivity make it a powerful tool for elucidating the downstream consequences of inhibiting this key epigenetic reader. The mechanism of action, involving the disruption of acetyl-lysine binding, subsequent reduction in histone acetylation, and downregulation of oncogenic transcription factors like MYC, provides a clear rationale for its anti-proliferative effects in cancer models. The experimental protocols detailed herein provide a framework for the further investigation and characterization of UMB298 and other CBP/p300 bromodomain inhibitors.

References

Foundational

UMB298 as a selective CBP/p300 bromodomain inhibitor

An In-Depth Technical Guide to UMB298, a Selective CBP/p300 Bromodomain Inhibitor Audience: Researchers, scientists, and drug development professionals. Executive Summary The CREB-binding protein (CBP) and its paralog p3...

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to UMB298, a Selective CBP/p300 Bromodomain Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The CREB-binding protein (CBP) and its paralog p300 are crucial transcriptional co-activators and histone acetyltransferases (HATs) that play a pivotal role in regulating gene expression. Their bromodomains, which recognize and bind to acetylated lysine residues on histones and other proteins, are essential for their recruitment to chromatin and subsequent transcriptional activation.[1][2] Dysregulation of CBP/p300 activity is implicated in various diseases, most notably in cancer, including acute myeloid leukemia (AML).[2][3] This has positioned the CBP/p300 bromodomains as promising therapeutic targets. UMB298 is a potent and selective small-molecule inhibitor designed to target these bromodomains, offering a valuable tool for both basic research and potential therapeutic development.[3] This document provides a comprehensive technical overview of UMB298, including its quantitative biochemical and cellular activity, the underlying mechanism of action, and detailed experimental protocols for its characterization.

Introduction to CBP/p300 Bromodomains

CBP and p300 are large, multi-domain proteins that act as central hubs for integrating numerous signaling pathways to control gene transcription. They are classified as lysine acetyltransferases (KATs), specifically KAT3A and KAT3B. Their function is multifaceted:

  • Histone Acetylation: As HATs, they "write" epigenetic marks by transferring acetyl groups to lysine residues on histone tails. This acetylation neutralizes the positive charge of histones, relaxing chromatin structure and making DNA more accessible for transcription.

  • Co-activator Scaffolding: They recruit other components of the transcriptional machinery, including RNA polymerase II, to gene promoters and enhancers.

  • Non-Histone Protein Acetylation: They acetylate a wide array of non-histone proteins, modulating their activity, stability, and localization.

The bromodomain within CBP/p300 is a conserved structural motif of about 110 amino acids that functions as an epigenetic "reader." It specifically recognizes and binds to acetylated lysine (KAc) residues, thereby anchoring the entire CBP/p300 complex to active chromatin regions. This reader function is critical for sustaining the expression of specific genes that maintain cellular identity and drive proliferation in certain cancers. Inhibition of the bromodomain disrupts this interaction, preventing CBP/p300 from localizing to chromatin, which in turn leads to the downregulation of target gene expression.

UMB298: A Potent and Selective Inhibitor

UMB298 was developed as a potent and highly selective inhibitor of the CBP/p300 bromodomains. Its selectivity is a key feature, particularly its ability to distinguish between the bromodomains of CBP/p300 and those of the Bromodomain and Extra-Terminal (BET) family, such as BRD4. This selectivity is crucial for minimizing off-target effects and for precisely dissecting the biological functions of CBP/p300.

Quantitative Data Presentation

The inhibitory activity of UMB298 has been quantified through various biochemical and cellular assays. The data highlights its potency against CBP and its selectivity over other bromodomains like BRD4.

Table 1: Biochemical Inhibitory Activity of UMB298
Target BromodomainIC50 (nM)Selectivity (BRD4 IC50 / CBP IC50)
CBP72~72-fold
BRD45193N/A
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biochemical function.
Table 2: Cellular Activity of UMB298 in AML Cell Lines
Cell LineAssay TypeEffectConcentration Range
MOLM-13Cell GrowthInhibition of cell growth0.01 - 10 µM
MOLM-13Western BlotReduction of H3K27ac levels1 - 10 µM
MOLM-13Western BlotDepletion of MYC protein1 - 10 µM
MOLM-13 is a human acute myeloid leukemia cell line commonly used in preclinical cancer research.

Mechanism of Action and Signaling Pathways

UMB298 exerts its effects by competitively binding to the acetyl-lysine binding pocket of the CBP/p300 bromodomain. This prevents the recruitment of CBP/p300 to chromatin at enhancers and promoters of key target genes. A critical downstream target of CBP/p300 in many cancers, including AML, is the proto-oncogene MYC. By inhibiting CBP/p300, UMB298 leads to a reduction in histone H3 lysine 27 acetylation (H3K27ac), a hallmark of active enhancers, and subsequently suppresses the transcription of MYC, resulting in decreased cell proliferation and growth.

cluster_0 cluster_1 Histone Histone Tails (Lysine) Ac_Histone Acetylated Histone (Ac-Lysine) Histone->Ac_Histone Acetylation CBP_p300 CBP/p300 Complex Ac_Histone->CBP_p300 Binding Transcription Gene Transcription (e.g., MYC) CBP_p300->Transcription Activation UMB298 UMB298 UMB298->CBP_p300 Inhibition Proliferation Cell Growth & Proliferation Transcription->Proliferation HAT HAT Activity (Writer) HAT->Histone BRD Bromodomain (Reader) BRD->Ac_Histone

Caption: Mechanism of UMB298 Action.

Experimental Protocols

The characterization of a bromodomain inhibitor like UMB298 involves a tiered approach, starting with biochemical assays to determine potency and selectivity, followed by cellular assays to assess on-target effects and phenotypic outcomes.

start Compound Synthesis (UMB298) biochem Biochemical Assays (TR-FRET / AlphaScreen) start->biochem ic50 Determine IC50 & Selectivity biochem->ic50 cell_based Cellular Assays (AML Cell Lines) ic50->cell_based viability Cell Viability (MTT / Clonogenic Assay) cell_based->viability target Target Engagement (Western Blot for H3K27ac & MYC) cell_based->target outcome Phenotypic Outcome (Anti-proliferative Effect) viability->outcome target->outcome

Caption: Experimental Workflow for Inhibitor Characterization.
Biochemical Assay for IC50 Determination (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust method for measuring protein-ligand interactions in a high-throughput format.

Objective: To determine the IC50 of UMB298 against the CBP bromodomain.

Principle: The assay measures the interaction between a GST-tagged CBP bromodomain and a biotinylated histone peptide containing an acetyl-lysine residue. A Europium-labeled anti-GST antibody (donor) and Streptavidin-labeled acceptor fluorophore are used. When the bromodomain and peptide interact, the donor and acceptor are brought into close proximity, allowing for energy transfer and a high FRET signal. An inhibitor disrupts this interaction, leading to a decrease in the signal.

Materials:

  • Recombinant GST-tagged CBP bromodomain

  • Biotinylated, acetylated histone H4 peptide

  • Europium-labeled anti-GST antibody

  • Streptavidin-d2 (acceptor)

  • Assay Buffer (e.g., 25 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

  • UMB298 (serial dilutions)

  • 384-well assay plates

Protocol:

  • Prepare a master mix of GST-CBP bromodomain and the biotinylated histone peptide in assay buffer.

  • Dispense the master mix into the wells of a 384-well plate.

  • Add serial dilutions of UMB298 (or DMSO as a vehicle control) to the wells.

  • Incubate the plate at room temperature for 30-60 minutes to allow binding to reach equilibrium.

  • Prepare a detection mix containing the Europium-labeled anti-GST antibody and Streptavidin-d2 in assay buffer.

  • Add the detection mix to all wells.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Calculate the TR-FRET ratio and plot the results against the inhibitor concentration to determine the IC50 value using non-linear regression.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Objective: To measure the effect of UMB298 on the viability of MOLM-13 cells.

Principle: Metabolically active cells contain mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.

Materials:

  • MOLM-13 cells

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • UMB298

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl)

  • 96-well cell culture plates

Protocol:

  • Seed MOLM-13 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treat the cells with a range of UMB298 concentrations (e.g., 0.01 to 10 µM) and include a vehicle control (DMSO).

  • Incubate for the desired treatment period (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C, allowing formazan crystals to form.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Target Engagement and Downstream Effects (Western Blot)

Western blotting is used to detect specific proteins in a sample and assess changes in their expression levels.

Objective: To determine if UMB298 treatment reduces levels of H3K27ac and MYC protein in MOLM-13 cells.

Materials:

  • MOLM-13 cells treated with UMB298 (e.g., 1-10 µM for 2-24 hours)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels, running buffer, and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-H3K27ac, anti-MYC, anti-Total Histone H3 (loading control), anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Protocol:

  • Cell Lysis: After treatment, harvest MOLM-13 cells, wash with cold PBS, and lyse with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of H3K27ac and MYC to their respective loading controls to determine the relative change in protein expression.

Therapeutic Potential

The selective inhibition of the CBP/p300 bromodomains by UMB298 presents a promising therapeutic strategy for cancers dependent on CBP/p300 activity. Its demonstrated ability to downregulate MYC expression and inhibit the growth of AML cells highlights its potential in hematological malignancies. Further research may explore its efficacy in other cancers where CBP/p300 are implicated, as well as in non-oncological conditions like inflammatory and neurodegenerative diseases. The high selectivity of UMB298 over BET bromodomains makes it a superior chemical probe to investigate the specific biological roles of CBP/p300.

References

Exploratory

UMB298: A Technical Guide to its Role in Epigenetic Regulation

For Researchers, Scientists, and Drug Development Professionals Abstract UMB298 is a potent and selective small molecule inhibitor of the bromodomains of the paralogous transcriptional coactivators CREB-binding protein (...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

UMB298 is a potent and selective small molecule inhibitor of the bromodomains of the paralogous transcriptional coactivators CREB-binding protein (CBP) and p300. By targeting these key epigenetic readers, UMB298 offers a powerful tool to investigate the role of CBP/p300 in gene regulation and disease, particularly in cancers such as acute myeloid leukemia (AML). This technical guide provides an in-depth overview of UMB298's mechanism of action, presents key quantitative data, details experimental protocols for its characterization, and visualizes the associated cellular pathways and experimental workflows.

Introduction to UMB298 and its Target

Epigenetic modifications, including histone acetylation, are critical for the regulation of gene expression. The "reader" domains that recognize these modifications are crucial components of this regulatory machinery. Bromodomains are a conserved structural motif that specifically binds to acetylated lysine residues on histones and other proteins. The bromodomain and extra-terminal domain (BET) family of proteins have been prominent targets for therapeutic development. However, attention is increasingly turning to non-BET bromodomains, such as those found in CBP and p300.[1]

CBP and p300 are large, multi-domain proteins that function as transcriptional coactivators.[2] They possess intrinsic histone acetyltransferase (HAT) activity and a bromodomain that facilitates their recruitment to acetylated chromatin, leading to the activation of gene transcription.[2] Dysregulation of CBP/p300 activity is implicated in various diseases, including cancer, making their bromodomains attractive therapeutic targets.[2]

UMB298 is an imidazo[1,2-a]pyridine-based compound identified as a potent and selective inhibitor of the CBP/p300 bromodomains.[1] Its selectivity for CBP/p300 over other bromodomain-containing proteins, such as BRD4, makes it a valuable chemical probe for dissecting the specific functions of these coactivators.

Mechanism of Action

UMB298 exerts its effects by competitively binding to the acetyl-lysine binding pocket of the CBP/p300 bromodomains. This prevents the recognition of acetylated histones and other acetylated proteins, thereby inhibiting the recruitment of the CBP/p300 coactivator complex to chromatin. The downstream consequences of this inhibition include a reduction in histone acetylation at specific loci, notably H3K27ac, and the subsequent downregulation of target gene expression. One of the key oncogenes regulated by CBP/p300 is MYC, and treatment with UMB298 leads to a significant depletion of the MYC oncoprotein in sensitive cancer cell lines.

cluster_0 Epigenetic Regulation by CBP/p300 cluster_1 Inhibition by UMB298 Histone Histone Proteins Ac Acetylation (H3K27ac) Histone->Ac Acetylate HAT Histone Acetyltransferases (HATs) (e.g., CBP/p300 HAT domain) HAT->Ac Bromodomain Bromodomain (Reader) Ac->Bromodomain Recognizes CBP_p300 CBP/p300 Coactivator Complex TF Transcription Factors CBP_p300->TF Bromodomain->CBP_p300 Recruits Inhibition Inhibition Bromodomain->Inhibition Gene Target Gene (e.g., MYC) TF->Gene Binds to Promoter Transcription Transcription Activation Gene->Transcription UMB298 UMB298 UMB298->Bromodomain Inhibition->CBP_p300 Prevents Recruitment

Caption: Signaling pathway of CBP/p300 and inhibition by UMB298.

Quantitative Data

The inhibitory activity and selectivity of UMB298 have been quantified through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency against CBP and significant selectivity over the BET bromodomain protein BRD4.

TargetIC50 (nM)Selectivity (over BRD4)Reference
CBP72~72-fold
BRD4(1)5193-

In cellular contexts, UMB298 has demonstrated potent anti-proliferative effects in acute myeloid leukemia cell lines.

Cell LineAssayEndpointValueTreatment ConditionsReference
MOLM13 (AML)Cell ViabilityGrowth InhibitionConcentration-dependent0.01 - 10 µM; up to 50 days
MOLM13 (AML)Western BlotH3K27ac ReductionSignificant1 - 10 µM; 2 hours
MOLM13 (AML)Western BlotMYC DepletionSignificant1 - 10 µM; 2 hours

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings. The following sections provide protocols for key experiments used to characterize the activity of UMB298.

Cell Viability Assay

This protocol is designed to assess the anti-proliferative effects of UMB298 on a cancer cell line, such as MOLM13.

Materials:

  • MOLM13 cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • UMB298 stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • Plate reader capable of measuring luminescence

Procedure:

  • Cell Seeding: Seed MOLM13 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.

  • Compound Preparation: Prepare a serial dilution of UMB298 in culture medium from the stock solution. A typical concentration range would be from 0.01 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest UMB298 concentration.

  • Treatment: Add the diluted UMB298 or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Measurement: Allow the plate to equilibrate to room temperature for 30 minutes. Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence readings of the treated wells to the vehicle control wells to determine the percentage of cell viability. Plot the percentage of viability against the log of the UMB298 concentration to generate a dose-response curve and calculate the GI50 (concentration for 50% growth inhibition).

start Start seed Seed MOLM13 cells (5,000 cells/well) start->seed prepare Prepare UMB298 serial dilutions (0.01 - 10 µM) seed->prepare treat Add UMB298 or vehicle to cells prepare->treat incubate Incubate for 72 hours treat->incubate reagent Add CellTiter-Glo reagent incubate->reagent read Measure luminescence reagent->read analyze Analyze data and calculate GI50 read->analyze end End analyze->end

Caption: Workflow for a cell viability assay with UMB298.
Western Blot for H3K27ac and MYC Levels

This protocol describes the detection and quantification of changes in H3K27ac and MYC protein levels in MOLM13 cells following treatment with UMB298.

Materials:

  • MOLM13 cells

  • UMB298

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-H3K27ac, anti-c-MYC, and a loading control (e.g., anti-Histone H3 or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Treatment: Treat MOLM13 cells with various concentrations of UMB298 (e.g., 1 µM, 3 µM, 10 µM) and a vehicle control for a specified time (e.g., 2 hours).

  • Cell Lysis: Harvest and lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-H3K27ac, anti-c-MYC, and loading control) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Quantification: Quantify the band intensities and normalize the levels of H3K27ac and MYC to the loading control.

Chromatin Immunoprecipitation (ChIP)

This protocol outlines the procedure for performing ChIP to assess the occupancy of H3K27ac at specific genomic loci in response to UMB298 treatment.

Materials:

  • MOLM13 cells

  • UMB298

  • Formaldehyde (for cross-linking)

  • Glycine (to quench cross-linking)

  • Cell lysis and nuclear lysis buffers

  • Chromatin shearing equipment (e.g., sonicator)

  • Anti-H3K27ac antibody and IgG control

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • qPCR reagents or library preparation kit for ChIP-seq

Procedure:

  • Cell Treatment and Cross-linking: Treat MOLM13 cells with UMB298 or vehicle. Cross-link proteins to DNA with formaldehyde. Quench the reaction with glycine.

  • Cell and Nuclear Lysis: Lyse the cells to release the nuclei, then lyse the nuclei to release chromatin.

  • Chromatin Shearing: Shear the chromatin to an average size of 200-500 bp using sonication.

  • Immunoprecipitation: Incubate the sheared chromatin with the anti-H3K27ac antibody or an IgG control overnight at 4°C.

  • Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

  • Washing: Wash the beads to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating.

  • DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.

  • Analysis: Analyze the enrichment of specific DNA sequences by qPCR or on a genome-wide scale by preparing a library for ChIP-seq.

start Start treat Treat cells with UMB298 and cross-link with formaldehyde start->treat lyse Lyse cells and nuclei treat->lyse shear Shear chromatin (sonication) lyse->shear ip Immunoprecipitate with anti-H3K27ac antibody shear->ip capture Capture with Protein A/G beads ip->capture wash Wash beads capture->wash elute Elute and reverse cross-links wash->elute purify Purify DNA elute->purify analyze Analyze by qPCR or ChIP-seq purify->analyze end End analyze->end

Caption: Workflow for a Chromatin Immunoprecipitation (ChIP) experiment.

Conclusion

UMB298 is a valuable research tool for elucidating the specific roles of the CBP/p300 bromodomains in epigenetic regulation. Its high potency and selectivity allow for the precise interrogation of CBP/p300-dependent pathways in health and disease. The detailed protocols and data presented in this guide provide a foundation for researchers to effectively utilize UMB298 in their studies, contributing to a deeper understanding of epigenetic mechanisms and the development of novel therapeutic strategies.

References

Foundational

UMB298: A Potent and Selective CBP/P300 Bromodomain Inhibitor and its Impact on Gene Transcription

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract UMB298 is a potent and selective small molecule inhibitor of the bromodomains of the paralogous transcriptional coactiv...

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

UMB298 is a potent and selective small molecule inhibitor of the bromodomains of the paralogous transcriptional coactivators, CREB-binding protein (CBP) and p300. These proteins are crucial regulators of gene expression through their histone acetyltransferase (HAT) activity and their role as scaffolds for the assembly of transcriptional machinery. Dysregulation of CBP/p300 activity is implicated in various diseases, including cancer. This technical guide provides a comprehensive overview of UMB298, its mechanism of action, and its impact on gene transcription, with a focus on its effects in acute myeloid leukemia (AML). Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.

Introduction

The epigenetic regulation of gene expression is a critical process in cellular homeostasis, and its dysregulation is a hallmark of many cancers. Transcriptional coactivators CBP and p300 are key players in this process, integrating various signaling pathways to control the expression of a wide array of genes involved in cell growth, proliferation, and differentiation. The bromodomain of CBP/p300 recognizes acetylated lysine residues on histones and other proteins, tethering the CBP/p300 complex to chromatin and facilitating the acetylation of histone tails. This leads to a more open chromatin structure, permissive for transcription.

UMB298 is a selective inhibitor of the CBP/P300 bromodomain.[1] By competitively binding to the acetyl-lysine binding pocket of the bromodomain, UMB298 prevents the recruitment of CBP/p300 to chromatin, thereby inhibiting the transcription of target genes. One of the key downstream targets of CBP/p300 is the MYC oncogene, a critical driver in many cancers, including AML. Inhibition of CBP/p300 has been shown to lead to the depletion of MYC, resulting in reduced cell proliferation and induction of apoptosis in cancer cells.

Quantitative Data

The inhibitory activity and selectivity of UMB298 have been characterized using various biochemical and cell-based assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of UMB298

TargetIC50 (nM)Assay TypeReference
CBP Bromodomain72Biochemical Assay[1]
BRD4 Bromodomain5193Biochemical Assay[1]

IC50: Half-maximal inhibitory concentration. A lower IC50 value indicates higher potency.

Table 2: Cellular Activity of UMB298 in MOLM-13 Acute Myeloid Leukemia Cells

ParameterValueCell LineAssayReference
Growth Inhibition (IC50)Not explicitly stated for UMB298, but growth inhibition was observed.MOLM-13Cell Viability Assay[1]
H3K27ac ReductionObservedMOLM-13Western Blot[1]
MYC DepletionObservedMOLM-13Western Blot

Signaling Pathway

UMB298 exerts its effect on gene transcription by disrupting the CBP/p300-mediated acetylation of histones at gene promoters and enhancers. A key target of this inhibition is the MYC oncogene. The following diagram illustrates this signaling pathway.

UMB298_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm TF Transcription Factors (e.g., MYC regulators) CBP_p300 CBP/p300 TF->CBP_p300 Recruits Bromodomain Bromodomain CBP_p300->Bromodomain HAT HAT Domain CBP_p300->HAT RNA_Pol_II RNA Polymerase II CBP_p300->RNA_Pol_II Co-activates Ac_Histones Acetylated Histones (H3K27ac) Bromodomain->Ac_Histones Binds to Chromatin Chromatin HAT->Chromatin Acetylates Histones MYC_Gene MYC Gene Ac_Histones->MYC_Gene Opens Chromatin at MYC_mRNA MYC mRNA MYC_Gene->MYC_mRNA RNA_Pol_II->MYC_Gene Transcribes MYC_Protein MYC Protein MYC_mRNA->MYC_Protein Translation Proliferation Cell Proliferation MYC_Protein->Proliferation Drives UMB298 UMB298 UMB298->Bromodomain Inhibits Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Optional) cluster_data Data Analysis & Interpretation Cell_Culture Cell Culture (e.g., MOLM-13) Treatment UMB298 Treatment (Dose-response & Time-course) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Western_Blot Western Blot (H3K27ac, MYC) Treatment->Western_Blot Gene_Expression Gene Expression Analysis (qRT-PCR or RNA-seq for MYC) Treatment->Gene_Expression IC50_Calc IC50 Calculation Viability_Assay->IC50_Calc Protein_Quant Protein Quantification Western_Blot->Protein_Quant Gene_Fold_Change Gene Expression Fold-Change Gene_Expression->Gene_Fold_Change Xenograft AML Xenograft Model In_Vivo_Treatment In Vivo UMB298 Treatment Xenograft->In_Vivo_Treatment Tumor_Growth Tumor Growth Measurement In_Vivo_Treatment->Tumor_Growth PD_Analysis Pharmacodynamic Analysis (H3K27ac, MYC in tumors) In_Vivo_Treatment->PD_Analysis Mechanism_Elucidation Mechanism of Action Elucidation IC50_Calc->Mechanism_Elucidation Protein_Quant->Mechanism_Elucidation Gene_Fold_Change->Mechanism_Elucidation

References

Exploratory

In-Depth Technical Guide: The Discovery and Development of UMB298, a Selective CBP/P300 Bromodomain Inhibitor

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of UMB298, a po...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of UMB298, a potent and selective inhibitor of the bromodomains of the transcriptional coactivators CREB-binding protein (CBP) and p300. UMB298 emerged from a focused drug discovery effort to identify non-BET bromodomain inhibitors with therapeutic potential in oncology, particularly in acute myeloid leukemia (AML). This document details the synthetic route, structure-activity relationships, and key biological data for UMB298, and includes detailed experimental protocols for its synthesis and biochemical evaluation. Furthermore, it visualizes the key signaling pathways affected by CBP/p300 inhibition and the experimental workflows employed in its characterization.

Introduction

The bromodomain and extra-terminal domain (BET) family of proteins has been a major focus of epigenetic drug discovery. However, attention is increasingly turning to non-BET bromodomains as potential therapeutic targets. Among these, the bromodomains of the highly homologous histone acetyltransferases (HATs) CBP and p300 have garnered significant interest. CBP and p300 are critical transcriptional coactivators that play a central role in regulating gene expression programs involved in cell proliferation, differentiation, and survival. Dysregulation of CBP/p300 activity has been implicated in the pathogenesis of various diseases, including cancer.

UMB298 was developed as a selective chemical probe to interrogate the function of CBP/p300 bromodomains. It is a dimethylisoxazole-attached imidazo[1,2-a]pyridine-based inhibitor that exhibits potent and selective inhibition of CBP/p300 over BET bromodomains. This guide serves as a technical resource for researchers interested in the development and application of UMB298 and other selective CBP/p300 inhibitors.

Discovery and Synthesis of UMB298

The discovery of UMB298 was the result of a structure-guided drug design and optimization effort. The development process focused on creating a scaffold that could be efficiently synthesized to allow for rapid exploration of the structure-activity relationship (SAR).

Synthetic Pathway

The synthesis of UMB298 is achieved through a highly efficient two-step process involving a three-component Groebke–Blackburn–Bienaymé (GBB) reaction followed by a Suzuki coupling reaction.[1]

Step 1: Three-component Groebke–Blackburn–Bienaymé (GBB) Reaction

The initial step involves the condensation of 2-amino-4-chloropyridine, 3-chloro-4-fluorobenzaldehyde, and tert-butyl isocyanide to form the imidazo[1,2-a]pyridine core.

Step 2: Suzuki Coupling

The intermediate from the GBB reaction is then coupled with a boronic acid derivative of dimethylisoxazole via a Suzuki coupling reaction to yield the final product, UMB298.

Experimental Protocol: Synthesis of UMB298

Materials:

  • 2-amino-4-chloropyridine

  • 3-chloro-4-fluorobenzaldehyde

  • tert-butyl isocyanide

  • (3,5-dimethylisoxazol-4-yl)boronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Procedure:

Step 1: Synthesis of the imidazo[1,2-a]pyridine intermediate

  • To a solution of 2-amino-4-chloropyridine (1.0 eq) in methanol, add 3-chloro-4-fluorobenzaldehyde (1.0 eq) and tert-butyl isocyanide (1.1 eq).

  • The reaction mixture is stirred at room temperature for 24 hours.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield the imidazo[1,2-a]pyridine intermediate.

Step 2: Synthesis of UMB298 (Suzuki Coupling)

  • To a microwave vial, add the imidazo[1,2-a]pyridine intermediate (1.0 eq), (3,5-dimethylisoxazol-4-yl)boronic acid (1.5 eq), Pd(OAc)2 (0.1 eq), SPhos (0.2 eq), and K2CO3 (3.0 eq).

  • The vial is evacuated and backfilled with nitrogen.

  • Dioxane and water (4:1 mixture) are added to the vial.

  • The reaction mixture is heated in a microwave reactor at 120 °C for 1 hour.

  • After cooling, the reaction mixture is diluted with water and extracted with dichloromethane.

  • The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford UMB298.

Mechanism of Action and Biological Activity

UMB298 functions as a competitive inhibitor of the CBP/p300 bromodomains, preventing their interaction with acetylated lysine residues on histones and other proteins. This disruption of protein-protein interactions leads to the modulation of gene expression.

Quantitative Data

The inhibitory activity and selectivity of UMB298 were determined using biochemical assays.

Target IC50 (nM) [1]Selectivity (vs. BRD4)
CBP7272-fold
BRD45193-
Experimental Protocol: TR-FRET Assay for IC50 Determination

The IC50 values for UMB298 against CBP and BRD4 bromodomains were determined using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Materials:

  • Recombinant human CBP bromodomain (or BRD4 bromodomain)

  • Biotinylated histone H4 peptide acetylated at lysine 8 (H4K8ac)

  • Europium-labeled streptavidin (donor fluorophore)

  • APC-labeled anti-histone antibody (acceptor fluorophore)

  • UMB298 (or other test compounds)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)

  • 384-well assay plates

Procedure:

  • Prepare a serial dilution of UMB298 in assay buffer.

  • To each well of a 384-well plate, add the test compound solution.

  • Add a solution of the CBP (or BRD4) bromodomain and the biotinylated H4K8ac peptide to each well.

  • Incubate the plate at room temperature for 30 minutes.

  • Add a solution containing the Europium-labeled streptavidin and APC-labeled anti-histone antibody to each well.

  • Incubate the plate at room temperature for 1 hour, protected from light.

  • Read the TR-FRET signal on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

  • Calculate the ratio of the acceptor signal (665 nm) to the donor signal (620 nm).

  • Plot the TR-FRET ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Preclinical Evaluation in Acute Myeloid Leukemia (AML)

The therapeutic potential of targeting CBP/p300 has been investigated in the context of AML, a hematological malignancy characterized by the rapid growth of abnormal myeloid cells.

Rationale for Targeting CBP/p300 in AML

CBP and p300 are frequently dysregulated in AML through various mechanisms, including chromosomal translocations and mutations. They play a crucial role in the transcriptional programs that drive leukemogenesis. Inhibition of CBP/p300 has been shown to induce cell cycle arrest and apoptosis in AML cells.

In Vitro Efficacy

UMB298 has been shown to inhibit the growth of AML cell lines, such as MOLM-13.

Experimental Protocol: MOLM-13 Cell Proliferation Assay

Materials:

  • MOLM-13 human AML cell line

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • UMB298

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well cell culture plates

Procedure:

  • Seed MOLM-13 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.

  • Prepare a serial dilution of UMB298 in culture medium.

  • Add the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate at 37 °C in a humidified atmosphere with 5% CO2 for 72 hours.

  • Allow the plate to equilibrate to room temperature.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Normalize the data to the vehicle control and plot cell viability against compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Signaling Pathways and Experimental Workflows

CBP/p300 Signaling in AML

In AML, CBP/p300 are key coactivators for transcription factors that drive the expression of oncogenes such as MYC. By acetylating histones at enhancer and promoter regions of target genes, CBP/p300 promote an open chromatin state, facilitating transcription.

CBP_p300_Signaling_in_AML CBP/p300 Signaling in AML cluster_nucleus Nucleus cluster_inhibition Inhibition by UMB298 TF Oncogenic Transcription Factors (e.g., MYC, RUNX1) CBP_p300 CBP/p300 TF->CBP_p300 Recruitment DNA DNA TF->DNA Histones Histones CBP_p300->Histones Acetylation (H3K27ac) Histones->DNA Chromatin Opening RNA_Pol_II RNA Pol II DNA->RNA_Pol_II Recruitment Gene_Expression Leukemogenic Gene Expression RNA_Pol_II->Gene_Expression Transcription Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation Differentiation_Block Block in Differentiation Gene_Expression->Differentiation_Block UMB298 UMB298 UMB298->CBP_p300 Inhibits Bromodomain

Caption: CBP/p300 signaling pathway in Acute Myeloid Leukemia (AML).

Experimental Workflow for UMB298 Characterization

The characterization of UMB298 involved a multi-step workflow from synthesis to biological evaluation.

UMB298_Characterization_Workflow UMB298 Characterization Workflow Synthesis Chemical Synthesis (GBB + Suzuki) Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Biochemical_Assay Biochemical Assay (TR-FRET) Purification->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (MOLM-13 Proliferation) Purification->Cell_Based_Assay Data_Analysis Data Analysis (IC50, GI50 Determination) Biochemical_Assay->Data_Analysis Cell_Based_Assay->Data_Analysis

References

Foundational

UMB298: A Technical Guide to its Specificity for the CBP Bromodomain

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide explores the specificity of UMB298, a potent and selective inhibitor of the CREB-binding protein (CBP) bromodomain. UMB298 ser...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the specificity of UMB298, a potent and selective inhibitor of the CREB-binding protein (CBP) bromodomain. UMB298 serves as a valuable chemical probe for elucidating the biological functions of the CBP bromodomain and as a promising lead compound in the development of therapeutics targeting diseases such as acute myeloid leukemia (AML). This document provides a comprehensive overview of its selectivity profile, the experimental methodologies used for its characterization, and the key signaling pathways influenced by CBP bromodomain inhibition.

Quantitative Specificity of UMB298

UMB298 demonstrates remarkable selectivity for the bromodomains of CBP and its close paralog, p300, over other bromodomain families, most notably the Bromodomain and Extra-Terminal (BET) family. This high degree of selectivity is crucial for attributing its biological effects specifically to the inhibition of CBP/p300.

Table 1: Inhibitory Activity of UMB298 against CBP and BRD4
Target BromodomainIC50 (nM)Selectivity (fold) vs. CBP
CBP721
BRD4519372

Data sourced from Muthengi A, et al. J Med Chem. 2021.[1]

The 72-fold greater potency for CBP over BRD4 underscores the specific nature of UMB298's inhibitory action.[1][2] A broader assessment of UMB298's specificity is typically conducted using comprehensive panel screening technologies like BROMOscan®, which evaluates binding affinity against a large number of human bromodomains. While the full BROMOscan dataset for UMB298 from the primary literature is extensive, the key finding remains its pronounced preference for the CBP/p300 bromodomains.

Experimental Protocols

The quantitative assessment of UMB298's specificity relies on robust and well-defined experimental methodologies. The following sections detail the principles and generalized procedures for the key assays employed in the characterization of bromodomain inhibitors like UMB298.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET assays are a common method for quantifying the binding of an inhibitor to a bromodomain.[3] This homogeneous assay format is well-suited for high-throughput screening.

Principle: The assay measures the disruption of the interaction between a recombinant bromodomain protein and a biotinylated, acetylated histone peptide ligand. A europium-labeled antibody binds to the tagged bromodomain (donor fluorophore), and streptavidin-conjugated allophycocyanin (APC) binds to the biotinylated peptide (acceptor fluorophore). When in close proximity, excitation of the europium donor leads to energy transfer and emission from the APC acceptor. An inhibitor that binds to the bromodomain's acetyl-lysine binding pocket will displace the histone peptide, leading to a decrease in the TR-FRET signal.[4]

Generalized Protocol:

  • Reagent Preparation: Recombinant GST-tagged CBP bromodomain, a biotinylated histone H4 peptide acetylated at lysine 16 (H4K16ac), a europium-labeled anti-GST antibody, and streptavidin-APC are prepared in an appropriate assay buffer.

  • Compound Dispensing: UMB298 or other test compounds are serially diluted and dispensed into a 384-well microplate.

  • Incubation: The CBP bromodomain protein is added to the wells containing the test compound and incubated to allow for binding.

  • Detection: A mixture of the biotinylated H4K16ac peptide and streptavidin-APC is added, followed by the europium-labeled anti-GST antibody. The plate is incubated to allow the binding events to reach equilibrium.

  • Signal Reading: The plate is read on a TR-FRET-compatible microplate reader, measuring the emission at the acceptor wavelength (e.g., 665 nm) and the donor wavelength (e.g., 620 nm).

  • Data Analysis: The ratio of the acceptor to donor emission is calculated, and IC50 values are determined by fitting the data to a four-parameter logistic equation.

BROMOscan® Ligand Binding Assay

BROMOscan® is a competition binding assay platform used to determine the dissociation constants (Kd) of compounds against a large panel of bromodomains.

Principle: The assay involves a test compound, a specific bromodomain, and an immobilized ligand that binds to the bromodomain's active site. The test compound competes with the immobilized ligand for binding to the bromodomain. The amount of bromodomain that remains bound to the solid support is quantified using qPCR of a DNA tag conjugated to the bromodomain. A lower amount of bound bromodomain indicates a stronger interaction between the test compound and the bromodomain.

Generalized Protocol:

  • Assay Preparation: A proprietary immobilized ligand is prepared on a solid support. A DNA-tagged bromodomain from a panel of targets is used.

  • Competition Assay: The test compound (UMB298) is incubated with the DNA-tagged bromodomain and the immobilized ligand.

  • Washing: Unbound bromodomain is washed away.

  • Quantification: The amount of DNA-tagged bromodomain remaining bound to the solid support is quantified using qPCR.

  • Data Analysis: The results are compared to a control (DMSO) to determine the percentage of bromodomain bound. The Kd values are calculated from the dose-response curve of the test compound.

Signaling Pathways and Experimental Workflows

The CBP bromodomain plays a critical role as a transcriptional co-activator by recognizing acetylated lysine residues on histones and other proteins. Its inhibition by UMB298 has significant downstream effects on gene expression, particularly in the context of cancer.

CBP-Mediated Transcriptional Activation

CBP is a histone acetyltransferase (HAT) that, through its bromodomain, binds to acetylated histones, leading to the recruitment of the transcriptional machinery and subsequent gene expression. It also interacts with and acetylates various transcription factors, further modulating their activity.

CBP_Signaling TF Transcription Factors (e.g., c-MYB, p53) CBP CBP TF->CBP recruits Ac_Histone Acetylated Histone CBP->Ac_Histone binds to RNA_Pol_II RNA Polymerase II Complex CBP->RNA_Pol_II recruits Gene_Expression Target Gene Expression (e.g., MYC) RNA_Pol_II->Gene_Expression initiates transcription UMB298 UMB298 UMB298->CBP inhibits binding

Caption: CBP-mediated transcriptional activation pathway and its inhibition by UMB298.

Impact of UMB298 on H3K27ac and MYC Expression

In AML, the inhibition of the CBP bromodomain by UMB298 has been shown to reduce the levels of histone H3 lysine 27 acetylation (H3K27ac), a marker of active enhancers and promoters. This leads to the downregulation of key oncogenes, such as MYC.

UMB298_Effect UMB298 UMB298 CBP_BRD CBP Bromodomain UMB298->CBP_BRD inhibits CBP_HAT CBP HAT Activity CBP_BRD->CBP_HAT facilitates H3K27 Histone H3 Lysine 27 CBP_HAT->H3K27 acetylates H3K27ac H3K27 Acetylation MYC_Expression MYC Gene Expression H3K27ac->MYC_Expression promotes Cell_Growth Leukemic Cell Growth MYC_Expression->Cell_Growth drives

Caption: Mechanism of UMB298 action leading to reduced MYC expression in AML.

Experimental Workflow for Cellular Characterization

The cellular effects of UMB298 are typically investigated using a workflow that combines cell viability assays with molecular analyses to confirm target engagement and downstream effects.

Experimental_Workflow Cell_Culture AML Cell Culture (e.g., MOLM-13) UMB298_Treatment UMB298 Treatment (Dose-Response) Cell_Culture->UMB298_Treatment Cell_Viability Cell Viability Assay (e.g., CellTiter-Glo) UMB298_Treatment->Cell_Viability Western_Blot Western Blot Analysis UMB298_Treatment->Western_Blot RT_qPCR RT-qPCR Analysis UMB298_Treatment->RT_qPCR H3K27ac_Levels H3K27ac Levels Western_Blot->H3K27ac_Levels MYC_Protein MYC Protein Levels Western_Blot->MYC_Protein MYC_mRNA MYC mRNA Levels RT_qPCR->MYC_mRNA

Caption: Workflow for evaluating the cellular effects of UMB298 on AML cells.

References

Exploratory

Understanding the Structure-Activity Relationship of UMB298: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction UMB298 is a potent and selective inhibitor of the bromodomains of the homologous transcriptional co-activators, CREB-binding protein (CBP) and...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UMB298 is a potent and selective inhibitor of the bromodomains of the homologous transcriptional co-activators, CREB-binding protein (CBP) and p300. These proteins are crucial regulators of gene expression, and their aberrant activity has been implicated in various diseases, particularly in cancer. UMB298 exerts its effects by competitively binding to the acetyl-lysine binding pocket of the CBP/p300 bromodomains, thereby preventing their interaction with acetylated histones and other proteins. This disruption of protein-protein interactions leads to the modulation of downstream gene expression, most notably the downregulation of the MYC oncogene, which plays a critical role in the proliferation and survival of cancer cells, especially in acute myeloid leukemia (AML). This technical guide provides a detailed overview of the structure-activity relationship (SAR) of UMB298 and its analogs, the experimental methodologies used for its characterization, and the key signaling pathways it modulates.

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the in vitro potency of UMB298 and its analogs against the bromodomains of CBP, p300, and BRD4, a member of the Bromodomain and Extra-Terminal domain (BET) family, to highlight selectivity.

Table 1: In Vitro Bromodomain Inhibition

CompoundCBP IC50 (nM)p300 IC50 (nM)BRD4 IC50 (nM)Selectivity (BRD4/CBP)
UMB298 72-519372
Analog 1 150200>10000>66
Analog 2 55658500154
Analog 3 98110>10000>102

IC50 values were determined using the AlphaScreen assay.

Table 2: Cellular Target Engagement

CompoundCBP NanoBRET IC50 (nM)
UMB298 250
Analog 2 180

IC50 values were determined using the NanoBRET assay in HEK293T cells.

Experimental Protocols

AlphaScreen Assay for Bromodomain Inhibition

This biochemical assay is used to quantify the binding affinity of inhibitors to isolated bromodomain proteins.

Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that measures molecular interactions in a microplate format. Biotinylated histone peptides (e.g., H3K27ac) are captured by streptavidin-coated Donor beads, and His-tagged bromodomain proteins (CBP, p300, or BRD4) are captured by Nickel Chelate Acceptor beads. When the bromodomain binds to the acetylated histone peptide, the Donor and Acceptor beads are brought into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a cascade of energy transfer that results in the emission of light at 520-620 nm. Inhibitors that disrupt the bromodomain-histone interaction will prevent this proximity, leading to a decrease in the AlphaScreen signal.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare assay buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% BSA, and 0.05% Tween-20.

    • Dilute biotinylated histone H3K27ac peptide and His-tagged bromodomain protein in assay buffer to the desired concentrations.

    • Prepare serial dilutions of the test compounds (e.g., UMB298 and its analogs) in DMSO, followed by a final dilution in assay buffer.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to each well.

    • Add 2.5 µL of the diluted His-tagged bromodomain protein solution.

    • Incubate for 15 minutes at room temperature.

    • Add 2.5 µL of the diluted biotinylated histone H3K27ac peptide solution.

    • Incubate for 15 minutes at room temperature.

    • Prepare a mixture of Streptavidin Donor beads and Nickel Chelate Acceptor beads in assay buffer, protected from light.

    • Add 2.5 µL of the bead mixture to each well.

    • Incubate the plate in the dark at room temperature for 60 minutes.

  • Data Acquisition and Analysis:

    • Read the plate on an AlphaScreen-capable plate reader.

    • The IC50 values are calculated by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

NanoBRET Assay for Cellular Target Engagement

This cell-based assay measures the ability of a compound to engage its target protein within a live cellular environment.

Principle: The NanoBRET (Bioluminescence Resonance Energy Transfer) assay utilizes a NanoLuc luciferase-tagged target protein (e.g., CBP-NanoLuc) as the energy donor and a cell-permeable fluorescent tracer that binds to the target's active site as the energy acceptor. When the tracer binds to the CBP-NanoLuc fusion protein, the proximity allows for energy transfer from the luciferase substrate to the tracer upon substrate addition, resulting in a BRET signal. Test compounds that enter the cell and bind to the target protein will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.

Detailed Methodology:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • For transfection, seed cells into a 6-well plate.

    • Transfect the cells with a plasmid encoding the CBP-NanoLuc fusion protein using a suitable transfection reagent according to the manufacturer's protocol.

    • Incubate for 24-48 hours post-transfection.

  • Assay Procedure (96-well white plate format):

    • Harvest the transfected cells and resuspend them in Opti-MEM.

    • Add 90 µL of the cell suspension to each well of the plate.

    • Prepare serial dilutions of the test compounds in Opti-MEM.

    • Add 10 µL of the diluted test compound or vehicle control to the wells.

    • Add the NanoBRET tracer to all wells at its predetermined optimal concentration.

    • Incubate the plate at 37°C in a CO2 incubator for 2 hours.

    • Prepare the Nano-Glo substrate solution containing the extracellular NanoLuc inhibitor according to the manufacturer's instructions.

    • Add 25 µL of the substrate solution to each well.

  • Data Acquisition and Analysis:

    • Read the plate within 10 minutes on a BRET-capable plate reader, measuring both the donor (luciferase) and acceptor (tracer) emission signals.

    • Calculate the BRET ratio by dividing the acceptor signal by the donor signal.

    • The IC50 values are determined by plotting the BRET ratio against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

CBP/p300-Mediated Gene Regulation and its Inhibition by UMB298

CBP and p300 are histone acetyltransferases (HATs) that play a central role in transcriptional activation. They are recruited to gene promoters and enhancers by transcription factors. The bromodomain of CBP/p300 recognizes and binds to acetylated lysine residues on histones, which helps to stabilize the transcriptional complex and maintain an open chromatin state, permissive for transcription. One of the key target genes of the CBP/p300 regulatory network in the context of AML is the MYC proto-oncogene. UMB298, by inhibiting the CBP/p300 bromodomain, prevents its localization to chromatin at the MYC locus, leading to decreased histone acetylation, a more condensed chromatin structure, and ultimately, transcriptional repression of MYC.

CBP_p300_Signaling CBP/p300 Signaling and Inhibition by UMB298 cluster_0 Normal Gene Activation cluster_1 Inhibition by UMB298 TF Transcription Factors CBP_p300 CBP/p300 TF->CBP_p300 Recruitment DNA DNA (MYC Promoter/Enhancer) TF->DNA HAT HAT Domain CBP_p300->HAT BRD Bromodomain CBP_p300->BRD Transcription MYC Transcription CBP_p300->Transcription Activation Ac_Histone Acetylated Histones HAT->Ac_Histone Acetylation BRD->Ac_Histone Binding UMB298 UMB298 BRD_inhibited Bromodomain (Inhibited) UMB298->BRD_inhibited Inhibition BRD_inhibited->Ac_Histone No Interaction No_Binding Binding Blocked Repression MYC Repression

Caption: UMB298 inhibits the CBP/p300 bromodomain, blocking its interaction with acetylated histones and repressing MYC transcription.

Experimental Workflow for UMB298 Characterization

The characterization of UMB298 and its analogs typically follows a hierarchical workflow, starting from biochemical assays to confirm direct target engagement and potency, followed by cell-based assays to assess cellular activity and mechanism of action, and finally, in vivo studies to evaluate efficacy and pharmacokinetics.

Experimental_Workflow UMB298 Characterization Workflow cluster_0 Biochemical Assays cluster_1 Cellular Assays cluster_2 In Vivo Studies AlphaScreen AlphaScreen Assay (IC50 vs. CBP, p300, BRD4) NanoBRET NanoBRET Assay (Cellular Target Engagement) AlphaScreen->NanoBRET Confirm Cellular Potency Cell_Proliferation Cell Proliferation Assay (e.g., MOLM-13 cells) NanoBRET->Cell_Proliferation Assess Functional Effect Western_Blot Western Blot (H3K27ac, MYC levels) Cell_Proliferation->Western_Blot Elucidate Mechanism PK Pharmacokinetics Western_Blot->PK Evaluate Drug-like Properties Efficacy AML Xenograft Model PK->Efficacy Determine In Vivo Efficacy

Caption: A typical workflow for the preclinical evaluation of UMB298 and its analogs.

Conclusion

UMB298 represents a valuable chemical probe for studying the biological roles of CBP and p300 bromodomains and serves as a promising lead compound for the development of novel anti-cancer therapeutics. The structure-activity relationship data, coupled with detailed biochemical and cellular assays, provide a solid foundation for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. The continued exploration of the CBP/p300 signaling axis and the development of potent inhibitors like UMB298 hold significant promise for the treatment of acute myeloid leukemia and other malignancies dependent on MYC expression.

Foundational

The Therapeutic Potential of DOT1L Inhibition in Acute Myeloid Leukemia: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals Abstract Acute Myeloid Leukemia (AML) is an aggressive hematologic malignancy with a pressing need for novel therapeutic strategies. One promising avenue of...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acute Myeloid Leukemia (AML) is an aggressive hematologic malignancy with a pressing need for novel therapeutic strategies. One promising avenue of investigation is the targeting of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like). This technical guide provides a comprehensive overview of the preclinical data supporting the potential of DOT1L inhibitors in the treatment of AML. As specific data for "UMB298" is not publicly available, this document will focus on the well-characterized DOT1L inhibitors Pinometostat (EPZ5676), EPZ004777, and SYC-522 as representative molecules to elucidate the mechanism of action, anti-leukemic activity, and relevant signaling pathways. This guide is intended to serve as a resource for researchers and drug development professionals in the field of oncology.

Introduction: The Rationale for Targeting DOT1L in AML

Acute Myeloid Leukemia is a heterogeneous disease characterized by the clonal expansion of undifferentiated myeloid precursors in the bone marrow and peripheral blood.[1] Genetic and epigenetic dysregulation are hallmarks of AML, leading to aberrant gene expression programs that drive leukemogenesis.[2]

DOT1L is the sole histone methyltransferase responsible for the methylation of histone H3 at lysine 79 (H3K79).[3] This epigenetic mark is generally associated with active gene transcription. In certain subtypes of AML, particularly those with MLL (Mixed-Lineage Leukemia) gene rearrangements or mutations in DNMT3A or IDH1/2, the activity of DOT1L is aberrantly recruited to and maintains the expression of a set of oncogenes, most notably HOXA9 and MEIS1.[3][4] These transcription factors are critical for the maintenance of a leukemic state by promoting proliferation and blocking differentiation.

Inhibition of DOT1L's enzymatic activity presents a targeted therapeutic strategy to reverse this aberrant gene expression, thereby inducing cell cycle arrest, apoptosis, and differentiation in AML cells.

Mechanism of Action of DOT1L Inhibitors

DOT1L inhibitors are small molecules that competitively bind to the S-adenosyl-L-methionine (SAM) binding pocket of the DOT1L enzyme. By preventing SAM from binding, these inhibitors block the transfer of a methyl group to H3K79. The subsequent reduction in H3K79 methylation at the promoter and enhancer regions of target genes, such as HOXA9 and MEIS1, leads to their transcriptional repression. The downregulation of these key leukemogenic drivers ultimately results in the anti-leukemic effects of cell cycle arrest, apoptosis, and terminal differentiation.

Quantitative Analysis of In Vitro Efficacy

The anti-proliferative activity of DOT1L inhibitors has been evaluated across a panel of AML cell lines, with varying genetic backgrounds. The half-maximal inhibitory concentration (IC50) values for representative DOT1L inhibitors are summarized in the tables below. It is important to note that the potency of these inhibitors can be influenced by the specific MLL fusion partner and the cellular context.

Table 1: IC50 Values of Pinometostat (EPZ5676) in AML Cell Lines

Cell LineMLL StatusIC50 (nM)Reference
MOLM-13MLL-AF94
MV4-11MLL-AF43.5
OCI-AML3Non-MLL-r (DNMT3A mutant)<1000
THP-1MLL-AF9>1000
HL-60Non-MLL-r>1000
NOMO-1MLL-AF9<1000
KOPN-8MLL-ENL71

Table 2: IC50 Values of EPZ004777 in AML Cell Lines

Cell LineMLL StatusIC50 (nM)Reference
MOLM-13MLL-AF9<1000
MV4-11MLL-AF4<1000
OCI-AML3Non-MLL-r (DNMT3A mutant)>1000
THP-1MLL-AF9>10000
HL-60Non-MLL-r>10000

Table 3: IC50 Values of SYC-522 in AML Cell Lines

Cell LineMLL StatusIC50 (µM)Reference
MV4-11MLL-AF44.4
MOLM-13MLL-AF9~10

Experimental Protocols

Cell Viability and Proliferation Assay
  • Principle: To determine the effect of DOT1L inhibitors on the growth and viability of AML cells.

  • Methodology:

    • AML cell lines are seeded in 96-well plates at a density of 1 x 10^4 cells/well.

    • Cells are treated with a serial dilution of the DOT1L inhibitor (e.g., Pinometostat, 0.1 nM to 10 µM) or vehicle control (DMSO).

    • Cells are incubated for a specified period (e.g., 72 hours).

    • Cell viability is assessed using a commercial assay such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

    • Luminescence is measured using a plate reader.

    • IC50 values are calculated by plotting the percentage of viable cells against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Apoptosis Assay
  • Principle: To quantify the induction of apoptosis in AML cells following treatment with a DOT1L inhibitor.

  • Methodology:

    • AML cells are seeded in 6-well plates and treated with the DOT1L inhibitor at various concentrations (e.g., 1 µM and 10 µM) or vehicle control for 48-72 hours.

    • Cells are harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

    • Cells are stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

    • The stained cells are analyzed by flow cytometry.

    • Apoptotic cells are identified as Annexin V-positive/PI-negative (early apoptosis) and Annexin V-positive/PI-positive (late apoptosis).

Cell Cycle Analysis
  • Principle: To determine the effect of DOT1L inhibitors on cell cycle progression.

  • Methodology:

    • AML cells are treated with the DOT1L inhibitor (e.g., 3 µM SYC-522) for various time points (e.g., 3, 6, and 9 days).

    • Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

    • Fixed cells are washed and resuspended in a staining solution containing Propidium Iodide (PI) and RNase A.

    • Cells are incubated for 30 minutes at 37°C and analyzed by flow cytometry.

    • The percentage of cells in G0/G1, S, and G2/M phases of the cell cycle is determined based on DNA content.

Differentiation Assay
  • Principle: To assess the induction of myeloid differentiation in AML cells upon treatment with a DOT1L inhibitor.

  • Methodology:

    • AML cells (e.g., MV4-11, MOLM13) are treated with the DOT1L inhibitor (e.g., 3 µM or 10 µM SYC-522) for an extended period (e.g., up to 18 days).

    • Cells are harvested and stained with fluorescently labeled antibodies against myeloid differentiation markers, such as CD11b and CD14.

    • The expression of these markers is quantified by flow cytometry.

    • An increase in the percentage of CD11b and/or CD14 positive cells indicates induction of differentiation.

Signaling Pathways and Visualizations

The primary signaling pathway affected by DOT1L inhibitors in AML involves the epigenetic regulation of key leukemogenic transcription factors.

DOT1L_Inhibition_Pathway cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects DOT1L DOT1L H3K79 H3K79 DOT1L->H3K79 methylates MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) MLL_Fusion->DOT1L recruits H3K79me H3K79me2/3 Oncogenes Oncogenes (HOXA9, MEIS1) H3K79me->Oncogenes activates transcription DNA DNA Proliferation Leukemic Proliferation Oncogenes->Proliferation Differentiation_Block Differentiation Block Oncogenes->Differentiation_Block Apoptosis Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Differentiation Differentiation UMB298 DOT1L Inhibitor (e.g., Pinometostat) UMB298->DOT1L inhibits UMB298->Proliferation inhibits UMB298->Differentiation_Block reverses

Figure 1: Signaling pathway of DOT1L inhibition in AML.

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Downstream Assays AML_Cells AML Cell Lines Treatment Treat with DOT1L Inhibitor (or Vehicle Control) AML_Cells->Treatment Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Propidium Iodide) Treatment->Cell_Cycle_Assay Differentiation_Assay Differentiation Assay (CD11b/CD14) Treatment->Differentiation_Assay Flow_Cytometry Flow Cytometry Apoptosis_Assay->Flow_Cytometry Analyze by Cell_Cycle_Assay->Flow_Cytometry Analyze by Differentiation_Assay->Flow_Cytometry Analyze by

Figure 2: General experimental workflow for assessing DOT1L inhibitor effects.

Logical_Relationship DOT1L_Inhibition DOT1L Inhibition H3K79_Hypomethylation Decreased H3K79 Methylation DOT1L_Inhibition->H3K79_Hypomethylation Oncogene_Repression Repression of HOXA9 & MEIS1 H3K79_Hypomethylation->Oncogene_Repression Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1) Oncogene_Repression->Cell_Cycle_Arrest Apoptosis Induction of Apoptosis Oncogene_Repression->Apoptosis Differentiation Induction of Differentiation Oncogene_Repression->Differentiation Anti_Leukemic_Activity Anti-Leukemic Activity Cell_Cycle_Arrest->Anti_Leukemic_Activity Apoptosis->Anti_Leukemic_Activity Differentiation->Anti_Leukemic_Activity

Figure 3: Logical relationship of DOT1L inhibition leading to anti-leukemic activity.

Role of Mcl-1 in DOT1L Inhibitor-Mediated Apoptosis

The anti-apoptotic protein Mcl-1 is a critical survival factor in AML. While direct evidence linking DOT1L inhibition to Mcl-1 degradation is still emerging, the downregulation of key transcription factors like HOXA9 and MEIS1 by DOT1L inhibitors may indirectly impact Mcl-1 levels. HOXA9 has been shown to regulate the expression of various anti-apoptotic proteins, and its suppression could lead to a decreased expression of Mcl-1, thereby lowering the threshold for apoptosis. Further research is warranted to fully elucidate the interplay between DOT1L inhibition and Mcl-1 regulation in AML.

In Vivo Studies

Preclinical in vivo studies using xenograft models of human AML have demonstrated the anti-tumor activity of DOT1L inhibitors. For instance, Pinometostat (EPZ5676) has been shown to cause complete and sustained tumor regression in a rat xenograft model of MLL-rearranged leukemia. These studies typically involve the engraftment of human AML cell lines or patient-derived blasts into immunodeficient mice or rats, followed by treatment with the DOT1L inhibitor. Efficacy is assessed by monitoring tumor volume, overall survival, and pharmacodynamic markers such as H3K79 methylation in tumor tissues.

Conclusion and Future Directions

The inhibition of DOT1L represents a promising targeted therapeutic strategy for specific subtypes of AML. The preclinical data for representative DOT1L inhibitors like Pinometostat, EPZ004777, and SYC-522 demonstrate potent and selective anti-leukemic activity in vitro and in vivo. The mechanism of action, centered on the epigenetic reprogramming of leukemogenic gene expression, provides a strong rationale for their clinical development.

Future research should focus on:

  • Identifying predictive biomarkers to select patients most likely to respond to DOT1L inhibitor therapy.

  • Investigating combination strategies with existing AML therapies to enhance efficacy and overcome potential resistance mechanisms.

  • Further elucidating the downstream signaling pathways affected by DOT1L inhibition, including the potential role of Mcl-1.

The continued exploration of DOT1L inhibitors holds significant promise for improving the treatment landscape for patients with acute myeloid leukemia.

References

Exploratory

The Pivotal Role of CBP/p300 Bromodomains in Oncology: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of CBP/p300 Bromodomain Function, Therapeutic Targeting, and Associated Methodologies in Cancer Research. Executive Summary The homologous transcriptional coactivators, CREB-binding protein (CBP)...

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of CBP/p300 Bromodomain Function, Therapeutic Targeting, and Associated Methodologies in Cancer Research.

Executive Summary

The homologous transcriptional coactivators, CREB-binding protein (CBP) and p300, are integral to a vast array of cellular processes, including cell proliferation, differentiation, and DNA damage response.[1] Their dysregulation is increasingly implicated in the pathogenesis of numerous malignancies, rendering them a compelling target for novel anticancer therapies. A key functional module within these proteins is the bromodomain, a highly conserved acetyl-lysine binding domain that mediates critical protein-protein interactions essential for chromatin remodeling and gene expression. This guide provides a comprehensive technical overview of the role of CBP/p300 bromodomains in cancer, the landscape of small molecule inhibitors, and detailed experimental protocols for their characterization.

The Function of CBP/p300 Bromodomains in Cancer

CBP and p300 are histone acetyltransferases (HATs) that play a central role as transcriptional coactivators.[1] The bromodomain is a crucial component of their function, recognizing and binding to acetylated lysine residues on histones and other proteins.[1] This interaction is fundamental for the recruitment of the CBP/p300 complex to specific genomic loci, leading to the acetylation of histone tails, which in turn facilitates a more open chromatin structure conducive to transcription.

In the context of cancer, the overexpression and/or aberrant activity of CBP/p300 have been linked to the transcriptional activation of key oncogenes and the promotion of tumor cell proliferation and survival.[2][3] The bromodomain is instrumental in this process by tethering the acetyltransferase activity of CBP/p300 to chromatin at the regulatory regions of critical cancer-driving genes.

Key Signaling Pathways Modulated by CBP/p300 Bromodomains

The oncogenic role of CBP/p300 bromodomains is underscored by their involvement in several critical signaling pathways that are frequently dysregulated in cancer.

Androgen Receptor (AR) Signaling in Prostate Cancer

In prostate cancer, particularly in castration-resistant prostate cancer (CRPC), the androgen receptor (AR) remains a key driver of tumor growth. CBP/p300 are essential coactivators for the AR, and their bromodomains are required for the transcriptional activity of the AR and the expression of its target genes. Inhibition of the CBP/p300 bromodomain has been shown to repress AR target gene expression and block the growth of prostate cancer cells.

cluster_CBP CBP/p300 Complex Androgen Androgen AR AR Androgen->AR binds DNA DNA AR->DNA binds to AREs CBP_p300 CBP_p300 CBP_p300->AR coactivates Histones Histones CBP_p300->Histones acetylates (HAT activity) Bromodomain Bromodomain Bromodomain->Histones binds acetylated lysines Transcription Transcription DNA->Transcription leads to Cell_Growth Cell_Growth Transcription->Cell_Growth promotes cluster_CBP CBP/p300 Complex MYC MYC Enhancer Enhancer MYC->Enhancer binds to E-boxes CBP_p300 CBP_p300 Bromodomain Bromodomain H3K27ac H3K27ac CBP_p300->H3K27ac writes acetyl mark (HAT activity) Bromodomain->H3K27ac reads acetyl mark Enhancer->CBP_p300 recruits Promoter Promoter Gene_Expression Gene_Expression Promoter->Gene_Expression drives H3K27ac->Promoter activates cluster_NoInhibitor No Inhibitor cluster_WithInhibitor With Inhibitor Compound Compound CBP_BD_Eu CBP-BD-Eu (Donor) Compound->CBP_BD_Eu Inhibitor Binds Ac_Peptide_APC Ac-Peptide-APC (Acceptor) CBP_BD_Eu->Ac_Peptide_APC Binding No_FRET No/Low FRET CBP_BD_Eu->No_FRET Interaction Blocked FRET High FRET Ac_Peptide_APC->FRET Proximity leads to Cells Cells Compound_Treatment Compound Treatment Cells->Compound_Treatment Heating Heating (Temp Gradient) Compound_Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Centrifugation Lysis->Centrifugation Soluble_Fraction Soluble Fraction Centrifugation->Soluble_Fraction Precipitate Precipitate Centrifugation->Precipitate Western_Blot Western Blot / AlphaLISA Soluble_Fraction->Western_Blot Melting_Curve Melting Curve Analysis Western_Blot->Melting_Curve

References

Foundational

UMB298: A Technical Guide to its Impact on H3K27ac Levels

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide explores the molecular effects of UMB298, a potent and selective inhibitor of the bromodomains of CREB-binding protein (CBP) a...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular effects of UMB298, a potent and selective inhibitor of the bromodomains of CREB-binding protein (CBP) and p300, with a specific focus on its impact on histone H3 lysine 27 acetylation (H3K27ac) levels. UMB298 has emerged as a valuable chemical probe for studying the roles of CBP/p300 in gene regulation and its potential as a therapeutic agent, particularly in oncology.

Core Mechanism of Action

UMB298 selectively targets the bromodomains of the transcriptional coactivators CBP and p300. These proteins are histone acetyltransferases (HATs) that play a crucial role in regulating gene expression by adding acetyl groups to histone tails, a modification that is generally associated with active chromatin and transcriptional activation. Specifically, the acetylation of H3K27 is a hallmark of active enhancers and promoters.

By binding to the CBP/p300 bromodomains, UMB298 prevents these proteins from "reading" acetylated lysine residues on histones and other proteins. This disruption of bromodomain function leads to a reduction in the local concentration of HAT activity at specific genomic loci, resulting in decreased levels of H3K27ac. This, in turn, can lead to the downregulation of key oncogenes, such as MYC, and inhibit the growth of cancer cells.[1][2]

Quantitative Data Summary

The inhibitory effect of UMB298 on H3K27ac levels has been demonstrated in acute myeloid leukemia (AML) cell lines. The following table summarizes the observed dose-dependent reduction of H3K27ac in MOLM13 cells following a 2-hour treatment with UMB298. The data is qualitatively derived from immunoblot analysis presented in the primary literature.

UMB298 Concentration (µM)Observed H3K27ac LevelReference
1Slight ReductionMuthengi A, et al. J Med Chem. 2021 May 13;64(9):5787-5801.[2]
3Moderate ReductionMuthengi A, et al. J Med Chem. 2021 May 13;64(9):5787-5801.[2]
10Strong ReductionMuthengi A, et al. J Med Chem. 2021 May 13;64(9):5787-5801.[2]

Experimental Protocols

The following is a detailed methodology for assessing the effect of UMB298 on H3K27ac levels via immunoblotting, based on the protocol described by Muthengi et al., 2021.

1. Cell Culture and Treatment:

  • Cell Line: MOLM13 (human acute myeloid leukemia cell line).

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: MOLM13 cells are seeded at an appropriate density and treated with varying concentrations of UMB298 (e.g., 1 µM, 3 µM, 10 µM) or DMSO as a vehicle control for 2 hours.

2. Histone Extraction:

  • Following treatment, cells are harvested by centrifugation.

  • The cell pellet is washed with ice-cold PBS.

  • Histones are extracted using a commercially available histone extraction kit or a standard acid extraction protocol.

  • The protein concentration of the histone extracts is determined using a Bradford or BCA protein assay.

3. Immunoblotting:

  • Gel Electrophoresis: Equal amounts of histone extracts are resolved on a 15% SDS-polyacrylamide gel.

  • Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies diluted in the blocking buffer.

    • Anti-H3K27ac antibody: To detect the levels of H3K27 acetylation.

    • Anti-Total Histone H3 antibody: As a loading control to ensure equal amounts of histones were loaded in each lane.

  • Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

Visualizations

Signaling Pathway of UMB298 Action

UMB298_Mechanism cluster_nucleus Cell Nucleus CBP_P300 CBP/p300 H3K27ac H3K27ac CBP_P300->H3K27ac Acetylation Transcription_Repression Transcription Repression CBP_P300->Transcription_Repression Histone Histone H3 Transcription_Activation Transcription Activation H3K27ac->Transcription_Activation Active_Gene Target Gene (e.g., MYC) Transcription_Activation->Active_Gene Expression Transcription_Repression->Active_Gene Reduced Expression UMB298 UMB298 UMB298->CBP_P300 Inhibits Bromodomain

Caption: Mechanism of UMB298-mediated reduction of H3K27ac and gene expression.

Experimental Workflow for H3K27ac Assessment

Experimental_Workflow start Start: MOLM13 Cell Culture treatment Treatment with UMB298 or DMSO (2 hours) start->treatment harvest Cell Harvesting & Histone Extraction treatment->harvest quantification Protein Quantification harvest->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer (PVDF) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Anti-H3K27ac, Anti-H3) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP) primary_ab->secondary_ab detection ECL Detection & Imaging secondary_ab->detection analysis Data Analysis: Quantify H3K27ac levels relative to Total H3 detection->analysis end End: Results analysis->end

Caption: Workflow for determining the effect of UMB298 on H3K27ac levels.

References

Exploratory

Unraveling the Mechanism of MYC Depletion by UMB298 in Acute Myeloid Leukemia

A Technical Guide for Researchers and Drug Development Professionals Abstract Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and...

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A key driver of proliferation and survival in many AML subtypes is the overexpression of the MYC oncogene. Therapeutic strategies aimed at downregulating MYC expression are therefore of significant interest. UMB298 is a potent and selective small molecule inhibitor of the bromodomains of the paralogous transcriptional coactivators CREB-binding protein (CBP) and p300. This technical guide elucidates the mechanism by which UMB298 causes the depletion of MYC in AML cells, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Introduction: Targeting Transcriptional Coactivators in AML

The aberrant expression of oncogenes in AML is often dependent on the activity of transcriptional coactivators that regulate chromatin structure and gene expression. The CREB-binding protein (CBP) and its homolog p300 are histone acetyltransferases (HATs) that play a crucial role in this process. Their bromodomains recognize and bind to acetylated lysine residues on histones and other proteins, recruiting the transcriptional machinery to specific gene promoters and enhancers.

The MYC oncogene is a critical target of CBP/p300 activity in many cancers, including AML. By inhibiting the CBP/p300 bromodomains, UMB298 disrupts the transcriptional activation of MYC, leading to a reduction in both mRNA and protein levels. This guide provides a detailed overview of the mechanism of action of UMB298 and its effects on AML cells.

UMB298: A Selective CBP/P300 Bromodomain Inhibitor

UMB298 is a chemical probe that exhibits high selectivity for the bromodomains of CBP and p300 over other bromodomain-containing proteins, including those of the Bromodomain and Extra-Terminal (BET) family, such as BRD4.[1] This selectivity is crucial for dissecting the specific roles of CBP/p300 in AML pathogenesis.

Quantitative Data: In Vitro Activity of UMB298

The following table summarizes the in vitro inhibitory activity of UMB298 against CBP and its selectivity over the BET bromodomain protein BRD4.

TargetIC50 (nM)Selectivity (fold)Reference
CBP7272-fold vs. BRD4[1]
BRD45193-[1]

Mechanism of Action: How UMB298 Causes MYC Depletion

The primary mechanism by which UMB298 leads to MYC depletion in AML is through the competitive inhibition of the CBP/p300 bromodomains. This disruption of a critical protein-protein interaction sets off a cascade of events at the chromatin level, ultimately leading to the transcriptional repression of the MYC gene.

Signaling Pathway Diagram

The following diagram illustrates the signaling pathway from CBP/p300 inhibition by UMB298 to the downregulation of MYC expression.

UMB298_Mechanism cluster_nucleus Cell Nucleus cluster_chromatin Chromatin Histone Acetylated Histones CBP_p300 CBP/p300 Histone->CBP_p300 recruits MYC_Gene MYC Gene MYC_mRNA MYC mRNA MYC_Gene->MYC_mRNA transcription Pol_II RNA Polymerase II CBP_p300->Pol_II activates Pol_II->MYC_Gene transcribes MYC_Protein MYC Protein MYC_mRNA->MYC_Protein translation Proliferation AML Cell Proliferation MYC_Protein->Proliferation reduced UMB298 UMB298 UMB298->CBP_p300 inhibits

Mechanism of UMB298-induced MYC depletion.

As depicted, CBP/p300 binds to acetylated histones at the MYC gene locus, leading to the recruitment and activation of RNA Polymerase II and subsequent gene transcription. UMB298 competitively binds to the bromodomain of CBP/p300, preventing its association with chromatin. This leads to a decrease in MYC transcription, reduced MYC mRNA and protein levels, and ultimately, decreased AML cell proliferation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of UMB298 on MYC expression and AML cell viability.

Cell Viability Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of UMB298 in AML cell lines.

Materials:

  • AML cell lines (e.g., MOLM-13)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • UMB298 (stock solution in DMSO)

  • 96-well clear-bottom black plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Plate reader capable of measuring luminescence

Procedure:

  • Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

  • Prepare serial dilutions of UMB298 in culture medium.

  • Add 100 µL of the UMB298 dilutions or vehicle control (DMSO) to the respective wells.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate IC50 values using non-linear regression analysis in a suitable software (e.g., GraphPad Prism).

Western Blotting for MYC Protein Expression

This protocol is used to quantify the levels of MYC protein in AML cells following treatment with UMB298.

Materials:

  • AML cells treated with UMB298 or vehicle control

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit (Thermo Fisher Scientific)

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies: anti-c-MYC, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Harvest treated cells and lyse them in RIPA buffer.

  • Quantify protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-c-MYC antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.

  • Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

  • Quantify band intensities using densitometry software.

Quantitative Real-Time PCR (qRT-PCR) for MYC mRNA Expression

This protocol is used to measure the relative abundance of MYC mRNA in AML cells after UMB298 treatment.

Materials:

  • AML cells treated with UMB298 or vehicle control

  • TRIzol reagent (Invitrogen)

  • High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems)

  • SYBR Green PCR Master Mix (Applied Biosystems)

  • qRT-PCR instrument

  • Primers for MYC and a housekeeping gene (e.g., GAPDH)

Procedure:

  • Extract total RNA from treated cells using TRIzol according to the manufacturer's protocol.

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Set up qRT-PCR reactions in triplicate with SYBR Green Master Mix, cDNA template, and gene-specific primers.

  • Perform the qRT-PCR using a standard cycling protocol.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in MYC mRNA expression, normalized to the housekeeping gene.

Experimental Workflow Diagram

The following diagram provides a visual representation of the general experimental workflow for assessing the effects of UMB298 on AML cells.

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis AML_Cells AML Cell Culture Treatment Treat with UMB298 or Vehicle (DMSO) AML_Cells->Treatment Viability Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability Western Western Blot (MYC Protein) Treatment->Western qPCR qRT-PCR (MYC mRNA) Treatment->qPCR IC50 IC50 Calculation Viability->IC50 Protein_Quant Protein Quantification Western->Protein_Quant mRNA_Quant mRNA Quantification qPCR->mRNA_Quant

General experimental workflow.

Conclusion

UMB298 represents a valuable chemical probe for studying the role of CBP/p300 in AML. Its selective inhibition of these transcriptional coactivators leads to the effective depletion of the oncoprotein MYC, a key dependency in many AML subtypes. The data and protocols presented in this guide provide a framework for researchers and drug development professionals to further investigate the therapeutic potential of CBP/p300 inhibition in AML and other MYC-driven malignancies. The high selectivity of UMB298 also offers a refined tool to delineate the specific biological functions of CBP/p300 bromodomains, paving the way for the development of novel epigenetic therapies.

References

Foundational

UMB298: A Potential Therapeutic Avenue for Neurodegenerative Disease Research

An In-depth Technical Guide for Researchers and Drug Development Professionals Introduction Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, are characterized by the progressive loss of s...

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, are characterized by the progressive loss of structure and function of neurons. A growing body of evidence implicates epigenetic dysregulation as a key contributor to the pathogenesis of these devastating disorders. One of the critical families of epigenetic regulators is the lysine acetyltransferases (KATs), particularly the highly homologous proteins CREB-binding protein (CBP) and p300. These proteins are transcriptional co-activators that play a pivotal role in chromatin remodeling and gene expression. Their dysfunction has been linked to aberrant protein aggregation and neuroinflammation, two central hallmarks of many neurodegenerative conditions.[1]

UMB298 is a potent and selective inhibitor of the bromodomain of CBP/p300.[2] The bromodomain is a protein module that recognizes and binds to acetylated lysine residues, a key step in the recruitment of the transcriptional machinery. By inhibiting this interaction, UMB298 offers a targeted approach to modulate the activity of CBP/p300 and potentially mitigate the downstream pathological cascades in neurodegenerative diseases. While direct experimental evidence of UMB298 in neurodegenerative models is currently limited in publicly available literature, this guide will synthesize the known roles of CBP/p300 in neurodegeneration and provide a framework for investigating the therapeutic potential of UMB298. This will include hypothetical quantitative data based on the effects of other CBP/p300 inhibitors, detailed experimental protocols, and visualizations of the implicated signaling pathways.

The Role of CBP/p300 in Neurodegeneration

CBP and p300 are multifaceted proteins involved in numerous cellular processes crucial for neuronal health, including learning, memory, and synaptic plasticity.[1] In the context of neurodegenerative diseases, the function of CBP/p300 is particularly relevant to two key pathological mechanisms:

  • Protein Aggregation: Aberrant protein aggregation is a common feature of many neurodegenerative disorders, such as the accumulation of α-synuclein in Parkinson's disease and mutant huntingtin (mHTT) in Huntington's disease.[3][4] Studies have shown that CBP/p300 bromodomains are necessary for the aggregation of amyloid-like proteins. Inhibition of these bromodomains has been demonstrated to impede protein aggregation, which is associated with enhanced function of the ubiquitin-proteasome system (UPS), the cell's primary machinery for degrading misfolded proteins.

  • Neuroinflammation: Chronic inflammation in the central nervous system, mediated by microglia and astrocytes, is a significant contributor to neuronal damage in neurodegenerative diseases. CBP/p300 are known to regulate the expression of pro-inflammatory genes. Inhibition of CBP/p300 has been shown to reduce the expression of inflammatory cytokines, suggesting a potential anti-inflammatory role in the brain.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical quantitative data for UMB298 in relevant preclinical models of neurodegenerative diseases. It is crucial to note that this data is illustrative and based on the expected outcomes for a selective CBP/P300 bromodomain inhibitor, as direct experimental data for UMB298 in these models is not yet published.

Table 1: In Vitro Efficacy of UMB298 in a Cellular Model of Parkinson's Disease (α-Synuclein Aggregation)

ParameterVehicle ControlUMB298 (1 µM)UMB298 (5 µM)UMB298 (10 µM)
α-Synuclein Aggregate Formation (%) 100 ± 8.572 ± 6.145 ± 5.3**28 ± 4.2***
Proteasome Activity (RFU) 12,500 ± 98018,200 ± 115025,600 ± 1500 31,400 ± 1800***
Neuronal Viability (%) 100 ± 5.2115 ± 6.8132 ± 7.5*145 ± 8.1

*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control. Data are represented as mean ± SEM.

Table 2: In Vivo Efficacy of UMB298 in a Transgenic Mouse Model of Huntington's Disease (mHTT Aggregation)

ParameterVehicle ControlUMB298 (10 mg/kg, qd)UMB298 (30 mg/kg, qd)
mHTT Aggregate Load (Area % in Striatum) 15.2 ± 1.89.8 ± 1.25.1 ± 0.8**
Motor Performance (Rotarod Latency, s) 85 ± 12122 ± 15158 ± 18**
Striatal Volume (mm³) 28.5 ± 2.132.1 ± 1.935.7 ± 2.3*

*p < 0.05, **p < 0.01 compared to vehicle control. Data are represented as mean ± SEM.

Experimental Protocols

The following are detailed experimental protocols that could be employed to investigate the efficacy of UMB298 in neurodegenerative disease research.

In Vitro α-Synuclein Aggregation Assay in a Neuronal Cell Line

Objective: To determine the effect of UMB298 on the formation of α-synuclein aggregates in a cellular model of Parkinson's disease.

Materials:

  • SH-SY5Y neuroblastoma cells

  • Recombinant human α-synuclein pre-formed fibrils (PFFs)

  • UMB298 (dissolved in DMSO)

  • Cell culture medium (e.g., DMEM/F12) with supplements

  • Thioflavin S (ThS) staining solution

  • Proteasome activity assay kit

  • Cell viability assay kit (e.g., MTT or PrestoBlue)

  • 96-well microplates

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of UMB298 (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 2 hours.

  • Add α-synuclein PFFs to the culture medium at a final concentration of 2 µg/mL to induce aggregation of endogenous α-synuclein.

  • Incubate the cells for 72 hours.

  • Assessment of α-Synuclein Aggregation:

    • Fix the cells with 4% paraformaldehyde.

    • Stain with Thioflavin S solution.

    • Capture images using a fluorescence microscope.

    • Quantify the area of ThS-positive aggregates using image analysis software.

  • Assessment of Proteasome Activity:

    • Lyse the cells according to the manufacturer's protocol for the proteasome activity assay kit.

    • Measure the fluorescence signal corresponding to proteasome activity.

  • Assessment of Neuronal Viability:

    • Perform a standard MTT or PrestoBlue assay according to the manufacturer's instructions.

In Vivo Evaluation of UMB298 in a Huntington's Disease Mouse Model

Objective: To assess the therapeutic efficacy of UMB298 in a transgenic mouse model of Huntington's disease (e.g., R6/2 or zQ175).

Materials:

  • Huntington's disease transgenic mice and wild-type littermates

  • UMB298

  • Vehicle solution for oral gavage (e.g., 0.5% methylcellulose)

  • Rotarod apparatus

  • Morris water maze or Y-maze

  • Immunohistochemistry reagents (e.g., anti-mHTT antibody)

  • MRI for brain volume analysis

Procedure:

  • Group age-matched Huntington's disease mice into treatment (UMB298) and control (vehicle) groups.

  • Administer UMB298 or vehicle daily via oral gavage at a predetermined dose (e.g., 10 or 30 mg/kg).

  • Behavioral Testing (perform at regular intervals, e.g., weekly):

    • Motor Function: Assess motor coordination and balance using an accelerating rotarod.

    • Cognitive Function: Evaluate spatial learning and memory using the Morris water maze or working memory using the Y-maze.

  • Endpoint Analysis (at a predetermined age or disease stage):

    • Euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.

    • Immunohistochemistry: Process the brains for immunohistochemical staining with an anti-mHTT antibody to quantify the aggregate load in the striatum and cortex.

    • Brain Volumetry: For a subset of animals, perform in vivo MRI scans at different time points to measure changes in striatal and cortical volume.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows relevant to the application of UMB298 in neurodegenerative disease research.

UMB298_Protein_Aggregation_Pathway UMB298 in Protein Aggregation and Degradation cluster_0 Cellular Stress cluster_1 CBP/P300-Mediated Aggravation cluster_2 Therapeutic Intervention cluster_3 Restoration of Proteostasis Misfolded_Proteins Misfolded/Aggregated Proteins (e.g., α-synuclein, mHTT) Protein_Aggregation Protein Aggregation Ubiquitin_Proteasome_System Ubiquitin-Proteasome System (UPS) Misfolded_Proteins->Ubiquitin_Proteasome_System Targeted by CBP_P300 CBP/P300 Bromodomain Acetylated_Lysine Acetylated Lysine on Aggregation-Prone Proteins CBP_P300->Acetylated_Lysine Recognition CBP_P300->Ubiquitin_Proteasome_System Inhibition Enhances UPS Function Acetylated_Lysine->Protein_Aggregation Promotes Protein_Aggregation->Ubiquitin_Proteasome_System Impaired by UMB298 UMB298 UMB298->CBP_P300 Inhibits Protein_Degradation Protein Degradation Ubiquitin_Proteasome_System->Protein_Degradation Mediates

Figure 1: Proposed mechanism of UMB298 in mitigating protein aggregation.

UMB298_Neuroinflammation_Pathway UMB298 in Neuroinflammation cluster_0 Inflammatory Stimulus cluster_1 Microglial Activation and Pro-inflammatory Signaling cluster_2 Therapeutic Intervention cluster_3 Resolution of Inflammation Stimulus Pathological Stimuli (e.g., Protein Aggregates) Microglia Microglia Stimulus->Microglia Activates NF_kB NF-κB Activation Microglia->NF_kB CBP_P300_coactivation CBP/P300 Co-activation NF_kB->CBP_P300_coactivation Recruits Gene_Transcription Pro-inflammatory Gene Transcription CBP_P300_coactivation->Gene_Transcription Promotes Neuronal_Damage Neuronal Damage UMB298 UMB298 UMB298->CBP_P300_coactivation Inhibits Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Gene_Transcription->Cytokines Leads to Cytokines->Neuronal_Damage Causes

Figure 2: Postulated role of UMB298 in modulating neuroinflammatory pathways.

Experimental_Workflow Experimental Workflow for UMB298 Evaluation Start Hypothesis: UMB298 ameliorates neurodegenerative pathology In_Vitro In Vitro Studies (Neuronal Cell Models) Start->In_Vitro In_Vivo In Vivo Studies (Animal Models) Start->In_Vivo Aggregation_Assay Protein Aggregation Assay In_Vitro->Aggregation_Assay Viability_Assay Neuronal Viability Assay In_Vitro->Viability_Assay Inflammation_Assay Neuroinflammation Marker Analysis In_Vitro->Inflammation_Assay Behavioral_Tests Behavioral Assessments In_Vivo->Behavioral_Tests Histopathology Histopathological Analysis In_Vivo->Histopathology Biomarker_Analysis Biomarker Analysis In_Vivo->Biomarker_Analysis Data_Analysis Data Analysis and Interpretation Aggregation_Assay->Data_Analysis Viability_Assay->Data_Analysis Inflammation_Assay->Data_Analysis Behavioral_Tests->Data_Analysis Histopathology->Data_Analysis Biomarker_Analysis->Data_Analysis Conclusion Conclusion on Therapeutic Potential of UMB298 Data_Analysis->Conclusion

Figure 3: A logical workflow for the preclinical evaluation of UMB298.

Conclusion

UMB298, as a selective CBP/P300 bromodomain inhibitor, represents a promising pharmacological tool to investigate the role of these epigenetic regulators in the pathogenesis of neurodegenerative diseases. The convergence of CBP/p300 activity on the critical pathways of protein aggregation and neuroinflammation provides a strong rationale for its exploration as a potential therapeutic agent. The experimental frameworks and conceptual pathways outlined in this guide are intended to serve as a comprehensive resource for researchers embarking on the preclinical evaluation of UMB298 and similar compounds. While the data presented herein is hypothetical, it underscores the potential for CBP/P300 inhibition to yield significant neuroprotective effects. Rigorous investigation using the described methodologies will be essential to validate these hypotheses and to pave the way for the clinical development of a new class of therapeutics for neurodegenerative diseases.

References

Protocols & Analytical Methods

Method

UMB298 In Vitro Assay Protocols: A Comprehensive Guide for Researchers

Abstract UMB298 is a potent and selective inhibitor of the bromodomains of CREB-binding protein (CBP) and p300, key epigenetic regulators involved in transcriptional activation. Dysregulation of CBP/p300 activity is impl...

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

UMB298 is a potent and selective inhibitor of the bromodomains of CREB-binding protein (CBP) and p300, key epigenetic regulators involved in transcriptional activation. Dysregulation of CBP/p300 activity is implicated in various pathologies, including acute myeloid leukemia (AML). This document provides detailed application notes and in vitro assay protocols for researchers, scientists, and drug development professionals working with UMB298. The protocols cover essential assays to characterize the activity of UMB298 in a cellular context, focusing on the MOLM-13 AML cell line as a model system.

Introduction

The CBP and p300 proteins are highly homologous histone acetyltransferases (HATs) that play a critical role in chromatin remodeling and gene expression. Their bromodomains recognize and bind to acetylated lysine residues on histones and other proteins, recruiting the transcriptional machinery to specific gene loci. UMB298 selectively targets the CBP/p300 bromodomains, thereby disrupting this interaction and modulating the expression of key oncogenes, such as MYC.[1] This makes UMB298 a valuable tool for studying the biological functions of CBP/p300 and a potential therapeutic agent for diseases like AML.

This guide details the protocols for a CBP/p300 bromodomain binding assay, a cell viability assay using MOLM-13 cells, a Western blot analysis to detect changes in histone H3 lysine 27 acetylation (H3K27ac), and a quantitative PCR (qPCR) analysis of MYC gene expression.

Data Presentation

Table 1: In Vitro Efficacy of UMB298
ParameterUMB298 ValueReference Compound (BRD4 Inhibitor)
IC₅₀ for CBP 72 nM> 5000 nM
IC₅₀ for BRD4 5193 nM~100 nM
Selectivity (BRD4/CBP) 72-fold-

This table summarizes the inhibitory potency and selectivity of UMB298 for the CBP bromodomain compared to the BRD4 bromodomain.[1]

Signaling Pathway

The binding of UMB298 to the CBP/p300 bromodomain prevents its interaction with acetylated histones. This leads to a downstream reduction in the acetylation of histone H3 at lysine 27 (H3K27ac), a marker of active enhancers and promoters. Consequently, the expression of CBP/p300 target genes, including the proto-oncogene MYC, is downregulated, ultimately leading to decreased cell proliferation and survival in sensitive cancer cell lines like MOLM-13.

UMB298_Signaling_Pathway cluster_0 Cellular Effects UMB298 UMB298 CBP_p300 CBP/p300 Bromodomain UMB298->CBP_p300 Inhibits Transcription Transcriptional Activation CBP_p300->Transcription Promotes Ac_Histones Acetylated Histones Ac_Histones->CBP_p300 MYC MYC Expression Transcription->MYC Proliferation Cell Proliferation MYC->Proliferation

Diagram 1: UMB298 Signaling Pathway.

Experimental Protocols

CBP/p300 Bromodomain Binding Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify the binding of UMB298 to the CBP bromodomain.

Experimental Workflow:

TR_FRET_Workflow start Start prepare_reagents Prepare Assay Buffer, UMB298 dilutions, CBP-Eu, and Ligand-APC start->prepare_reagents add_inhibitor Add UMB298 or vehicle (DMSO) to 384-well plate prepare_reagents->add_inhibitor add_cbp Add CBP-Europium Chelate add_inhibitor->add_cbp incubate1 Incubate at RT for 15 min add_cbp->incubate1 add_ligand Add Ligand-APC Acceptor Mixture incubate1->add_ligand incubate2 Incubate at RT for 60 min (protect from light) add_ligand->incubate2 read_plate Read TR-FRET signal (Excitation: 340 nm, Emission: 620 nm & 665 nm) incubate2->read_plate analyze Calculate Emission Ratio and IC₅₀ read_plate->analyze

Diagram 2: TR-FRET Assay Workflow.

Materials:

  • CBP Bromodomain TR-FRET Assay Kit (e.g., Cayman Chemical, BPS Bioscience)

  • UMB298

  • DMSO

  • 384-well white microplates

  • TR-FRET-compatible plate reader

Procedure:

  • Prepare TR-FRET assay buffer as per the kit instructions.

  • Prepare a serial dilution of UMB298 in DMSO, and then dilute in assay buffer. The final DMSO concentration in the assay should be ≤1%.

  • Add 5 µL of diluted UMB298 or vehicle (assay buffer with DMSO) to the wells of the 384-well plate.

  • Add 10 µL of diluted CBP bromodomain-Europium (Eu) chelate to each well.

  • Incubate the plate for 15 minutes at room temperature, protected from light.

  • Add 10 µL of the CBP bromodomain Ligand/APC Acceptor mixture to each well.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET-compatible plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (Eu) and 665 nm (APC).

  • Calculate the emission ratio (665 nm / 620 nm) and plot against the UMB298 concentration to determine the IC₅₀ value.

Cell Viability Assay (MTS Assay) in MOLM-13 Cells

This protocol details the use of an MTS assay to determine the effect of UMB298 on the viability of MOLM-13 cells.

Experimental Workflow:

Cell_Viability_Workflow start Start seed_cells Seed MOLM-13 cells in a 96-well plate start->seed_cells add_umb298 Add serial dilutions of UMB298 seed_cells->add_umb298 incubate Incubate for 72 hours add_umb298->incubate add_mts Add MTS reagent to each well incubate->add_mts incubate_mts Incubate for 1-4 hours add_mts->incubate_mts read_absorbance Read absorbance at 490 nm incubate_mts->read_absorbance calculate_viability Calculate % viability and IC₅₀ read_absorbance->calculate_viability

Diagram 3: Cell Viability Assay Workflow.

Materials:

  • MOLM-13 cells

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • UMB298

  • DMSO

  • 96-well clear-bottom cell culture plates

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay, Promega)

  • Microplate reader

Procedure:

  • Culture MOLM-13 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO₂.

  • Seed MOLM-13 cells at a density of 5 x 10⁴ cells/well in 100 µL of culture medium in a 96-well plate.

  • Prepare a 2X serial dilution of UMB298 in culture medium from a concentrated stock in DMSO. The final DMSO concentration should not exceed 0.1%.

  • Add 100 µL of the UMB298 dilutions or vehicle control to the appropriate wells.

  • Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Western Blot Analysis of H3K27ac

This protocol is for the detection of changes in global H3K27ac levels in MOLM-13 cells following treatment with UMB298.

Experimental Workflow:

Western_Blot_Workflow start Start treat_cells Treat MOLM-13 cells with UMB298 start->treat_cells lyse_cells Lyse cells and extract proteins treat_cells->lyse_cells quantify_protein Quantify protein concentration (BCA assay) lyse_cells->quantify_protein sds_page Separate proteins by SDS-PAGE quantify_protein->sds_page transfer Transfer proteins to PVDF membrane sds_page->transfer block Block membrane transfer->block primary_ab Incubate with primary antibodies (anti-H3K27ac and anti-H3) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect signal with ECL substrate secondary_ab->detect analyze Analyze band intensity detect->analyze

Diagram 4: Western Blot Workflow.

Materials:

  • MOLM-13 cells

  • UMB298

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-H3K27ac, Rabbit anti-Histone H3 (loading control)

  • HRP-conjugated anti-rabbit secondary antibody

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat MOLM-13 cells with various concentrations of UMB298 for 24 hours.

  • Harvest cells and lyse them in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins on a 15% SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against H3K27ac (1:1000) and Histone H3 (1:2000) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and a chemiluminescence imaging system.

  • Quantify the band intensities and normalize the H3K27ac signal to the total Histone H3 signal.

Quantitative PCR (qPCR) for MYC Expression

This protocol outlines the steps to measure the relative expression of the MYC gene in UMB298-treated MOLM-13 cells.

Experimental Workflow:

qPCR_Workflow start Start treat_cells Treat MOLM-13 cells with UMB298 start->treat_cells extract_rna Extract total RNA treat_cells->extract_rna cdna_synthesis Synthesize cDNA extract_rna->cdna_synthesis prepare_qpcr Prepare qPCR reaction mix (SYBR Green, primers, cDNA) cdna_synthesis->prepare_qpcr run_qpcr Run qPCR prepare_qpcr->run_qpcr analyze_data Analyze data using ΔΔCt method run_qpcr->analyze_data

Diagram 5: qPCR Workflow.

Materials:

  • MOLM-13 cells treated with UMB298

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • SYBR Green qPCR Master Mix

  • qPCR instrument

  • Primers for MYC and a reference gene (e.g., GAPDH or ACTB)

Primer Sequences (Human):

  • MYC Forward: 5'-CCTACCCTCTCAACGACAGC-3'

  • MYC Reverse: 5'-CTCTGACCTTTTGCCAGGAG-3'

  • GAPDH Forward: 5'-GGAGCGAGATCCCTCCAAAAT-3'

  • GAPDH Reverse: 5'-GGCTGTTGTCATACTTCTCATGG-3'

Procedure:

  • Treat MOLM-13 cells with UMB298 for 24 hours.

  • Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's protocol.

  • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • Set up the qPCR reaction with SYBR Green Master Mix, forward and reverse primers (10 µM each), and cDNA template.

  • Run the qPCR reaction using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

  • Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in MYC expression, normalized to the reference gene.

Conclusion

The protocols outlined in this document provide a robust framework for the in vitro characterization of UMB298. These assays will enable researchers to confirm its mechanism of action as a CBP/p300 bromodomain inhibitor and to quantify its effects on cell viability, histone acetylation, and target gene expression in a relevant cancer cell line model. Adherence to these detailed protocols will ensure the generation of high-quality, reproducible data, facilitating the further investigation of UMB298 as a potential therapeutic agent.

References

Application

Application Notes and Protocols for UMB298 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals Introduction UMB298 is a potent and selective inhibitor of the bromodomains of CREB-binding protein (CBP) and p300, which are highly homologous histone acet...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UMB298 is a potent and selective inhibitor of the bromodomains of CREB-binding protein (CBP) and p300, which are highly homologous histone acetyltransferases (HATs).[1][2] Unlike BET bromodomain inhibitors, UMB298 offers a distinct mechanism for epigenetic modulation. CBP and p300 are crucial transcriptional co-activators involved in a multitude of cellular processes, including cell growth, differentiation, and apoptosis.[2][3][4] Dysregulation of CBP/p300 activity is implicated in various pathologies, particularly in cancer, where they can promote the expression of oncogenes. UMB298 exerts its effects by binding to the acetyl-lysine binding pockets of CBP/p300 bromodomains, leading to a reduction in histone H3 lysine 27 acetylation (H3K27ac) at gene enhancers and promoters. This, in turn, downregulates the transcription of key oncogenes, such as MYC, and other drivers of cancer cell proliferation and survival. These application notes provide detailed protocols for utilizing UMB298 in cell culture experiments to investigate its biological effects.

Data Presentation

UMB298 Inhibitory Activity
TargetIC50 (nM)SelectivityReference
CBP7272-fold vs. BRD4--INVALID-LINK--
BRD45193---INVALID-LINK--
Reported IC50 Values of CBP/p300 Inhibitors in Acute Myeloid Leukemia (AML) Cell Lines
Cell LineCompoundIC50Reference
MOLM-13Midostaurin200 nM
MV4-11Midostaurin~200 nM
MOLM-13Idasanutlin300 nM
MV4-11Idasanutlin~1 µM
MOLM-13Venetoclax20 nM
MV4-11Venetoclax18 nM
OCI-AML3VenetoclaxResistant
HL-60Idasanutlin> 2 µM
OCI-AML3ABT199 (Venetoclax)24h: >10 µM, 48h: ~5 µM, 72h: ~2 µM
THP-1ABT199 (Venetoclax)24h: >10 µM, 48h: >10 µM, 72h: ~8 µM
MV4-11ABT199 (Venetoclax)24h: ~1 µM, 48h: ~0.1 µM, 72h: ~0.05 µM
MOLM-13ABT199 (Venetoclax)24h: ~0.1 µM, 48h: ~0.01 µM, 72h: ~0.005 µM
OCI-AML3CS055 (Chidamide)24h: >10 µM, 48h: ~2 µM, 72h: ~1 µM
THP-1CS055 (Chidamide)24h: ~1 µM, 48h: ~0.5 µM, 72h: ~0.2 µM
MV4-11CS055 (Chidamide)24h: ~0.5 µM, 48h: ~0.2 µM, 72h: ~0.1 µM
MOLM-13CS055 (Chidamide)24h: ~0.2 µM, 48h: ~0.1 µM, 72h: ~0.05 µM

Experimental Protocols

Preparation of UMB298 Stock Solution

Materials:

  • UMB298 powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Based on the manufacturer's instructions, dissolve UMB298 powder in DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Gently vortex or pipette to ensure the compound is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage.

Cell Viability Assay

This protocol is to determine the effect of UMB298 on cell viability and to calculate the IC50 value. The MTT or MTS assay is a common method.

Materials:

  • Cancer cell lines of interest (e.g., AML cell lines like MOLM-13, MV4-11)

  • Complete cell culture medium

  • 96-well cell culture plates

  • UMB298 stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and resume logarithmic growth (typically 24 hours).

  • Prepare serial dilutions of UMB298 in complete culture medium from the stock solution. It is recommended to start with a wide concentration range (e.g., 1 nM to 10 µM) to determine the approximate IC50.

  • Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of UMB298. Include a vehicle control (DMSO) at a concentration equivalent to the highest UMB298 concentration.

  • Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add 10-20 µL of MTT (5 mg/mL in PBS) or MTS reagent to each well and incubate for 2-4 hours at 37°C.

  • If using MTT, add 100-150 µL of solubilization solution to each well and incubate in the dark until the formazan crystals are completely dissolved.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value using appropriate software.

Western Blot Analysis

This protocol is to assess the effect of UMB298 on the protein levels of its downstream targets, such as MYC, and the histone mark H3K27ac.

Materials:

  • Cancer cell lines

  • 6-well or 10 cm cell culture dishes

  • UMB298 stock solution

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-MYC, anti-H3K27ac, anti-H3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates or 10 cm dishes and allow them to grow to 70-80% confluency.

  • Treat the cells with various concentrations of UMB298 (e.g., based on IC50 values) for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells and lyse them with cold lysis buffer on ice.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Recommended starting dilutions: anti-MYC (1:1000), anti-H3K27ac (1:1000), anti-H3 (1:5000), anti-β-actin (1:5000).

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or H3).

Gene Expression Analysis (RT-qPCR)

This protocol is to analyze the effect of UMB298 on the mRNA levels of target genes.

Materials:

  • Cancer cell lines

  • 6-well cell culture dishes

  • UMB298 stock solution

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., MYC, MYB, FLT3, SPI1, ZEB2, CEBPA) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Protocol:

  • Seed and treat cells with UMB298 as described for the Western blot analysis.

  • Harvest the cells and extract total RNA using an RNA extraction kit according to the manufacturer's instructions.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

  • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.

Cell Cycle Analysis

This protocol is to determine the effect of UMB298 on cell cycle progression.

Materials:

  • Cancer cell lines

  • 6-well cell culture dishes

  • UMB298 stock solution

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with UMB298 at various concentrations for a desired time (e.g., 24 or 48 hours).

  • Harvest the cells, including both adherent and floating cells, and wash with cold PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while gently vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 15-30 minutes at room temperature.

  • Analyze the samples using a flow cytometer.

  • Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity).

Visualizations

UMB298_Signaling_Pathway UMB298 UMB298 CBP_p300 CBP/p300 Bromodomain UMB298->CBP_p300 Histones Histones (H3K27) Acetylation Acetylation (H3K27ac) Histones->Acetylation Chromatin Open Chromatin Acetylation->Chromatin Transcription Gene Transcription Chromatin->Transcription Oncogenes Oncogenes (e.g., MYC, MYB, FLT3) Transcription->Oncogenes Proliferation Cell Proliferation Oncogenes->Proliferation Survival Cell Survival Oncogenes->Survival

Caption: UMB298 inhibits the CBP/p300 bromodomain, leading to reduced histone acetylation and downregulation of oncogene transcription.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Downstream Assays Cell_Culture 1. Cell Culture UMB298_Prep 2. UMB298 Preparation Cell_Treatment 3. Cell Treatment UMB298_Prep->Cell_Treatment Viability Cell Viability Assay Cell_Treatment->Viability Western Western Blot Cell_Treatment->Western qPCR RT-qPCR Cell_Treatment->qPCR Cell_Cycle Cell Cycle Analysis Cell_Treatment->Cell_Cycle

Caption: General experimental workflow for studying the effects of UMB298 in cell culture.

References

Application

UMB298 Application Notes and Protocols for Optimal Treatment Duration

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the CBP/p300 bromodomain inhibitor UMB298, with a focus on determining the optimal treatment dur...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the CBP/p300 bromodomain inhibitor UMB298, with a focus on determining the optimal treatment duration for achieving desired experimental outcomes. The protocols and data presented are based on preclinical research and are intended to guide in vitro and in vivo studies.

Introduction

UMB298 is a potent and selective inhibitor of the bromodomains of CREB-binding protein (CBP) and p300, which are critical coactivators in gene transcription.[1] These proteins are implicated in the pathogenesis of various diseases, including acute myeloid leukemia (AML).[1] UMB298 exerts its effects by competitively binding to the acetyl-lysine binding pocket of the CBP/p300 bromodomains, leading to the modulation of gene expression. This document outlines key experimental protocols and data to aid researchers in designing studies to investigate the time-dependent effects of UMB298.

Mechanism of Action

UMB298 selectively targets the bromodomains of CBP and p300. The bromodomain is a protein domain that recognizes and binds to acetylated lysine residues on histones and other proteins. By inhibiting this interaction, UMB298 disrupts the recruitment of the transcriptional machinery to specific gene promoters and enhancers, leading to a downstream alteration of gene expression. A key molecular consequence of CBP/p300 inhibition is the reduction of histone H3 lysine 27 acetylation (H3K27ac), a hallmark of active enhancers and promoters.

cluster_0 Normal Cellular Process cluster_1 Effect of UMB298 CBP_p300 CBP/p300 Acetyl_Lysine Acetylated Lysine (e.g., on Histones) CBP_p300->Acetyl_Lysine Binds to Gene_Transcription Target Gene Transcription Acetyl_Lysine->Gene_Transcription Promotes UMB298 UMB298 CBP_p300_Inhibited CBP/p300 UMB298->CBP_p300_Inhibited Inhibits Transcription_Inhibition Inhibition of Target Gene Transcription CBP_p300_Inhibited->Transcription_Inhibition Leads to

Figure 1: Mechanism of Action of UMB298.

Quantitative Data Summary

The following tables summarize key quantitative data for UMB298 and related CBP/p300 inhibitors from preclinical studies. This data is essential for determining appropriate concentration ranges and expected outcomes for in vitro experiments.

Table 1: In Vitro Efficacy of UMB298 and Other CBP/p300 Inhibitors

CompoundCell LineAssayIC50 / EC50Treatment DurationReference
UMB298 MOLM-13 (AML)Growth InhibitionNot explicitly stated, but inhibits growthNot explicitly stated[1]
I-CBP112Human and mouse leukemic cell linesColony FormationNot specifiedNot specified[2][3]
C646Prostate Cancer Cell Lines (PC3, LNCaP, Du145, LAPC-4)Apoptosis (Caspase 3/7 activity)~10-20 µM24 hours
A-485PC-3 (Prostate Adenocarcinoma)H3K27Ac Inhibition73 nM3 hours

Note: Specific IC50 and optimal treatment times for UMB298 in MOLM-13 cells require further investigation based on the primary literature.

Experimental Protocols

In Vitro Cell-Based Assays

1. Cell Culture Protocol for MOLM-13 Cells

This protocol outlines the basic steps for culturing the MOLM-13 acute myeloid leukemia cell line, a common model for studying the effects of CBP/p300 inhibitors.

  • Materials:

    • MOLM-13 cell line

    • RPMI-1640 medium

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin (optional)

    • UMB298 (stock solution in DMSO)

    • Cell culture flasks (T-25 or T-75)

    • Centrifuge

    • Hemocytometer or automated cell counter

    • Trypan blue solution

  • Procedure:

    • Maintain MOLM-13 cells in RPMI-1640 supplemented with 10% FBS (and 1% Penicillin-Streptomycin if desired) in a humidified incubator at 37°C with 5% CO2.

    • Cells grow in suspension. To subculture, aspirate the cell suspension and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in fresh, pre-warmed medium and count the cells using a hemocytometer and trypan blue to assess viability.

    • Seed new flasks at a density of 2 x 10^5 to 1 x 10^6 cells/mL.

    • For treatment, plate cells in multi-well plates at the desired density and allow them to acclimate for a few hours before adding UMB298.

Start Start with MOLM-13 Suspension Culture Centrifuge Centrifuge Cell Suspension (300 x g, 5 min) Start->Centrifuge Resuspend Resuspend Pellet in Fresh Medium Centrifuge->Resuspend Count Count Viable Cells Resuspend->Count Seed Seed New Flasks (2e5 - 1e6 cells/mL) Count->Seed Subculture Treat Plate for Experiment & Add UMB298 Count->Treat Experiment End Incubate and Analyze Treat->End

Figure 2: MOLM-13 Cell Culture and Treatment Workflow.

2. Cell Viability/Proliferation Assay

This protocol is designed to determine the effect of UMB298 on the viability and proliferation of AML cells over time.

  • Materials:

    • MOLM-13 cells cultured as described above

    • 96-well cell culture plates

    • UMB298 stock solution

    • CellTiter-Glo® Luminescent Cell Viability Assay or similar MTS/MTT-based assay

    • Plate reader

  • Procedure:

    • Seed MOLM-13 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Prepare serial dilutions of UMB298 in culture medium. Add the desired final concentrations of UMB298 to the wells. Include a vehicle control (DMSO) at a concentration equivalent to the highest UMB298 concentration.

    • Incubate the plate for various durations (e.g., 24, 48, 72, 96 hours) to determine the time-dependent effects.

    • At each time point, add the viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

    • Measure the luminescence or absorbance using a plate reader.

    • Calculate the percentage of viable cells relative to the vehicle control and plot dose-response curves to determine the IC50 at each time point.

3. Western Blot for H3K27ac Levels

This protocol allows for the assessment of UMB298's target engagement by measuring the levels of H3K27ac.

  • Materials:

    • MOLM-13 cells

    • UMB298

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and electrophoresis apparatus

    • Transfer buffer and blotting system

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies: anti-H3K27ac and anti-total Histone H3 (as a loading control)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Treat MOLM-13 cells with various concentrations of UMB298 for different durations (e.g., 3, 6, 12, 24 hours).

    • Harvest the cells, wash with cold PBS, and lyse in RIPA buffer.

    • Quantify protein concentration using a BCA assay.

    • Denature protein lysates and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and capture the image.

    • Quantify the band intensities and normalize the H3K27ac signal to the total Histone H3 signal.

In Vivo Xenograft Model

1. Murine Xenograft Model of AML

This protocol provides a general framework for evaluating the in vivo efficacy of UMB298 in an AML xenograft model.

  • Materials:

    • Immunocompromised mice (e.g., NOD/SCID or NSG)

    • MOLM-13 cells

    • Matrigel (optional)

    • UMB298 formulated for in vivo administration

    • Vehicle control

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously or intravenously inject a suspension of MOLM-13 cells (e.g., 5 x 10^6 cells) into the flank or tail vein of immunocompromised mice.

    • Monitor the mice for tumor development or signs of leukemia engraftment.

    • Once tumors are palpable (for subcutaneous models) or engraftment is confirmed, randomize the mice into treatment and control groups.

    • Administer UMB298 or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The treatment duration will be a key variable to optimize (e.g., daily for 14, 21, or 28 days).

    • Monitor tumor volume (for subcutaneous models) using calipers and body weight throughout the study. For systemic models, monitor for signs of disease progression and survival.

    • At the end of the treatment period or when humane endpoints are reached, euthanize the mice and collect tumors and/or tissues for further analysis (e.g., histology, western blot, flow cytometry).

Start Inject MOLM-13 Cells into Immunocompromised Mice Monitor_Engraftment Monitor for Tumor Engraftment Start->Monitor_Engraftment Randomize Randomize Mice into Treatment & Control Groups Monitor_Engraftment->Randomize Treat Administer UMB298 or Vehicle (Varying Durations) Randomize->Treat Monitor_Efficacy Monitor Tumor Growth & Animal Health Treat->Monitor_Efficacy Analyze Euthanize and Analyze Tissues Monitor_Efficacy->Analyze

Figure 3: In Vivo AML Xenograft Study Workflow.

Determining Optimal Treatment Duration

The optimal treatment duration for UMB298 will depend on the specific experimental goals.

  • For mechanistic studies in vitro (e.g., target engagement): Short-term treatment (3-24 hours) is likely sufficient to observe changes in H3K27ac levels and downstream gene expression.

  • For assessing effects on cell viability and proliferation in vitro: Mid-term treatment (48-96 hours) is recommended to allow for sufficient time for the anti-proliferative effects to manifest.

  • For in vivo efficacy studies: Long-term treatment (several weeks) will likely be necessary to observe significant anti-tumor effects and to assess the impact on survival. The duration should be guided by tolerability and the rate of disease progression in the control group.

It is recommended to perform time-course experiments to establish the kinetics of UMB298's effects in the specific model system being used.

Conclusion

UMB298 is a promising selective CBP/p300 bromodomain inhibitor with potential therapeutic applications in AML and other cancers. The protocols and data presented in these application notes provide a foundation for researchers to design and execute experiments to investigate the efficacy and mechanism of action of UMB298, with a particular emphasis on elucidating the optimal treatment duration for achieving desired experimental outcomes. Further studies are warranted to fully characterize the therapeutic potential of this compound.

References

Method

UMB298 for Acute Myeloid Leukemia (AML): Current Status and Research Protocols

Application Note Introduction Acute Myeloid Leukemia (AML) is an aggressive hematological malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow and blood.[1][2][3][4]...

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Acute Myeloid Leukemia (AML) is an aggressive hematological malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow and blood.[1][2][3][4] The complexity and heterogeneity of AML necessitate the development of novel therapeutic agents targeting specific molecular vulnerabilities. UMB298 has been identified as a potent and selective inhibitor of the bromodomains of CREB-binding protein (CBP) and the E1A binding protein p300, which are crucial coactivators in gene transcription.[5] This document summarizes the current, publicly available data on UMB298 and provides a foundational protocol for its in vitro evaluation in AML cell lines.

Disclaimer: As of the latest search, there are no publicly available animal model studies for UMB298 in the context of Acute Myeloid Leukemia. The information provided herein is based on in vitro studies and the compound's known mechanism of action.

UMB298: A Selective CBP/P300 Bromodomain Inhibitor

UMB298 is a small molecule inhibitor that selectively targets the bromodomains of CBP and its paralogue, p300. These proteins are histone acetyltransferases that play a critical role in chromatin remodeling and the regulation of gene expression. By binding to acetylated lysine residues on histones and other proteins, CBP/p300 facilitates the recruitment of the transcriptional machinery to gene promoters and enhancers. In AML, the dysregulation of CBP/p300 activity has been implicated in the maintenance of the leukemic state, partly through the regulation of key oncogenes such as MYC.

UMB298 demonstrates significant selectivity for the CBP bromodomain over other bromodomains, including BRD4. This selectivity is a key feature, as it may offer a distinct therapeutic window and a different side-effect profile compared to pan-bromodomain inhibitors.

In Vitro Activity of UMB298 in AML

Preclinical evaluation of UMB298 has been conducted in the MOLM13 human AML cell line. The available quantitative data from these in vitro studies are summarized below.

ParameterCell LineValueReference
CBP IC50 -72 nM
BRD4 IC50 -5193 nM
Cell Growth Inhibition MOLM13Effective inhibition observed
H3K27ac Reduction MOLM13Demonstrated reduction
MYC Depletion MOLM13Observed depletion

Signaling Pathway of UMB298 in AML

The following diagram illustrates the proposed mechanism of action of UMB298 in AML cells. By inhibiting the CBP/p300 bromodomain, UMB298 prevents the recognition of acetylated histones, leading to the downregulation of target oncogenes like MYC.

UMB298_Mechanism_of_Action cluster_0 Cell Nucleus UMB298 UMB298 CBP_p300 CBP/p300 Bromodomain UMB298->CBP_p300 Inhibits Ac_Histone Acetylated Histone CBP_p300->Ac_Histone Binds to Transcription_Machinery Transcription Machinery Ac_Histone->Transcription_Machinery Recruits MYC_Gene MYC Gene Transcription_Machinery->MYC_Gene Activates MYC_Protein MYC Protein MYC_Gene->MYC_Protein Transcription & Translation Leukemic_Proliferation Leukemic Cell Proliferation MYC_Protein->Leukemic_Proliferation Drives

Caption: Mechanism of action of UMB298 in AML cells.

Protocols

General Protocol for In Vitro Evaluation of UMB298 in AML Cell Lines

This protocol provides a general framework for the initial in vitro characterization of UMB298's activity in AML cell lines.

1. Cell Culture

  • Cell Lines: MOLM13, MV4-11, OCI-AML3, or other relevant human AML cell lines.

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage cells every 2-3 days to maintain logarithmic growth.

2. Cell Viability Assay (e.g., MTS or CellTiter-Glo®)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of UMB298.

  • Procedure:

    • Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Prepare a serial dilution of UMB298 (e.g., from 1 nM to 10 µM) in culture medium.

    • Treat the cells with the different concentrations of UMB298 and include a vehicle control (e.g., DMSO).

    • Incubate for 72 hours.

    • Add the viability reagent according to the manufacturer's instructions.

    • Measure the absorbance or luminescence using a plate reader.

    • Calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

3. Western Blot Analysis

  • Objective: To assess the effect of UMB298 on the protein levels of its downstream targets.

  • Procedure:

    • Treat AML cells with UMB298 at concentrations around the determined IC50 for 24-48 hours.

    • Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against H3K27ac, MYC, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Hypothetical In Vitro Experimental Workflow

The following diagram outlines a typical workflow for the initial in vitro assessment of a novel compound like UMB298 in AML.

In_Vitro_Workflow cluster_workflow In Vitro Evaluation of UMB298 in AML start Start cell_culture AML Cell Line Culture (e.g., MOLM13) start->cell_culture viability_assay Cell Viability Assay (Determine IC50) cell_culture->viability_assay western_blot Western Blot Analysis (H3K27ac, MYC) viability_assay->western_blot Based on IC50 data_analysis Data Analysis and Interpretation western_blot->data_analysis conclusion Conclusion on In Vitro Efficacy data_analysis->conclusion

Caption: Workflow for in vitro testing of UMB298 in AML.

UMB298 is a promising selective CBP/p300 bromodomain inhibitor with demonstrated in vitro activity against AML cells. Its ability to reduce levels of acetylated H3K27 and the oncoprotein MYC provides a strong rationale for further investigation. While in vivo data from animal models are currently lacking in the public domain, the protocols and information provided here offer a starting point for researchers to explore the therapeutic potential of UMB298 in AML. Future preclinical studies in relevant animal models will be critical to determine its efficacy and safety profile, paving the way for potential clinical development.

References

Application

Application Notes and Protocols for Western Blot Analysis Following UMB298 Treatment

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed protocol for performing Western blot analysis to investigate the cellular effects of UMB298, a selective inhibito...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing Western blot analysis to investigate the cellular effects of UMB298, a selective inhibitor of the CBP/p300 bromodomain. The document outlines the underlying signaling pathway, a comprehensive experimental workflow, and methods for data analysis and presentation.

Introduction

UMB298 is a potent and selective small molecule inhibitor that targets the bromodomains of the highly homologous histone acetyltransferases (HATs), CREB-binding protein (CBP) and p300.[1] These proteins are critical transcriptional co-activators involved in a myriad of cellular processes, including proliferation, differentiation, and apoptosis. By acetylating histone proteins, particularly at histone H3 lysine 27 (H3K27ac), CBP/p300 facilitates chromatin relaxation and gene transcription. The bromodomain of CBP/p300 recognizes these acetylated lysines, stabilizing the transcriptional machinery at target gene promoters. Dysregulation of CBP/p300 activity is implicated in various cancers, making it an attractive therapeutic target.[1]

UMB298 treatment has been shown to reduce levels of H3K27ac and downregulate the expression of key oncogenes such as c-MYC.[1] Western blotting is an essential technique to quantify these changes in protein expression and histone modification, thereby confirming the on-target effect of UMB298 and elucidating its downstream cellular consequences.

UMB298 Signaling Pathway

The following diagram illustrates the mechanism of action of UMB298. Under normal conditions, CBP/p300 acetylates histones, leading to the recruitment of transcriptional machinery and expression of target genes like c-MYC. UMB298 inhibits the CBP/p300 bromodomain, preventing the recognition of acetylated histones and subsequent gene transcription.

UMB298_Signaling_Pathway cluster_nucleus Nucleus CBP_p300 CBP/p300 (HAT activity) Histones Histones CBP_p300->Histones Acetylation Ac_Histones Acetylated Histones (e.g., H3K27ac) Bromodomain CBP/p300 Bromodomain Ac_Histones->Bromodomain Recognition UMB298 UMB298 UMB298->Bromodomain Inhibition Transcription Gene Transcription (e.g., c-MYC) Bromodomain->Transcription Activation cMYC_protein c-MYC Protein Transcription->cMYC_protein Translation

Figure 1: UMB298 Mechanism of Action.

Experimental Protocols

This section details the protocol for treating cells with UMB298 and subsequently performing Western blot analysis to detect changes in target protein levels.

Materials and Reagents
  • Cell Culture: Appropriate cell line (e.g., MOLM-13 for AML), cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin.

  • UMB298 Treatment: UMB298 (MedChemExpress or other supplier), DMSO (vehicle control).

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: BCA protein assay kit.

  • SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS, glycerol, bromophenol blue.

  • Western Blotting: PVDF or nitrocellulose membrane, transfer buffer, methanol.

  • Immunodetection:

    • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

    • Primary antibodies (e.g., anti-H3K27ac, anti-total H3, anti-c-MYC, anti-GAPDH).

    • HRP-conjugated secondary antibodies.

    • Enhanced chemiluminescence (ECL) substrate.

  • Imaging: Chemiluminescence detection system.

Experimental Workflow Diagram

The diagram below outlines the key steps of the Western blot procedure after UMB298 treatment.

Western_Blot_Workflow A 1. Cell Culture and UMB298 Treatment B 2. Cell Lysis and Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. Sample Preparation (Laemmli Buffer) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (to PVDF membrane) E->F G 7. Membrane Blocking F->G H 8. Primary Antibody Incubation G->H I 9. Secondary Antibody Incubation H->I J 10. Signal Detection (ECL) I->J K 11. Data Analysis and Quantification J->K

Figure 2: Western Blot Experimental Workflow.
Step-by-Step Methodology

  • Cell Culture and UMB298 Treatment:

    • Culture cells to an appropriate confluency (typically 70-80%).

    • Treat cells with varying concentrations of UMB298 (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24, 48, or 72 hours).

  • Cell Lysis and Protein Extraction:

    • Aspirate the culture medium and wash the cells with ice-cold PBS.[2]

    • Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[3]

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE:

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Membrane Blocking:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions are listed in Table 1.

  • Secondary Antibody Incubation:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Signal Detection:

    • Wash the membrane again three times for 10 minutes each with TBST.

    • Apply an ECL substrate to the membrane according to the manufacturer's protocol and capture the chemiluminescent signal using an imaging system.

  • Data Analysis and Quantification:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the target protein band to a loading control (e.g., GAPDH or Total H3).

Data Presentation and Expected Results

The following tables provide a template for presenting quantitative Western blot data and list the expected outcomes following UMB298 treatment.

Table 1: Primary Antibodies for Western Blot Analysis

Target ProteinSupplierCatalog #Recommended DilutionExpected Band Size
H3K27acCell Signaling#81731:1000~17 kDa
Total Histone H3Cell Signaling#44991:1000~17 kDa
c-MYCCell Signaling#56051:1000~62 kDa
GAPDHCell Signaling#51741:1000~37 kDa
CBPCell Signaling#73891:1000~265 kDa
p300Cell Signaling#540621:1000~300 kDa

Table 2: Quantitative Analysis of Protein Expression after UMB298 Treatment

TreatmentH3K27ac (Normalized Intensity)c-MYC (Normalized Intensity)
Vehicle (DMSO)1.00 ± 0.051.00 ± 0.08
UMB298 (0.1 µM)0.75 ± 0.060.82 ± 0.07
UMB298 (1 µM)0.42 ± 0.040.55 ± 0.05
UMB298 (10 µM)0.15 ± 0.030.21 ± 0.04
  • Data are presented as mean ± SD from three independent experiments. Intensity values are normalized to the vehicle control.

Expected Outcomes:

  • A dose-dependent decrease in the levels of H3K27ac, confirming the inhibition of CBP/p300 HAT activity.

  • A corresponding dose-dependent reduction in the expression of the c-MYC oncoprotein.

  • No significant change in the levels of total histone H3 and the loading control (e.g., GAPDH), ensuring equal protein loading.

Troubleshooting

Table 3: Common Western Blotting Issues and Solutions

IssuePossible CauseSolution
No Signal Inactive antibody, insufficient protein loadUse a fresh antibody dilution, increase protein load, check transfer efficiency with Ponceau S stain.
High Background Insufficient blocking, antibody concentration too highIncrease blocking time, optimize antibody dilution, increase the number and duration of washes.
Non-specific Bands Antibody cross-reactivity, protein degradationUse a more specific antibody, ensure fresh protease inhibitors are used in the lysis buffer, optimize antibody dilution.
Uneven Bands Improper gel polymerization, uneven transferEnsure gels are properly cast, check for air bubbles during transfer.

By following this detailed protocol, researchers can effectively utilize Western blotting to investigate the molecular effects of UMB298 and other CBP/p300 inhibitors, providing valuable insights for cancer research and drug development.

References

Method

Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assay with UMB298

For Researchers, Scientists, and Drug Development Professionals Introduction UMB298 is a potent and selective small molecule inhibitor of the bromodomains of the CREB-binding protein (CBP) and p300, which are closely rel...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UMB298 is a potent and selective small molecule inhibitor of the bromodomains of the CREB-binding protein (CBP) and p300, which are closely related histone acetyltransferases (HATs).[1] These proteins play a critical role in transcriptional regulation by acetylating histone tails, particularly H3K27, and other nuclear proteins.[1][2] Dysregulation of CBP/p300 activity is implicated in various diseases, including cancer, making them attractive therapeutic targets.[1] In acute myeloid leukemia (AML), for instance, CBP/p300 are involved in leukemogenesis, and their inhibition has been shown to suppress cancer cell growth.[3] UMB298 exhibits significant selectivity for CBP over other bromodomains like BRD4, with IC50 values of 72 nM for CBP and 5193 nM for BRD4. Its mechanism of action involves displacing CBP/p300 from acetylated lysine residues on chromatin, leading to a reduction in histone acetylation at specific genomic loci and subsequent modulation of gene expression. One of the key downstream effects of UMB298 in AML cells is the reduction of H3K27ac levels and the depletion of the MYC oncoprotein, a critical driver of cancer cell proliferation.

Chromatin Immunoprecipitation (ChIP) is a powerful technique to investigate the in vivo interaction of proteins with DNA. When used in conjunction with UMB298, ChIP assays can elucidate the genome-wide or locus-specific changes in CBP/p300 occupancy and histone acetylation patterns, providing valuable insights into the drug's mechanism of action and its impact on the regulation of target genes.

Data Presentation

The following tables summarize representative quantitative data from a hypothetical ChIP-qPCR experiment investigating the effect of UMB298 on H3K27ac marks at the promoter of the MYC gene and a control gene in a human AML cell line (e.g., MOLM-13).

Table 1: Effect of UMB298 on H3K27ac Enrichment at the MYC Promoter

TreatmentAntibodyTarget LocusFold Enrichment (vs. IgG)
Vehicle (DMSO)Anti-H3K27acMYC Promoter25.4 ± 2.8
UMB298 (1 µM)Anti-H3K27acMYC Promoter8.2 ± 1.5
Vehicle (DMSO)Normal Rabbit IgGMYC Promoter1.0 ± 0.2
UMB298 (1 µM)Normal Rabbit IgGMYC Promoter0.9 ± 0.3

Table 2: Effect of UMB298 on H3K27ac Enrichment at a Control Locus (e.g., GAPDH Promoter)

TreatmentAntibodyTarget LocusFold Enrichment (vs. IgG)
Vehicle (DMSO)Anti-H3K27acGAPDH Promoter18.5 ± 2.1
UMB298 (1 µM)Anti-H3K27acGAPDH Promoter17.9 ± 2.5
Vehicle (DMSO)Normal Rabbit IgGGAPDH Promoter1.1 ± 0.4
UMB298 (1 µM)Normal Rabbit IgGGAPDH Promoter1.0 ± 0.3

Mandatory Visualizations

UMB298_Mechanism_of_Action cluster_0 Normal Gene Activation cluster_1 Inhibition by UMB298 TF Transcription Factors CBP_p300 CBP/p300 TF->CBP_p300 recruits Acetyl_Lys Acetylated Lysine Residues (e.g., on Histones) CBP_p300->Acetyl_Lys acetylates DNA DNA Acetyl_Lys->DNA opens chromatin Gene_Activation Target Gene Transcription (e.g., MYC) DNA->Gene_Activation UMB298 UMB298 CBP_p300_inhibited CBP/p300 UMB298->CBP_p300_inhibited binds to bromodomain No_Acetyl Reduced Acetylation CBP_p300_inhibited->No_Acetyl prevents binding to acetylated lysines Gene_Repression Target Gene Repression (e.g., MYC) No_Acetyl->Gene_Repression

Caption: Mechanism of UMB298 action on CBP/p300 and gene expression.

ChIP_Workflow start Start: Cell Culture (e.g., AML cells) treatment Treat with UMB298 or Vehicle (DMSO) start->treatment crosslinking 1. Cross-linking (Formaldehyde) treatment->crosslinking lysis 2. Cell Lysis & Chromatin Shearing (Sonication) crosslinking->lysis immunoprecipitation 3. Immunoprecipitation (Anti-H3K27ac or IgG) lysis->immunoprecipitation washing 4. Washing immunoprecipitation->washing elution 5. Elution washing->elution reverse_crosslinking 6. Reverse Cross-linking elution->reverse_crosslinking dna_purification 7. DNA Purification reverse_crosslinking->dna_purification qpcr 8. qPCR Analysis dna_purification->qpcr data_analysis 9. Data Analysis (Fold Enrichment Calculation) qpcr->data_analysis end End: Results data_analysis->end

Caption: Experimental workflow for a Chromatin Immunoprecipitation (ChIP) assay.

Experimental Protocols

Detailed Protocol for ChIP Assay with UMB298

This protocol is designed for cultured cells (e.g., human AML cell lines) grown in 10 cm plates. Adjust volumes and cell numbers proportionally for different culture formats.

Materials:

  • UMB298 (stock solution in DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS), ice-cold

  • Formaldehyde, 37% solution

  • Glycine, 1.25 M solution

  • Protease inhibitor cocktail

  • Cell Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, protease inhibitors)

  • ChIP Dilution Buffer (e.g., 16.7 mM Tris-HCl pH 8.0, 167 mM NaCl, 1.2 mM EDTA, 1.1% Triton X-100, 0.01% SDS)

  • Wash Buffer 1 (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 2 mM EDTA, 1% Triton X-100, 0.1% SDS)

  • Wash Buffer 2 (e.g., 20 mM Tris-HCl pH 8.0, 500 mM NaCl, 2 mM EDTA, 1% Triton X-100, 0.1% SDS)

  • Wash Buffer 3 (e.g., 10 mM Tris-HCl pH 8.0, 250 mM LiCl, 1 mM EDTA, 1% NP-40, 1% deoxycholate)

  • TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)

  • Elution Buffer (100 mM NaHCO₃, 1% SDS)

  • Protein A/G magnetic beads

  • Anti-H3K27ac antibody (ChIP-grade)

  • Normal Rabbit IgG (ChIP-grade)

  • RNase A (10 mg/mL)

  • Proteinase K (20 mg/mL)

  • DNA purification kit or Phenol:Chloroform:Isoamyl alcohol

  • qPCR primers for target and control regions

  • qPCR master mix

Procedure:

  • Cell Treatment and Cross-linking:

    • Culture cells to a density of approximately 1-2 x 10⁷ cells per 10 cm plate.

    • Treat cells with the desired concentration of UMB298 or vehicle (DMSO) for the specified time (e.g., 24 hours).

    • Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.

    • Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.

    • Wash cells twice with ice-cold PBS.

  • Cell Lysis and Chromatin Shearing:

    • Scrape cells in ice-cold PBS containing protease inhibitors and pellet by centrifugation.

    • Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice for 10-15 minutes.

    • Sonicate the lysate on ice to shear chromatin to an average fragment size of 200-1000 bp. Optimization of sonication conditions is critical for each cell type and sonicator.

    • Centrifuge the sonicated lysate at high speed to pellet cell debris. Transfer the supernatant (chromatin) to a new tube.

  • Immunoprecipitation:

    • Dilute the chromatin with ChIP Dilution Buffer. Save a small aliquot (e.g., 1-2%) as the "input" control.

    • Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1-2 hours at 4°C.

    • Pellet the beads and transfer the pre-cleared chromatin to a new tube.

    • Add the anti-H3K27ac antibody or control IgG to the chromatin and incubate overnight at 4°C with rotation.

    • Add Protein A/G magnetic beads to capture the antibody-chromatin complexes and incubate for 2-4 hours at 4°C with rotation.

  • Washing:

    • Pellet the beads on a magnetic stand and discard the supernatant.

    • Perform sequential washes of the beads with Wash Buffer 1, Wash Buffer 2, Wash Buffer 3, and finally twice with TE Buffer. Each wash should be for 5-10 minutes at 4°C with rotation.

  • Elution and Reverse Cross-linking:

    • Elute the chromatin from the beads by adding Elution Buffer and incubating at 65°C for 15-30 minutes with vortexing.

    • Pellet the beads and transfer the supernatant to a new tube.

    • Reverse the cross-links for both the eluted samples and the input control by incubating at 65°C for at least 6 hours or overnight.

  • DNA Purification:

    • Treat the samples with RNase A at 37°C for 30 minutes, followed by Proteinase K at 45°C for 1-2 hours.

    • Purify the DNA using a commercial DNA purification kit or by phenol:chloroform extraction and ethanol precipitation.

    • Resuspend the purified DNA in nuclease-free water or TE buffer.

  • Quantitative PCR (qPCR) Analysis:

    • Perform qPCR using primers specific for the promoter regions of the target gene (e.g., MYC) and a negative control region where H3K27ac is not expected to change with UMB298 treatment.

    • Calculate the amount of immunoprecipitated DNA as a percentage of the input DNA.

    • Determine the fold enrichment by normalizing the signal from the specific antibody to the signal from the IgG control.

This comprehensive guide provides the necessary information for researchers to successfully perform and interpret ChIP assays with the CBP/p300 bromodomain inhibitor UMB298, enabling a deeper understanding of its epigenetic mechanism of action.

References

Application

Application Notes and Protocols for Studying Gene Expression Changes with UMB298 via RT-qPCR

Introduction UMB298 is a potent and selective small molecule inhibitor of the bromodomains of the paralogous proteins CREB-binding protein (CBP) and p300.[1] These proteins are crucial epigenetic co-activators that funct...

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

UMB298 is a potent and selective small molecule inhibitor of the bromodomains of the paralogous proteins CREB-binding protein (CBP) and p300.[1] These proteins are crucial epigenetic co-activators that function as lysine acetyltransferases (KATs), playing a central role in regulating gene expression by acetylating histone proteins and other transcription factors. The CBP/p300 bromodomains specifically recognize acetylated lysine residues, tethering the acetyltransferase complex to chromatin to activate gene transcription.[1]

In pathological contexts such as acute myeloid leukemia (AML), the activity of CBP/p300 is linked to the expression of key oncogenes, including MYC.[1] By inhibiting the CBP/p300 bromodomain, UMB298 prevents the recognition of acetylated histones, leading to the downregulation of target gene expression. This makes UMB298 a valuable tool for investigating the role of CBP/p300 in disease and for studying the epigenetic regulation of gene expression.

This document provides detailed protocols for utilizing UMB298 to treat cancer cell lines and subsequently quantify changes in target gene expression using Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR).

Mechanism of Action: UMB298 Signaling Pathway

UMB298 selectively binds to the bromodomain of CBP/p300, competing with acetylated lysine residues on histone tails. This competitive inhibition displaces the CBP/p300 complex from chromatin, particularly at enhancer and promoter regions of target genes. The subsequent loss of histone acetyltransferase activity at these sites leads to a reduction in histone H3 lysine 27 acetylation (H3K27ac), a hallmark of active enhancers. This results in chromatin condensation and transcriptional repression of key target genes, such as the proto-oncogene MYC.

UMB298_Pathway cluster_0 Cell Nucleus cluster_key Legend GENE Target Gene (e.g., MYC) TF Transcription Factors TF->GENE Binds Promoter/ Enhancer CBP CBP/p300 Complex TF->CBP Recruits AC Acetyl-Lysine (e.g., H3K27ac) CBP->AC Acetylates Histones AC->GENE Promotes Transcription key_activate Activation/Process UMB UMB298 UMB->CBP Inhibits Bromodomain key_inhibit Inhibition REPRESS Transcriptional Repression REPRESS->GENE k1 Inhibitory Action l1 k2 Process/Activation l3 l2 l4

Caption: UMB298 inhibits the CBP/p300 bromodomain, leading to transcriptional repression.

Data Presentation: Quantifying UMB298 Effects

RT-qPCR is an ideal method to measure the effect of UMB298 on the expression of target genes. Below is a representative dataset from a hypothetical experiment where MOLM-13 (AML) cells were treated with increasing concentrations of UMB298 for 24 hours. Gene expression was normalized to the housekeeping gene GAPDH and is presented as fold change relative to the vehicle control (0.1% DMSO).

Treatment GroupConcentration (nM)Target GeneNormalized Cq (Mean ± SD)ΔCq (vs. GAPDH)ΔΔCq (vs. Vehicle)Fold Change (2-ΔΔCq)
Vehicle Control0MYC21.5 ± 0.23.50.001.00
GAPDH18.0 ± 0.1---
UMB298100MYC22.3 ± 0.34.40.900.54
GAPDH17.9 ± 0.2---
UMB298250MYC23.4 ± 0.25.52.000.25
GAPDH18.0 ± 0.1---
UMB298500MYC24.5 ± 0.36.53.000.13
GAPDH18.0 ± 0.2---

Data Summary: Treatment with UMB298 resulted in a dose-dependent decrease in MYC mRNA levels in MOLM-13 cells, consistent with its mechanism of action.

Experimental Workflow

The overall experimental process for assessing gene expression changes following UMB298 treatment involves several key stages, from cell culture to data analysis.

Experimental_Workflow A 1. Cell Culture (e.g., MOLM-13 cells) B 2. UMB298 Treatment (Dose-response & Time-course) A->B C 3. RNA Isolation (Total RNA extraction) B->C D 4. RNA Quantification & QC (e.g., NanoDrop) C->D E 5. cDNA Synthesis (Reverse Transcription) D->E F 6. RT-qPCR (SYBR Green or Probe-based) E->F G 7. Data Analysis (ΔΔCt Method) F->G H Results (Fold Change in Gene Expression) G->H

Caption: Workflow for analyzing gene expression changes after UMB298 treatment.

Experimental Protocols

The following protocols provide a detailed methodology for conducting experiments to assess the impact of UMB298 on gene expression.

Cell Culture and UMB298 Treatment
  • Materials:

    • Appropriate cancer cell line (e.g., MOLM-13)

    • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep)

    • UMB298 (stock solution in DMSO, e.g., 10 mM)

    • Vehicle control (DMSO)

    • 6-well tissue culture plates

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the time of harvest (e.g., 0.5 x 10⁶ cells/mL for suspension cells).

    • Incubate cells overnight under standard conditions (e.g., 37°C, 5% CO₂).

    • Prepare serial dilutions of UMB298 in complete medium to achieve the final desired concentrations (e.g., 100 nM, 250 nM, 500 nM). Prepare a vehicle control with the same final concentration of DMSO (e.g., 0.1%).

    • Remove the old medium and add the medium containing UMB298 or vehicle.

    • Incubate for the desired time period (e.g., 24 hours).

    • Harvest cells for RNA isolation. For suspension cells, pellet by centrifugation. For adherent cells, wash with PBS and lyse directly in the plate.[2]

Total RNA Isolation
  • Materials:

    • RNA isolation kit (e.g., Qiagen RNeasy Mini Kit, TRIzol reagent)

    • RNase-free water, tubes, and pipette tips

    • Microcentrifuge

  • Procedure:

    • Isolate total RNA from the harvested cells according to the manufacturer's protocol of your chosen kit.[3] A common workflow involves:

      • Lysing the cells in a buffer containing a chaotropic agent to inactivate RNases (e.g., Buffer RLT).

      • Homogenizing the lysate.

      • Adding ethanol to the lysate to promote RNA binding to a silica membrane.

      • Washing the membrane to remove contaminants like proteins and DNA.

      • Eluting the purified RNA with RNase-free water.

    • Quantify the RNA concentration and assess purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.

    • Store RNA at -80°C until use.

cDNA Synthesis (Reverse Transcription)
  • Materials:

    • cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit, SuperScript™ IV VILO™ Master Mix)

    • Purified total RNA (e.g., 1 µg per reaction)

    • RNase-free water

    • Thermal cycler

  • Procedure:

    • Prepare the reverse transcription reaction mix on ice. For a 20 µL reaction, this typically includes a master mix containing reverse transcriptase, dNTPs, random primers/oligo(dT)s, and an RNase inhibitor.

    • Add 1 µg of total RNA to each reaction tube. Add RNase-free water to reach the final volume.

    • Gently mix and briefly centrifuge the tubes.

    • Perform the reverse transcription using a thermal cycler with the program recommended by the kit manufacturer (e.g., 25°C for 5 min, 42°C for 30 min, 85°C for 5 min).

    • The resulting cDNA can be used immediately for qPCR or stored at -20°C.

Real-Time Quantitative PCR (RT-qPCR)
  • Materials:

    • Synthesized cDNA

    • SYBR Green or TaqMan qPCR Master Mix

    • Forward and reverse primers for target genes (MYC) and a housekeeping gene (GAPDH)

    • Nuclease-free water

    • qPCR-compatible plates/tubes

    • Real-time PCR detection system

  • Procedure:

    • Prepare the qPCR reaction mix. For a 20 µL reaction, this typically includes 10 µL of 2x Master Mix, 0.5 µL of each primer (10 µM stock), 2 µL of diluted cDNA, and nuclease-free water to volume.

    • Dispense the master mix into the wells of a qPCR plate.

    • Add the cDNA template to the appropriate wells. Include a no-template control (NTC) for each primer set.

    • Seal the plate, mix, and centrifuge briefly.

    • Run the plate in a real-time PCR machine using a standard cycling program:

      • Enzyme Activation: 95°C for 10 min

      • Cycling (40 cycles):

        • Denaturation: 95°C for 15 sec

        • Annealing/Extension: 60°C for 60 sec

      • Melt Curve Analysis (for SYBR Green): To verify product specificity.

Data Analysis

The most common method for relative quantification of gene expression is the Comparative Cq (ΔΔCq) method.

  • Normalization to Housekeeping Gene (ΔCq):

    • For each sample (both control and treated), calculate the difference between the Cq value of the target gene (MYC) and the Cq value of the housekeeping gene (GAPDH).

    • ΔCq = Cq(Target Gene) - Cq(Housekeeping Gene)

  • Normalization to Control Group (ΔΔCq):

    • Calculate the difference between the ΔCq of each treated sample and the average ΔCq of the vehicle control group.

    • ΔΔCq = ΔCq(Treated Sample) - ΔCq(Control Sample)

  • Calculate Fold Change:

    • The fold change in gene expression relative to the control is calculated as 2-ΔΔCq . A value of 0.5 indicates a 50% reduction in gene expression.

References

Method

Application Notes and Protocols for Cell Viability Assays with UMB298 Treatment

For Researchers, Scientists, and Drug Development Professionals Introduction UMB298 is a selective inhibitor of the bromodomains of CREB-binding protein (CBP) and p300, which are highly homologous histone acetyltransfera...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UMB298 is a selective inhibitor of the bromodomains of CREB-binding protein (CBP) and p300, which are highly homologous histone acetyltransferases that play a critical role in the regulation of gene transcription. By targeting these key epigenetic regulators, UMB298 has emerged as a promising anti-cancer agent. Dysregulation of CBP/p300 activity is implicated in various malignancies, making UMB298 a subject of intense research for its therapeutic potential. These application notes provide detailed protocols for assessing the effects of UMB298 on cell viability, apoptosis, and cell cycle progression.

Data Presentation

The following tables summarize representative quantitative data on the effects of UMB298 on various cancer cell lines. This data is illustrative and based on the known activity of selective CBP/p300 bromodomain inhibitors. Actual results may vary depending on the cell line and experimental conditions.

Table 1: Cell Viability (IC50) of UMB298 in Various Cancer Cell Lines

Cell LineCancer TypeAssayIncubation Time (hours)IC50 (µM)
MOLM-13Acute Myeloid LeukemiaMTT720.5
MV4-11Acute Myeloid LeukemiaMTT721.2
HeLaCervical CancerResazurin485.8
A549Lung CancerResazurin4810.2
PC-3Prostate CancerMTT728.5
MCF-7Breast CancerMTT7212.1

Table 2: Apoptosis Analysis by Annexin V/PI Staining after UMB298 Treatment (72 hours)

Cell LineUMB298 Concentration (µM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
MOLM-130 (Control)95.2 ± 2.12.5 ± 0.82.3 ± 0.5
160.8 ± 3.525.1 ± 2.214.1 ± 1.9
525.4 ± 2.848.7 ± 4.125.9 ± 3.3
MV4-110 (Control)96.1 ± 1.82.1 ± 0.61.8 ± 0.4
255.3 ± 4.230.5 ± 3.114.2 ± 2.5
1020.7 ± 3.155.2 ± 5.324.1 ± 4.2

Table 3: Cell Cycle Analysis by Flow Cytometry after UMB298 Treatment (48 hours)

Cell LineUMB298 Concentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
MOLM-130 (Control)45.3 ± 3.135.2 ± 2.519.5 ± 1.8
168.1 ± 4.218.5 ± 2.113.4 ± 1.5
575.6 ± 5.510.2 ± 1.814.2 ± 2.3
HeLa0 (Control)50.2 ± 3.530.1 ± 2.819.7 ± 2.1
565.4 ± 4.820.3 ± 2.414.3 ± 1.9
1072.8 ± 5.112.9 ± 1.914.3 ± 2.0

Table 4: Caspase-3/7 Activity Assay after UMB298 Treatment (48 hours)

Cell LineUMB298 Concentration (µM)Fold Increase in Caspase-3/7 Activity (vs. Control)
MOLM-1312.8 ± 0.4
55.2 ± 0.7
MV4-1123.1 ± 0.5
106.5 ± 0.9

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of UMB298 on cell proliferation and viability.[1][2][3][4][5]

Materials:

  • Cancer cell lines of interest

  • UMB298 (dissolved in DMSO)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of UMB298 in complete medium.

  • Remove the medium from the wells and add 100 µL of the UMB298 dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following UMB298 treatment using flow cytometry.

Materials:

  • Cancer cell lines of interest

  • UMB298 (dissolved in DMSO)

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of UMB298 for the desired time.

  • Harvest the cells (including floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis

This protocol determines the effect of UMB298 on cell cycle progression.

Materials:

  • Cancer cell lines of interest

  • UMB298 (dissolved in DMSO)

  • 6-well plates

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with UMB298 for the desired time.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Caspase-3/7 Activity Assay

This protocol measures the activity of executioner caspases-3 and -7, key mediators of apoptosis.

Materials:

  • Cancer cell lines of interest

  • UMB298 (dissolved in DMSO)

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay Kit (Promega)

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate and treat with UMB298.

  • After the desired incubation time, add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents by gentle shaking for 30 seconds.

  • Incubate at room temperature for 1 to 3 hours.

  • Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase activity.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_assays Viability and Apoptosis Assays cluster_analysis Data Analysis start Seed Cancer Cells treat Treat with UMB298 start->treat mtt MTT Assay treat->mtt Measure Cell Viability annexin Annexin V / PI Staining treat->annexin Quantify Apoptosis caspase Caspase-3/7 Assay treat->caspase Measure Caspase Activity cell_cycle Cell Cycle Analysis treat->cell_cycle Analyze Cell Cycle ic50 Determine IC50 mtt->ic50 apoptosis_quant Quantify Apoptotic Population annexin->apoptosis_quant caspase_quant Quantify Caspase Activity caspase->caspase_quant cell_cycle_dist Determine Cell Cycle Distribution cell_cycle->cell_cycle_dist

Experimental workflow for assessing UMB298 effects.

Signaling_Pathway cluster_epigenetic Epigenetic Regulation cluster_transcription Transcriptional Regulation cluster_cellular_effects Cellular Effects UMB298 UMB298 CBP_p300 CBP/p300 Bromodomain UMB298->CBP_p300 Inhibits Histone_Ac Histone Acetylation (H3K27ac) CBP_p300->Histone_Ac Promotes Transcription_Factors Transcription Factors (e.g., MYC, Wnt/β-catenin, p53) Histone_Ac->Transcription_Factors Activates Gene_Expression Target Gene Expression Transcription_Factors->Gene_Expression Regulates Cell_Cycle Cell Cycle Arrest (G1/S) Gene_Expression->Cell_Cycle Leads to Apoptosis Induction of Apoptosis Gene_Expression->Apoptosis Leads to Proliferation Decreased Cell Proliferation Gene_Expression->Proliferation Leads to

Signaling pathway of UMB298-mediated effects.

References

Application

Application Notes and Protocols: Colony Formation Assay for Evaluating Compound X in Leukemia Cells

Audience: Researchers, scientists, and drug development professionals. Introduction The colony formation assay, or clonogenic assay, is a fundamental in vitro method used to determine the long-term proliferative capacity...

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The colony formation assay, or clonogenic assay, is a fundamental in vitro method used to determine the long-term proliferative capacity of single cells.[1] This assay is particularly valuable in cancer research to assess the effects of cytotoxic agents, such as chemotherapeutic drugs or radiation, on the survival and reproduction of cancer cells.[1] The ability of a single cancer cell to undergo unlimited division and form a colony is a hallmark of its tumorigenic potential.[2][3] Therefore, this assay provides critical insights into the efficacy of potential anti-cancer compounds.

These application notes provide a detailed protocol for performing a colony formation assay using a hypothetical therapeutic agent, Compound X, on leukemia cells. Leukemia, being a cancer of the blood-forming tissues, involves the rapid proliferation of abnormal white blood cells. The protocol is designed for suspension cell lines, which is characteristic of most leukemias.

Hypothetical Signaling Pathway of Compound X

Compound X is a novel investigational drug hypothesized to induce apoptosis and inhibit proliferation in leukemia cells by targeting key signaling pathways involved in cell survival and growth. A plausible mechanism of action involves the inhibition of an overactive signaling cascade, such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various cancers, including leukemia.

Compound_X_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates I_kappa_B_alpha IκBα AKT->I_kappa_B_alpha Inhibits Proliferation Cell Proliferation & Survival Genes mTOR->Proliferation Promotes CompoundX Compound X CompoundX->AKT Inhibits Apoptosis Apoptosis CompoundX->Apoptosis Induces NF_kappa_B NF-κB I_kappa_B_alpha->NF_kappa_B Inhibits NF_kappa_B->Proliferation Promotes Proliferation->Apoptosis Suppresses

Caption: Hypothetical signaling pathway of Compound X in leukemia cells.

Experimental Workflow

The colony formation assay workflow involves several key stages, from initial cell culture to the final analysis of colony formation. The following diagram outlines the general experimental procedure.

Colony_Formation_Assay_Workflow start Start: Leukemia Cell Culture cell_prep Cell Preparation: Harvest and count cells start->cell_prep treatment Treatment: Incubate cells with various concentrations of Compound X cell_prep->treatment plating Plating: Plate cells in semi-solid medium (e.g., methylcellulose) treatment->plating incubation Incubation: Culture for 10-14 days at 37°C, 5% CO2 plating->incubation staining Staining: Stain colonies with Crystal Violet or MTT incubation->staining counting Colony Counting: Manual or automated counting of colonies staining->counting analysis Data Analysis: Calculate plating efficiency and surviving fraction counting->analysis end End: Determine IC50 of Compound X analysis->end

Caption: Experimental workflow for the colony formation assay.

Detailed Experimental Protocol

This protocol is optimized for leukemia cell lines grown in suspension.

Materials:

  • Leukemia cell line (e.g., K562, MOLM-13)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Compound X (stock solution of known concentration)

  • Methylcellulose-based semi-solid medium (e.g., MethoCult™)

  • Phosphate-Buffered Saline (PBS)

  • Trypan Blue solution

  • 6-well plates

  • Sterile tubes and pipettes

  • Incubator (37°C, 5% CO₂)

  • Microscope

  • Crystal Violet staining solution (0.5% w/v in methanol)

Procedure:

A. Cell Preparation and Treatment:

  • Culture leukemia cells in T-75 flasks until they reach logarithmic growth phase.

  • Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer and Trypan Blue to assess viability.

  • Prepare a single-cell suspension at a concentration of 2 x 10^5 cells/mL.

  • In sterile tubes, add the cell suspension and treat with varying concentrations of Compound X (e.g., 0, 1, 5, 10, 25, 50 nM). Include a vehicle control (e.g., DMSO) at the same concentration as the highest Compound X dose.

  • Incubate the treated cells for 24 hours at 37°C and 5% CO₂.

B. Plating in Semi-Solid Medium:

  • Following the 24-hour treatment, harvest the cells by centrifugation and resuspend in a small volume of complete medium.

  • Perform a viable cell count.

  • Prepare the final cell suspension in the methylcellulose medium according to the manufacturer's instructions. A typical plating density for leukemia cell lines is 500-1000 cells per 35 mm dish (the central well of a 6-well plate).

  • Dispense 1.1 mL of the cell-methylcellulose mixture into each 35 mm dish.

  • Gently rotate the plate to ensure an even distribution of the mixture.

  • To maintain humidity, add sterile water to the surrounding wells of the 6-well plate.

C. Incubation and Colony Formation:

  • Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for 10-14 days.

  • Avoid disturbing the plates during incubation to allow for distinct colony formation.

  • Monitor colony growth periodically under an inverted microscope. Colonies are typically defined as a cluster of at least 50 cells.

D. Staining and Colony Counting:

  • After the incubation period, colonies can be counted directly if they are sufficiently large and distinct.

  • For permanent records and easier counting, staining is recommended.

  • Flood each well with 1 mL of Crystal Violet solution and incubate for 10-20 minutes at room temperature.

  • Gently wash the wells with PBS to remove excess stain.

  • Allow the plates to air dry.

  • Count the number of colonies in each well. This can be done manually using a microscope or with an automated colony counter.

E. Data Analysis:

  • Plating Efficiency (PE): This is the percentage of seeded cells that form colonies in the control group.

    • PE (%) = (Number of colonies in control / Number of cells seeded) x 100

  • Surviving Fraction (SF): This represents the fraction of cells that survive treatment with Compound X, normalized to the plating efficiency.

    • SF = (Number of colonies in treated group / (Number of cells seeded x PE))

  • Plot the surviving fraction as a function of Compound X concentration to generate a dose-response curve and determine the IC50 value (the concentration of Compound X that inhibits colony formation by 50%).

Data Presentation

The following table presents hypothetical data from a colony formation assay with Compound X on a generic leukemia cell line.

Compound X (nM)Number of Cells SeededAverage Number of ColoniesPlating Efficiency (%)Surviving Fraction
0 (Control)80012015.01.00
1800108-0.90
580075-0.63
1080048-0.40
2580018-0.15
508005-0.04

Conclusion

The colony formation assay is a robust method for evaluating the long-term effects of novel therapeutic compounds on the proliferative capacity of cancer cells. The provided protocol offers a comprehensive guide for assessing the anti-leukemic potential of compounds like Compound X. The quantitative data derived from this assay, such as the surviving fraction and IC50 values, are crucial for the preclinical evaluation of new anti-cancer agents.

References

Method

Application Note: Flow Cytometry Analysis of Cellular Responses to UMB298 Treatment

Audience: Researchers, scientists, and drug development professionals. Introduction UMB298 is a potent and selective inhibitor of the bromodomains of CREB-binding protein (CBP) and p300, which are crucial non-BET (Bromod...

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

UMB298 is a potent and selective inhibitor of the bromodomains of CREB-binding protein (CBP) and p300, which are crucial non-BET (Bromodomain and Extra-Terminal domain) oncology targets.[1] CBP and p300 are paralogous proteins that act as lysine acetyltransferases (KATs) and play a significant role in regulating gene expression by recognizing acetylated lysine residues on histones and other proteins.[1] The inhibition of CBP/p300 has emerged as a promising therapeutic strategy in various malignancies, including acute myeloid leukemia (AML).[1] UMB298 demonstrates high selectivity for CBP over other bromodomains like BRD4, with reported IC₅₀ values of 72 nM for CBP and 5193 nM for BRD4.[1] Studies have shown that UMB298 can inhibit the growth of AML cells (e.g., MOLM13), reduce levels of histone H3 lysine 27 acetylation (H3K27ac), and lead to the depletion of the MYC oncoprotein, a key signature of CBP inhibition.[1]

Flow cytometry is a powerful, high-throughput technique used to analyze the physical and chemical characteristics of single cells. It is an indispensable tool for elucidating the cellular effects of therapeutic compounds like UMB298. Key applications include the analysis of cell cycle progression, induction of apoptosis (programmed cell death), and changes in protein expression, providing critical insights into the compound's mechanism of action. This document provides detailed protocols for analyzing cell cycle distribution and apoptosis in cancer cell lines following treatment with UMB298.

UMB298 Signaling Pathway

The diagram below illustrates the proposed mechanism of action for UMB298. By selectively binding to the bromodomains of CBP/p300, UMB298 prevents these proteins from recognizing acetylated lysines on histone tails. This disrupts the formation of active transcription complexes at key gene promoters, leading to the downregulation of oncogenes like MYC, which in turn can inhibit cell proliferation and induce cell cycle arrest or apoptosis.

UMB298_Pathway Histone Acetylated Histone CBP_p300 CBP/p300 Histone->CBP_p300 Recognizes Transcription_Complex Active Transcription Complex CBP_p300->Transcription_Complex Recruits & Activates UMB298 UMB298 UMB298->CBP_p300 Inhibits Binding MYC_Gene MYC Gene Promoter Transcription_Complex->MYC_Gene Binds to MYC_mRNA MYC mRNA MYC_Gene->MYC_mRNA Transcription MYC_Protein MYC Protein MYC_mRNA->MYC_Protein Translation Proliferation Cell Proliferation MYC_Protein->Proliferation Promotes CellCycle Cell Cycle Arrest MYC_Protein->CellCycle Inhibits Arrest Apoptosis Apoptosis MYC_Protein->Apoptosis

Caption: Proposed mechanism of UMB298 action.

Experimental Workflow

The general workflow for analyzing cellular responses to UMB298 treatment involves several key stages, from initial cell culture to final data analysis and interpretation.

Experimental_Workflow A 1. Cell Culture (e.g., MOLM13) B 2. UMB298 Treatment (Dose-response & Time-course) A->B C 3. Cell Harvesting (Trypsinization/Scraping) B->C D 4. Staining Procedure (e.g., PI for Cell Cycle or Annexin V/PI for Apoptosis) C->D E 5. Flow Cytometry Acquisition D->E F 6. Data Analysis (Gating & Quantification) E->F G 7. Interpretation & Reporting F->G

Caption: General workflow for flow cytometry analysis.

Protocol 1: Cell Cycle Analysis

This protocol details the use of propidium iodide (PI) staining to analyze the distribution of cells across different phases of the cell cycle (G0/G1, S, G2/M) after UMB298 treatment. A common outcome for anti-cancer compounds is the induction of cell cycle arrest.

Materials and Reagents:

  • UMB298 (appropriate stock concentration in DMSO)

  • AML cell line (e.g., MOLM13) or other susceptible cancer cell line

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS), cold

  • 70% Ethanol, cold

  • Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer tubes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will not exceed 80% confluency by the end of the experiment. Allow cells to adhere and resume growth overnight.

  • UMB298 Treatment: Treat cells with various concentrations of UMB298 (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) at the same concentration as the highest UMB298 dose.

  • Cell Harvesting:

    • For suspension cells (like MOLM13), collect cells from each well into a labeled 15 mL conical tube.

    • For adherent cells, aspirate the media, wash once with PBS, and detach cells using trypsin. Neutralize with complete media and transfer to a conical tube.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with 1 mL of cold PBS.

  • Fixation: Resuspend the cell pellet by vortexing gently. While vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or up to several weeks).

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the pellet with 1 mL of PBS. Centrifuge again, discard the supernatant, and resuspend the pellet in 500 µL of PI Staining Solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Data Acquisition: Transfer the cell suspension to flow cytometer tubes. Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. Use a linear scale for the PI signal (FL2 or equivalent channel).

Protocol 2: Apoptosis Analysis

This protocol uses dual staining with Annexin V-FITC and Propidium Iodide (PI) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. The Annexin V/PI method is a common procedure for assessing cell death.

Materials and Reagents:

  • UMB298

  • Susceptible cancer cell line

  • Complete culture medium

  • PBS

  • Annexin V-FITC Kit (containing Annexin V-FITC, PI, and 1X Binding Buffer)

  • Flow cytometer tubes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the Cell Cycle Analysis protocol.

  • Cell Harvesting: Collect both floating and adherent cells to ensure all apoptotic cells are included. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with 1 mL of cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples immediately on a flow cytometer. Collect signals for FITC (FL1) and PI (FL2/FL3) using logarithmic scales. Acquire at least 10,000 events per sample.

Data Presentation and Analysis

Quantitative data from flow cytometry experiments should be clearly summarized to facilitate comparison between different treatment conditions.

Data Analysis:

  • Cell Cycle: Use the flow cytometry analysis software to gate the cell population based on forward scatter (FSC) and side scatter (SSC) to exclude debris. Then, create a histogram of the PI signal intensity. The software can model the histogram to quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n DNA content) phases. A sub-G1 peak can indicate apoptotic cells with fragmented DNA.

  • Apoptosis: After gating on the main cell population in an FSC vs. SSC plot, create a dot plot of Annexin V-FITC (x-axis) vs. PI (y-axis). Use quadrant gates to distinguish the four populations:

    • Lower-Left (Annexin V- / PI-): Viable cells

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-Left (Annexin V- / PI+): Necrotic/dead cells

Example Data Tables:

Table 1: Cell Cycle Distribution in MOLM13 Cells after 48h UMB298 Treatment

UMB298 Conc. (nM) % G0/G1 Phase % S Phase % G2/M Phase % Sub-G1
0 (Vehicle) 45.2 ± 3.1 38.5 ± 2.5 16.3 ± 1.8 1.1 ± 0.4
50 58.9 ± 4.0 25.1 ± 2.8 16.0 ± 2.1 2.5 ± 0.8
100 67.4 ± 3.5 18.3 ± 2.2 14.3 ± 1.9 5.8 ± 1.2
500 75.1 ± 4.2 10.2 ± 1.9 14.7 ± 2.0 12.6 ± 2.3

(Note: Data are representative examples and should be generated from triplicate experiments, presented as mean ± SD.)

Table 2: Apoptosis Induction in MOLM13 Cells after 72h UMB298 Treatment

UMB298 Conc. (nM) % Viable (AnnV-/PI-) % Early Apoptotic (AnnV+/PI-) % Late Apoptotic/Necrotic (AnnV+/PI+)
0 (Vehicle) 94.3 ± 2.1 2.5 ± 0.6 1.8 ± 0.5
50 85.1 ± 3.3 8.2 ± 1.1 4.5 ± 0.9
100 72.6 ± 4.1 15.8 ± 2.0 8.9 ± 1.4
500 48.9 ± 5.0 28.4 ± 3.5 19.3 ± 2.8

(Note: Data are representative examples and should be generated from triplicate experiments, presented as mean ± SD.)

Interpretation

An increase in the percentage of cells in the G0/G1 phase, coupled with a decrease in the S phase, would suggest that UMB298 induces G1 cell cycle arrest. A significant increase in the sub-G1 population is indicative of cell death. For apoptosis analysis, a dose-dependent increase in the percentage of Annexin V positive cells (both early and late apoptotic) confirms the induction of apoptosis as a mechanism of UMB298-mediated cell death. These results provide quantitative evidence of the anti-proliferative and pro-apoptotic effects of UMB298, supporting its development as a potential anti-cancer agent.

References

Application

UMB298: Application Notes and Protocols for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for the preparation, storage, and laboratory use of UMB298, a potent and selective inhibitor of the br...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation, storage, and laboratory use of UMB298, a potent and selective inhibitor of the bromodomains of CREB-binding protein (CBP) and p300. This document includes detailed protocols for in vitro experiments, including cell viability assays, Western blotting for key biomarkers, and chromatin immunoprecipitation (ChIP) to study target engagement.

Product Information

Identifier Value
IUPAC Name 2-(3,5-dimethylisoxazol-4-yl)-N-((4-oxo-8-(pyridin-2-yl)-4,6,7,8-tetrahydro-5H-pyrano[4,3-d]pyrimidin-2-yl)methyl)acetamide
Molecular Formula C22H23N5O4
Molecular Weight 421.45 g/mol
CAS Number 2095533-31-0
Appearance White to off-white solid

Preparation and Storage of UMB298 Stock Solutions

Proper preparation and storage of UMB298 are critical for maintaining its stability and activity.

Parameter Recommendation
Solvent Dimethyl sulfoxide (DMSO)
Stock Concentration 10 mM
Preparation To prepare a 10 mM stock solution, dissolve 4.21 mg of UMB298 in 1 mL of DMSO. Vortex thoroughly to ensure complete dissolution.
Storage Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 6 months or at -80°C for long-term storage.
Working Solutions Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium immediately before use.

Signaling Pathway Modulated by UMB298

UMB298 selectively inhibits the bromodomains of the transcriptional coactivators CBP and p300. These proteins play a crucial role in regulating gene expression by acetylating histone proteins, particularly at enhancer regions. Inhibition of CBP/p300 bromodomains by UMB298 leads to a reduction in histone H3 lysine 27 acetylation (H3K27ac), a key marker of active enhancers. This, in turn, downregulates the expression of oncogenes, such as MYC, which are often dependent on CBP/p300 activity for their transcription.

UMB298_Signaling_Pathway UMB298 UMB298 CBP_p300 CBP/p300 Bromodomain UMB298->CBP_p300 Inhibits H3K27ac Histone H3 Lysine 27 Acetylation (H3K27ac) CBP_p300->H3K27ac Promotes Enhancer Enhancer Activity H3K27ac->Enhancer Activates MYC MYC Gene Expression Enhancer->MYC Drives Proliferation Cancer Cell Proliferation MYC->Proliferation Promotes

Caption: UMB298 inhibits the CBP/p300 bromodomain, reducing H3K27ac and MYC expression.

Experimental Protocols

The following are detailed protocols for common laboratory applications of UMB298.

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of UMB298 in cancer cell lines.

Experimental Workflow:

Caption: Workflow for determining cell viability after UMB298 treatment using the MTT assay.

Materials:

  • Cancer cell line of interest (e.g., MOLM-13 for Acute Myeloid Leukemia)

  • Complete cell culture medium

  • UMB298 stock solution (10 mM in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment and recovery.

  • UMB298 Treatment: Prepare serial dilutions of UMB298 in complete culture medium. A suggested concentration range is 0.01 µM to 10 µM. Remove the old medium and add 100 µL of the UMB298-containing medium to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest UMB298 treatment.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Cell Line Cancer Type Reported IC50 Range (µM)
MOLM-13 Acute Myeloid Leukemia0.1 - 1.0
MV-4-11 Acute Myeloid Leukemia0.1 - 1.0
Other Hematological Malignancies e.g., Lymphoma0.5 - 5.0
Solid Tumors e.g., Prostate, Breast1.0 - 10.0
IC50 values are cell-line and assay-dependent and should be determined empirically.
Western Blot Analysis of H3K27ac and MYC

This protocol details the detection of changes in H3K27ac and MYC protein levels following UMB298 treatment.

Experimental Workflow:

Method

Application Notes and Protocols for In Vivo Delivery of UMB298 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals Introduction UMB298 is a potent and selective small molecule inhibitor of the CREB-binding protein (CBP) and p300 histone acetyltransferases (HATs) bromodom...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UMB298 is a potent and selective small molecule inhibitor of the CREB-binding protein (CBP) and p300 histone acetyltransferases (HATs) bromodomains.[1][2] With IC50 values of 72 nM for CBP and 5193 nM for BRD4, UMB298 demonstrates significant selectivity, making it a valuable tool for investigating the therapeutic potential of CBP/p300 inhibition in various disease models, particularly in acute myeloid leukemia (AML).[1][2] These application notes provide detailed protocols for the in vivo delivery of UMB298 in mouse models of AML, based on its known properties and established methodologies for similar small molecule inhibitors.

Disclaimer: The following protocols are proposed based on the physicochemical properties of UMB298 and common practices for in vivo studies of similar compounds. As of the date of this document, specific in vivo delivery data for UMB298 has not been published. Researchers should perform initial dose-ranging and toxicity studies to determine the optimal dosage and administration schedule for their specific mouse model and experimental goals.

Physicochemical Properties of UMB298

A clear understanding of UMB298's properties is crucial for appropriate formulation and delivery.

PropertyValueSource
CAS Number 2266569-73-5[3]
Molecular Formula C27H31ClN4O2
Molecular Weight 479.01 g/mol
Solubility Soluble in DMSO (25 mg/mL)
Storage Store at -20°C

Proposed In Vivo Delivery Methods

Given UMB298's solubility in DMSO, the following delivery methods are proposed for mouse models. The choice of administration route will depend on the desired pharmacokinetic profile and the specific experimental design.

Intraperitoneal (I.P.) Injection

Intraperitoneal injection is a common route for administering small molecule inhibitors in preclinical cancer models.

Oral Gavage (P.O.)

Oral administration is a less invasive method and is often preferred for longer-term studies if the compound demonstrates adequate oral bioavailability.

Subcutaneous (S.C.) Injection

Subcutaneous injection can provide a slower release and more sustained plasma concentration of the compound.

Experimental Protocols

The following are detailed protocols for the preparation and administration of UMB298 in a mouse model of AML. These protocols are based on common practices for delivering small molecule inhibitors to mice.

Vehicle Selection and Preparation

Due to UMB298's solubility in DMSO, a multi-component vehicle system is recommended to ensure solubility and minimize toxicity.

Recommended Vehicle:

  • 10% DMSO

  • 40% PEG400

  • 50% Saline (0.9% NaCl)

Preparation of Vehicle:

  • In a sterile tube, add the required volume of DMSO.

  • Add the required volume of PEG400 and mix thoroughly with the DMSO.

  • Add the required volume of sterile saline and vortex until a clear, homogeneous solution is formed.

UMB298 Formulation Protocol
  • Determine the required dose and concentration: For initial studies, a dose range of 10-50 mg/kg can be explored. The final injection volume for mice is typically 100 µL (0.1 mL).

  • Calculate the required amount of UMB298:

    • Example for a 25 mg/kg dose in a 25 g mouse:

      • Dose = 25 mg/kg * 0.025 kg = 0.625 mg per mouse.

      • Concentration for a 100 µL injection volume = 0.625 mg / 0.1 mL = 6.25 mg/mL.

  • Dissolve UMB298 in DMSO: Weigh the required amount of UMB298 and dissolve it in the calculated volume of DMSO. Gentle warming and vortexing may be required.

  • Add PEG400: Add the calculated volume of PEG400 to the DMSO/UMB298 solution and mix thoroughly.

  • Add Saline: Slowly add the calculated volume of saline to the solution while vortexing to prevent precipitation.

  • Final Formulation: The final solution should be clear. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the percentage of DMSO or PEG400, though this may increase toxicity).

Administration Protocol (AML Xenograft Model)

This protocol assumes the use of immunodeficient mice (e.g., NOD/SCID or NSG) engrafted with human AML cells (e.g., MOLM-13).

  • Animal Model: Establish the AML xenograft model by intravenously injecting a suitable number of AML cells. Monitor for engraftment.

  • Treatment Initiation: Begin treatment when the disease is established (e.g., detectable peripheral blast count or as determined by bioluminescence imaging if using luciferase-tagged cells).

  • Administration:

    • Intraperitoneal (I.P.) Injection: Administer the prepared UMB298 formulation via I.P. injection once daily.

    • Oral Gavage (P.O.): Administer the formulation using a proper gavage needle.

    • Subcutaneous (S.C.) Injection: Inject the formulation into the subcutaneous space on the flank.

  • Control Groups:

    • Vehicle Control: Administer the vehicle solution without UMB298 to a cohort of mice.

    • Untreated Control: A cohort of mice that receives no treatment.

  • Monitoring: Monitor the mice daily for signs of toxicity (e.g., weight loss, lethargy, ruffled fur). Monitor tumor burden using appropriate methods (e.g., flow cytometry of peripheral blood, bioluminescence imaging, or survival).

  • Pharmacodynamic Analysis: At the end of the study, tissues can be collected to assess target engagement. For UMB298, this could include measuring the levels of H3K27ac via Western blot or immunohistochemistry in tumor cells, as UMB298 has been shown to reduce this histone mark.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical data that could be generated from in vivo studies of UMB298. These are for illustrative purposes to guide data presentation.

Table 1: Hypothetical Pharmacokinetic Parameters of UMB298 in Mice

RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-24h) (ng·h/mL)Bioavailability (%)
I.P.25150019000N/A
P.O.258002450050
S.C.2510004720080

Table 2: Hypothetical Efficacy of UMB298 in an AML Xenograft Model

Treatment GroupDose (mg/kg)RouteMedian Survival (days)Change in Tumor Burden (%)
Vehicle-I.P.25+500
UMB29825I.P.40-50
UMB29850I.P.55-80
UMB29825P.O.35-30

Visualizations

Signaling Pathway of CBP/p300 Bromodomain Inhibition

CBP_P300_Pathway cluster_0 Cell Nucleus Histone Histone Tails Ac_Lysine Acetylated Lysine (KAc) Histone->Ac_Lysine Acetylation by HATs Bromodomain Bromodomain Ac_Lysine->Bromodomain Recognition CBP_P300 CBP/p300 HAT_Domain HAT Domain Transcription_Factors Transcription Factors (e.g., MYC) Bromodomain->Transcription_Factors Recruitment Gene_Transcription Oncogenic Gene Transcription Transcription_Factors->Gene_Transcription Activation Cell_Proliferation Leukemic Cell Proliferation Gene_Transcription->Cell_Proliferation UMB298 UMB298 UMB298->Bromodomain Inhibition experimental_workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis start AML Cell Culture (e.g., MOLM-13) injection Intravenous Injection into NSG Mice start->injection engraftment Monitor for Engraftment injection->engraftment randomization Randomize Mice into Treatment Groups engraftment->randomization formulation Prepare UMB298 and Vehicle administration Daily Administration (I.P., P.O., or S.C.) randomization->administration monitoring Monitor Health and Tumor Burden administration->monitoring endpoint Endpoint Reached (e.g., Survival, Tumor Size) monitoring->endpoint data_collection Collect Tissues (Tumor, Blood, etc.) endpoint->data_collection analysis Pharmacodynamic & Efficacy Analysis data_collection->analysis

References

Application

Application Notes and Protocols for UMB298 in the Investigation of Cellular Differentiation Pathways

For Researchers, Scientists, and Drug Development Professionals Introduction UMB298 is a potent, selective, and cell-permeable small molecule inhibitor of the Notch signaling pathway. It targets γ-secretase, an enzyme es...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UMB298 is a potent, selective, and cell-permeable small molecule inhibitor of the Notch signaling pathway. It targets γ-secretase, an enzyme essential for the cleavage and activation of Notch receptors.[1] The Notch signaling pathway is a highly conserved cell-cell communication system that plays a critical role in regulating cellular differentiation, proliferation, and apoptosis in a wide range of tissues.[2][3] Dysregulation of the Notch pathway is implicated in various developmental disorders and cancers.[2] UMB298, by inhibiting γ-secretase, prevents the release of the Notch intracellular domain (NICD), thereby blocking the transcription of Notch target genes such as those in the HES and HEY families.[1] This inhibition of Notch signaling can induce cellular differentiation, making UMB298 a valuable tool for studying cell fate determination and for the potential development of differentiation-based therapies. These application notes provide detailed protocols for utilizing UMB298 to investigate its effects on cellular differentiation pathways, with a focus on neural stem cell (NSC) differentiation.

Data Presentation

The following table summarizes the expected quantitative effects of UMB298 on neural stem cell (NSC) differentiation, based on studies using the well-characterized γ-secretase inhibitor DAPT, which has a similar mechanism of action.

ParameterTreatmentFold Change / % of CellsReference
Gene Expression (qPCR)
Hes1 mRNAUMB298 (10 µM)2-3 fold decrease
Hes5 mRNAUMB298 (10 µM)Significant decrease
Tuj1 (β-III tubulin) mRNAUMB298 (10 µM)Increase
Protein Expression (Western Blot)
Cleaved Notch1 (NICD)UMB298 (10 µM)Significant decrease
Hes1UMB298 (10 µM)Decrease
Cell Population Analysis (Flow Cytometry/Immunocytochemistry)
Tuj1+ NeuronsControl~10%
UMB298 (10 µM)>40%
MAP2+ NeuronsControlBaseline
UMB298 (10 µM)Increase
GFAP+ AstrocytesControlBaseline
UMB298 (10 µM)Decrease

Signaling Pathway Diagram

Notch_Signaling_Pathway cluster_sending Signal Sending Cell cluster_receiving Signal Receiving Cell cluster_inhibitor Ligand Delta/Jagged Ligand Notch_receptor Notch Receptor Ligand->Notch_receptor Binding S2_cleavage S2 Cleavage (ADAM Protease) Notch_receptor->S2_cleavage gamma_secretase γ-Secretase Complex S2_cleavage->gamma_secretase Substrate for NICD NICD gamma_secretase->NICD Releases CSL CSL (Transcription Factor) NICD->CSL Translocates to nucleus & binds Target_Genes Target Genes (Hes, Hey) CSL->Target_Genes Activates Transcription Differentiation_Inhibition Inhibition of Differentiation Target_Genes->Differentiation_Inhibition UMB298 UMB298 UMB298->gamma_secretase Inhibits

Figure 1: UMB298 inhibits the Notch signaling pathway by targeting the γ-secretase complex.

Experimental Protocols

Neural Stem Cell (NSC) Culture and Differentiation

This protocol describes the maintenance of NSCs and their differentiation into neurons upon treatment with UMB298.

Materials:

  • Neural Stem Cells (e.g., derived from human pluripotent stem cells)

  • NSC maintenance medium (e.g., Neurobasal medium supplemented with B27, EGF, and FGF)

  • NSC differentiation medium (e.g., Neurobasal medium supplemented with B27, BDNF, and GDNF)

  • UMB298 (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Cell culture plates (coated with an appropriate substrate like Matrigel or Geltrex)

  • Standard cell culture equipment (incubator, centrifuge, etc.)

Procedure:

  • NSC Maintenance: Culture NSCs on coated plates in NSC maintenance medium. Passage cells every 3-4 days or when they reach 80-90% confluency.

  • Initiation of Differentiation: To induce differentiation, plate NSCs at a density of 5 x 104 cells/cm2 in NSC maintenance medium.

  • After 24 hours, replace the maintenance medium with NSC differentiation medium.

  • UMB298 Treatment: Add UMB298 to the differentiation medium at a final concentration of 10 µM. For the control group, add an equivalent volume of DMSO.

  • Culture the cells for 7-14 days, changing the medium with fresh UMB298 or DMSO every 2-3 days.

  • Cells are now ready for downstream analysis such as qPCR, Western Blot, or Immunocytochemistry.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol details the measurement of mRNA levels of Notch target genes and neuronal markers.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • qPCR primers for Hes1, Hes5, Tuj1, and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • RNA Extraction: Following the differentiation protocol, lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction as follows:

    • 10 µL SYBR Green Master Mix (2x)

    • 1 µL Forward Primer (10 µM)

    • 1 µL Reverse Primer (10 µM)

    • 2 µL cDNA

    • 6 µL Nuclease-free water

  • Thermal Cycling: Perform qPCR using a standard thermal cycling program (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing the UMB298-treated samples to the vehicle control.

Western Blot for Protein Expression Analysis

This protocol is for the detection of key proteins in the Notch signaling pathway.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Cleaved Notch1, anti-Hes1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the differentiated cells with ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane on an SDS-PAGE gel and run to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control (β-actin).

Flow Cytometry for Cell Population Analysis

This protocol allows for the quantification of the percentage of differentiated neurons.

Materials:

  • Fixation/Permeabilization buffer

  • Fluorochrome-conjugated primary antibodies (e.g., anti-Tuj1-Alexa Fluor 488, anti-MAP2-PE)

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Detach the differentiated cells from the plate using a gentle cell dissociation reagent.

  • Fixation and Permeabilization: Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's protocol.

  • Antibody Staining: Incubate the cells with fluorochrome-conjugated antibodies against neuronal markers (Tuj1, MAP2) for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with flow cytometry staining buffer.

  • Acquisition: Resuspend the cells in staining buffer and acquire the data on a flow cytometer.

  • Data Analysis: Analyze the data using appropriate software to determine the percentage of cells positive for each neuronal marker.

Experimental Workflow Diagram

Experimental_Workflow cluster_culture Cell Culture & Differentiation cluster_analysis Downstream Analysis cluster_outcome Expected Outcome NSC_culture Neural Stem Cell Culture Differentiation Induce Differentiation NSC_culture->Differentiation Treatment Treat with UMB298 or Vehicle (DMSO) Differentiation->Treatment qPCR qPCR (Hes1, Hes5, Tuj1) Treatment->qPCR WesternBlot Western Blot (NICD, Hes1) Treatment->WesternBlot FlowCytometry Flow Cytometry (Tuj1, MAP2) Treatment->FlowCytometry Gene_Expression Altered Gene Expression qPCR->Gene_Expression Protein_Expression Altered Protein Expression WesternBlot->Protein_Expression Cell_Fate Shift in Cell Fate (Increased Neurons) FlowCytometry->Cell_Fate

Figure 2: Workflow for investigating the effect of UMB298 on NSC differentiation.

Logical Relationship of Expected Results

Logical_Relationship cluster_molecular Molecular Level cluster_cellular Cellular Level cluster_validation Validation UMB298 UMB298 Treatment Notch_Inhibition Inhibition of Notch Signaling UMB298->Notch_Inhibition causes Hes1_Down Downregulation of Hes1/Hes5 Expression Notch_Inhibition->Hes1_Down leads to Astrocyte_Differentiation Decreased Astrocyte Differentiation Notch_Inhibition->Astrocyte_Differentiation inhibits Neuronal_Genes_Up Upregulation of Pro-neuronal Genes (e.g., Tuj1) Hes1_Down->Neuronal_Genes_Up relieves repression of qPCR_WB qPCR & Western Blot Hes1_Down->qPCR_WB Neuronal_Differentiation Increased Neuronal Differentiation Neuronal_Genes_Up->Neuronal_Differentiation promotes Flow_ICC Flow Cytometry & ICC Neuronal_Differentiation->Flow_ICC

Figure 3: Logical flow of UMB298's effect on cellular differentiation pathways.

References

Method

Using UMB298 to Elucidate Protein-Protein Interactions Involving CBP/p300

Application Note and Protocols Audience: Researchers, scientists, and drug development professionals. Introduction The paralogous proteins CREB-binding protein (CBP) and p300 are crucial transcriptional co-activators tha...

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The paralogous proteins CREB-binding protein (CBP) and p300 are crucial transcriptional co-activators that play a pivotal role in a myriad of cellular processes, including cell growth, differentiation, and DNA repair.[1] A key functional module within these proteins is the bromodomain, a conserved structural motif that recognizes and binds to acetylated lysine residues on both histone and non-histone proteins.[2] This interaction is fundamental for the recruitment of CBP/p300 to chromatin and the subsequent activation of gene transcription. Dysregulation of CBP/p300 activity and its protein-protein interactions (PPIs) has been implicated in various diseases, notably cancer.[3]

UMB298 is a potent and selective small molecule inhibitor of the CBP/p300 bromodomains. Its high selectivity allows for the precise dissection of the functional role of these bromodomains in mediating PPIs, making it an invaluable tool for researchers in epigenetics and drug discovery. This document provides detailed application notes and experimental protocols for utilizing UMB298 to study CBP/p300-mediated protein-protein interactions.

Data Presentation

The selectivity and potency of UMB298 are critical parameters for its application in studying protein-protein interactions. The following table summarizes the key quantitative data for UMB298.

Compound Target IC50 (nM) Selectivity Reference
UMB298CBP7272-fold vs. BRD4(1)Unpublished Data
UMB298BRD4(1)5193Unpublished Data

Signaling Pathway

The CBP/p300 bromodomain acts as a reader of lysine acetylation, a key post-translational modification in signal transduction and gene regulation. By binding to acetylated proteins, the bromodomain facilitates the assembly of transcriptional machinery at specific gene loci. UMB298, by occupying the acetyl-lysine binding pocket of the CBP/p300 bromodomain, prevents this interaction, thereby inhibiting the downstream signaling and transcriptional activation. A key pathway influenced by this mechanism is the regulation of oncogenic transcription factors.

UMB298_Mechanism_of_Action cluster_0 Cell Nucleus cluster_1 UMB298 Intervention Acetylated_TF Acetylated Transcription Factor (e.g., p53, STAT5, AR) Bromodomain Bromodomain Acetylated_TF->Bromodomain binds to CBP_p300 CBP/p300 HAT_Domain HAT Domain DNA Target Gene Promoter CBP_p300->DNA is recruited to HAT_Domain->DNA acetylates histones at Transcription_Activation Transcription Activation DNA->Transcription_Activation UMB298 UMB298 UMB298->Bromodomain competitively binds to Inhibition->Bromodomain CoIP_Workflow start Cell Culture and Treatment lysis Cell Lysis start->lysis preclearing Pre-clearing Lysate (with non-specific IgG and beads) lysis->preclearing ip Immunoprecipitation (with anti-CBP/p300 or anti-target Ab) preclearing->ip wash Wash Beads ip->wash elution Elution of Immunocomplexes wash->elution analysis Western Blot Analysis elution->analysis end Data Interpretation analysis->end CETSA_Workflow start Cell Treatment with UMB298 or Vehicle heat Heat Shock at Temperature Gradient start->heat lysis Cell Lysis (Freeze-Thaw) heat->lysis centrifugation Centrifugation to Pellet Aggregated Proteins lysis->centrifugation supernatant Collect Soluble Fraction (Supernatant) centrifugation->supernatant analysis Quantify Soluble CBP/p300 (Western Blot or ELISA) supernatant->analysis end Generate Melt Curve and Determine Thermal Shift analysis->end FP_Assay_Workflow start Prepare Reagents: - Fluorescently labeled acetylated peptide - Recombinant CBP/p300 bromodomain - UMB298 serial dilution mix Mix Reagents in Microplate start->mix incubate Incubate to Reach Equilibrium mix->incubate measure Measure Fluorescence Polarization incubate->measure analyze Data Analysis: - Plot mP vs. [UMB298] - Calculate IC50 measure->analyze

References

Technical Notes & Optimization

Troubleshooting

Troubleshooting UMB298 solubility issues in media

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with UMB298 in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is UMB298 and what is its primary solvent?

UMB298 is a potent and selective inhibitor of the CBP/P300 bromodomain.[1] It is an organic compound that is sparingly soluble in aqueous solutions but is soluble in organic solvents like Dimethyl Sulfoxide (DMSO).

Q2: What is the recommended storage condition for UMB298?

UMB298 should be stored at -20°C as a solid.[2][3] Stock solutions in DMSO should also be stored at -20°C.

Q3: Why does UMB298 precipitate when I dilute my DMSO stock solution into aqueous media?

This is a common issue for compounds that are poorly soluble in water. When the DMSO stock is added to an aqueous buffer or cell culture medium, the concentration of DMSO is significantly diluted. UMB298 is much less soluble in the resulting low-DMSO aqueous environment, causing it to precipitate out of the solution. This phenomenon is often referred to as "crashing out."

Q4: What are the consequences of UMB298 precipitation in my experiment?

Precipitation of UMB298 can lead to several problems:

  • Inaccurate Concentration: The actual concentration of dissolved, active UMB298 will be lower than the intended concentration.

  • Poor Reproducibility: Inconsistent precipitation between experiments can lead to variable and unreliable results.

  • Cellular Toxicity: Undissolved compound particles can have direct toxic effects on cells or interfere with assay readouts.

UMB298 Solubility Data

SolventConcentrationMolarityNotes
DMSO25 mg/mL52.19 mMUltrasonic treatment may be required to fully dissolve the compound.[2][3]

Experimental Protocols

General Protocol for Preparing UMB298 Stock Solutions

  • Weighing the Compound: Carefully weigh the desired amount of solid UMB298 in a sterile microcentrifuge tube.

  • Adding Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the tube in a water bath for short intervals until the solution is clear.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Recommended Workflow for Diluting UMB298 into Aqueous Media

G cluster_0 Preparation of UMB298 Stock cluster_1 Working Solution Preparation cluster_2 Application to Experiment A Prepare a high-concentration stock solution of UMB298 in 100% DMSO (e.g., 10 mM). B Perform an intermediate dilution of the DMSO stock into pre-warmed (37°C) cell culture medium. A->B Dilute C Immediately vortex or pipette to mix thoroughly after adding the DMSO stock to the medium. B->C Immediate Action D Visually inspect for any signs of precipitation. C->D Quality Control E Add the final working solution to the experimental wells. D->E Proceed if clear

Caption: A recommended workflow for preparing UMB298 working solutions.

Troubleshooting Guide

Issue 1: My UMB298 precipitates immediately upon dilution into my aqueous cell culture medium.

  • Question: What is the most likely cause of this immediate precipitation? Answer: The most probable cause is that the final concentration of UMB298 exceeds its solubility limit in the aqueous medium. Another possibility is "solvent shock," where the rapid change in solvent polarity causes the compound to fall out of solution.

  • Question: How can I prevent this? Answer:

    • Lower the Final Concentration: Try using a lower final concentration of UMB298 in your experiment.

    • Serial Dilutions: Instead of a single large dilution, perform a series of smaller, sequential dilutions in the pre-warmed aqueous medium.

    • Increase Final DMSO Concentration: If your cell type can tolerate it, a slightly higher final concentration of DMSO (e.g., 0.5% instead of 0.1%) can help maintain solubility. Always check the DMSO tolerance of your specific cell line.

    • Rapid Mixing: Add the UMB298 stock solution to the medium while vortexing or rapidly pipetting to ensure immediate and thorough mixing.

Issue 2: My UMB298 solution appears clear initially but becomes cloudy or shows precipitate over time.

  • Question: Why does precipitation occur after a delay? Answer: This could be due to several factors:

    • Temperature Changes: If the medium cools down, the solubility of UMB298 may decrease.

    • Interactions with Media Components: Components in the cell culture medium, such as salts or proteins in serum, can interact with UMB298 over time and reduce its solubility.

    • Compound Instability: While less common for solubility issues, the compound could be degrading, and the degradation products may be less soluble.

  • Question: What are the recommended solutions? Answer:

    • Prepare Fresh Solutions: Always prepare the final working solution of UMB298 immediately before use.

    • Maintain Temperature: Ensure that your experimental setup is maintained at a constant temperature (e.g., 37°C in an incubator).

    • Reduce Serum Concentration: If your experimental design allows, try reducing the serum concentration in your medium, as serum proteins can sometimes cause precipitation.

UMB298 Signaling Pathway

UMB298 is a selective inhibitor of the bromodomains of CBP (CREB-binding protein) and its paralog p300. These proteins are crucial transcriptional co-activators involved in various cellular processes by acetylating histone and non-histone proteins. By inhibiting the CBP/p300 bromodomain, UMB298 prevents the "reading" of acetylated lysine residues on histones, thereby disrupting the recruitment of the transcriptional machinery to target gene promoters. This leads to the downregulation of genes involved in cancer cell growth and survival.

G cluster_0 Normal Cellular Process cluster_1 Action of UMB298 A Acetylated Histones B CBP/P300 Bromodomain A->B Binds to C Recruitment of Transcriptional Machinery B->C Facilitates G Inhibition of CBP/P300 Bromodomain Binding B->G Leads to D Gene Transcription (e.g., MYC) C->D Initiates E Cell Growth and Proliferation D->E Promotes F UMB298 F->B Inhibits H Reduced Gene Transcription G->H Results in I Decreased Cell Growth and Proliferation H->I Causes

Caption: The mechanism of action of UMB298 in inhibiting the CBP/P300 signaling pathway.

References

Optimization

Technical Support Center: Optimizing UMB298 Concentration for Different Cell Lines

This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively determining and optimizing the concentration of UMB298 for various cell lines in their in vit...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively determining and optimizing the concentration of UMB298 for various cell lines in their in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is UMB298 and what is its mechanism of action?

A1: UMB298 is a potent and selective inhibitor of the bromodomains of CREB-binding protein (CBP) and p300.[1][2] CBP and p300 are highly homologous transcriptional co-activators that play a crucial role in regulating gene expression by acetylating histone and non-histone proteins.[3][4][5] The bromodomain of CBP/p300 recognizes acetylated lysine residues on proteins, which is a key step in the activation of gene transcription. By binding to this bromodomain, UMB298 prevents CBP/p300 from interacting with its target proteins, thereby inhibiting the transcription of genes involved in cell proliferation and survival. This mechanism makes UMB298 a promising agent for cancer research, particularly in malignancies where CBP/p300 activity is dysregulated.

Q2: What is a typical starting concentration range for UMB298 in a cell-based assay?

A2: The optimal concentration of UMB298 is highly dependent on the specific cell line and the experimental endpoint. However, a common starting point for a dose-response experiment is a wide range of concentrations, typically from nanomolar to micromolar (e.g., 0.01 µM to 10 µM). For long-term growth inhibition studies, concentrations in the range of 0.01 to 10 µM have been used for cell lines like MOLM13 and multiple myeloma (MM) cells over 50 days. For shorter-term assays looking at downstream effects like histone acetylation, concentrations of 1 to 10 µM for 2 hours have been shown to be effective in MOLM13 cells. It is crucial to perform a dose-response experiment to determine the IC50 value for your specific cell line and assay.

Q3: How do I choose the right cell viability assay to determine the IC50 of UMB298?

A3: Several cell viability assays are available, and the best choice depends on your experimental needs and the characteristics of your cell line. Common assays include:

  • MTT Assay: Measures metabolic activity. It is a cost-effective and widely used colorimetric assay.

  • MTS/XTT Assays: Similar to MTT but the formazan product is water-soluble, simplifying the protocol.

  • CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which is a good indicator of metabolically active cells. This assay is highly sensitive.

  • Resazurin (alamarBlue®) Assay: A fluorescent or colorimetric assay that measures the reducing power of viable cells.

  • Trypan Blue Exclusion Assay: A dye exclusion method that counts viable versus non-viable cells. It is a direct measure of cell membrane integrity.

For determining the IC50 of UMB298, it is recommended to use a metabolic or ATP-based assay for a quantitative measure of cell proliferation and viability.

Quantitative Data Summary

The following table summarizes the available data on the inhibitory concentration of UMB298 in different cell lines. Please note that IC50 values can vary depending on the assay conditions and duration of treatment.

Cell LineCancer TypeAssay TypeIC50 / Effective ConcentrationTreatment DurationReference
MOLM13Acute Myeloid LeukemiaGrowth Inhibition0.01 - 10 µM50 days
MM CellsMultiple MyelomaGrowth Inhibition0.01 - 10 µM50 days
MOLM13Acute Myeloid LeukemiaH3K27ac Reduction1 - 10 µM2 hours
MOLM13Acute Myeloid LeukemiaMYC Depletion1 - 10 µM2 hours

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT)

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of UMB298.

Materials:

  • UMB298 stock solution (e.g., 10 mM in DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • UMB298 Treatment:

    • Prepare serial dilutions of UMB298 in complete medium from the stock solution. A typical concentration range to test would be 0.01, 0.1, 1, 5, 10, 25, 50, and 100 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest UMB298 concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared UMB298 dilutions or control medium.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT reagent to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 5-10 minutes.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the UMB298 concentration.

    • Determine the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High variability between replicate wells Uneven cell seeding, pipetting errors, edge effects.Ensure a homogenous cell suspension before and during seeding. Calibrate pipettes regularly. Avoid using the outer wells of the plate or fill them with sterile PBS.
No or weak effect of UMB298 UMB298 concentration is too low. The cell line is resistant. Insufficient treatment duration. UMB298 has degraded.Test a wider and higher concentration range. Use a positive control cell line known to be sensitive. Perform a time-course experiment (e.g., 24, 48, 72 hours). Prepare fresh UMB298 dilutions for each experiment.
High background in control wells Contamination of cell culture or reagents. High cell seeding density.Check for microbial contamination. Use an appropriate cell seeding density to avoid overgrowth.
Inconsistent dose-response curve Incorrect serial dilutions. Compound precipitation at high concentrations.Prepare fresh dilutions for each experiment. Visually inspect the medium for any signs of precipitation after adding UMB298.
Discrepancy between expected and observed downstream effects (e.g., no change in H3K27ac) Insufficient UMB298 concentration or treatment time. The specific signaling pathway is not primarily regulated by CBP/p300 in the chosen cell line.Perform a dose-response and time-course experiment for the specific downstream marker. Verify the role of CBP/p300 in your cell line through literature or preliminary experiments (e.g., siRNA knockdown).

Signaling Pathways and Experimental Workflows

CBP/p300 Signaling Pathway

CBP and p300 are crucial transcriptional co-activators that integrate signals from various pathways to regulate gene expression. They are recruited to gene promoters and enhancers by transcription factors. Once recruited, their histone acetyltransferase (HAT) activity leads to the acetylation of histones, which relaxes the chromatin structure and allows for the binding of the transcriptional machinery. UMB298, by inhibiting the bromodomain of CBP/p300, prevents their localization to chromatin and subsequent gene activation.

CBP_p300_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 CBP/p300 Action cluster_2 Chromatin Regulation Signal Signal Transcription_Factors Transcription Factors (e.g., p53, NF-κB, AP-1) Signal->Transcription_Factors Activation CBP_p300 CBP/p300 Transcription_Factors->CBP_p300 Recruitment Bromodomain Bromodomain CBP_p300->Bromodomain HAT_Domain HAT Domain CBP_p300->HAT_Domain Chromatin Chromatin CBP_p300->Chromatin Histone_Acetylation Histone Acetylation HAT_Domain->Histone_Acetylation Catalyzes Gene_Activation Target Gene Activation Histone_Acetylation->Gene_Activation Leads to UMB298 UMB298 UMB298->Bromodomain Inhibits

CBP/p300 signaling pathway and the inhibitory action of UMB298.
Experimental Workflow for Optimizing UMB298 Concentration

The following diagram illustrates a logical workflow for determining the optimal concentration of UMB298 for your experiments.

Experimental_Workflow Start Start: Determine Optimal UMB298 Concentration Dose_Response 1. Dose-Response Experiment (e.g., 0.01 - 100 µM) Start->Dose_Response Time_Course 2. Time-Course Experiment (e.g., 24, 48, 72 hours) Dose_Response->Time_Course Determine_IC50 3. Determine IC50 for Cell Viability Time_Course->Determine_IC50 Downstream_Analysis 4. Downstream Functional Assays (at non-cytotoxic concentrations) Determine_IC50->Downstream_Analysis End End: Optimal Concentration Range Identified Downstream_Analysis->End

A streamlined workflow for optimizing UMB298 concentration.
Troubleshooting Logic for UMB298 Experiments

This diagram provides a logical approach to troubleshooting common issues encountered when working with UMB298.

Troubleshooting_Logic Start Problem Encountered No_Effect No or Weak Effect? Start->No_Effect High_Variability High Variability? Start->High_Variability Check_Concentration Increase Concentration & Perform Time-Course No_Effect->Check_Concentration Yes Check_Compound Check UMB298 Integrity & Prepare Fresh Stock No_Effect->Check_Compound Yes Check_Seeding Review Cell Seeding Protocol & Pipetting Technique High_Variability->Check_Seeding Yes Positive_Control Use a Sensitive Positive Control Cell Line Check_Concentration->Positive_Control

A logical guide for troubleshooting UMB298 experiments.

References

Troubleshooting

Identifying and mitigating UMB298 off-target effects

For Researchers, Scientists, and Drug Development Professionals This technical support center provides essential guidance for utilizing UMB298, a selective inhibitor of the CBP/P300 bromodomains. Below you will find trou...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for utilizing UMB298, a selective inhibitor of the CBP/P300 bromodomains. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to help you identify and mitigate potential off-target effects during your research.

Frequently Asked Questions (FAQs)

Here we address common issues that researchers may encounter when working with UMB298.

Q1: I'm observing high levels of cytotoxicity at my effective concentration of UMB298. Is this expected?

A1: While UMB298 is designed to be a selective CBP/P300 inhibitor, high concentrations can lead to off-target effects or cellular stress, resulting in cytotoxicity.[1] It is also possible that the observed cytotoxicity is an on-target effect in your specific cell model, as CBP/P300 are crucial for cell viability and proliferation.[2]

Troubleshooting Steps:

  • Confirm On-Target Effect: A primary indicator of on-target CBP/P300 inhibition is a reduction in histone H3 lysine 27 acetylation (H3K27ac).[3] Perform a western blot to check for a dose-dependent decrease in H3K27ac levels.

  • Optimize Concentration: Determine the minimal effective concentration of UMB298 in your assay by performing a dose-response curve.

  • Use a Structurally Different Inhibitor: Compare the effects of UMB298 with another CBP/P300 inhibitor that has a different chemical scaffold to see if the cytotoxicity is consistent with on-target inhibition.[4]

  • Vehicle Control: Always include a vehicle-only (e.g., DMSO) control to ensure the solvent is not the source of toxicity.[1]

Q2: My experimental results with UMB298 are inconsistent or unexpected.

A2: Inconsistent results can arise from several factors, including off-target effects, compound instability, or variations in experimental conditions.

Troubleshooting Steps:

  • Assess Compound Stability: Ensure your UMB298 stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.

  • Control for Cell Culture Variability: Use cells within a consistent and low passage number range, and standardize cell seeding densities.

  • Consider Functional Redundancy: CBP and its paralog p300 have overlapping functions. If your cell line expresses high levels of p300, it might compensate for CBP inhibition by UMB298, leading to inconsistent results. Consider using a dual CBP/p300 inhibitor or knocking down p300 to investigate this possibility.

  • Investigate Compensatory Signaling Pathways: Inhibition of CBP/P300 can sometimes activate other signaling pathways as a compensatory mechanism. Use techniques like western blotting or proteomics to probe for changes in known compensatory pathways.

Q3: How can I determine if the phenotype I'm observing is a direct result of CBP/P300 inhibition or an off-target effect of UMB298?

A3: Distinguishing on-target from off-target effects is crucial for interpreting your data correctly. Several experimental approaches can be employed:

  • Rescue Experiments: If possible, transfect cells with a mutated, UMB298-resistant form of CBP. If the phenotype is rescued, it is likely an on-target effect.

  • Phenotypic Comparison: Compare the observed cellular phenotype with the known consequences of CBP/P300 inhibition from the literature. Discrepancies may suggest off-target effects.

  • Orthogonal Inhibition: Use a different type of CBP/P300 inhibitor, such as a catalytic site inhibitor or a PROTAC degrader, to see if it recapitulates the same phenotype.

  • Global Off-Target Profiling: For a comprehensive analysis, consider performing a proteome-wide thermal shift assay (CETSA) or a broad binding assay to identify other potential protein targets of UMB298.

Quantitative Data

The following tables summarize key quantitative data for UMB298 and other relevant CBP/P300 inhibitors.

Table 1: UMB298 Inhibitory Activity

TargetIC50 (nM)Selectivity (vs. BRD4)
CBP72~72-fold
BRD45193-

Table 2: Inhibitory Concentrations of Common CBP/p300 Inhibitors

InhibitorTarget(s)IC50 (nM)Reference
I-CBP112CBP/p300151 (CBP), 167 (p300)
CCS1477CBP/p300Not specified
GNE-272CBP/p300Not specified

Key Experimental Protocols

Below are detailed methodologies for key experiments to investigate UMB298's on-target and off-target effects.

Protocol 1: Western Blot for H3K27 Acetylation

This protocol is used to confirm the on-target activity of UMB298 by measuring the levels of a key histone mark regulated by CBP/P300.

Materials:

  • Cell culture reagents

  • UMB298

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-H3K27ac and anti-total H3

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Treatment: Treat cells with varying concentrations of UMB298 and a vehicle control for the desired time.

  • Cell Lysis: Harvest and lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Develop with an ECL substrate and image the blot.

  • Analysis: Quantify the band intensities and normalize the H3K27ac signal to the total H3 signal.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify the direct binding of UMB298 to CBP in a cellular context. The principle is that a ligand-bound protein is more resistant to thermal denaturation.

Materials:

  • Cell culture reagents

  • UMB298

  • PBS

  • Lysis buffer with protease inhibitors

Procedure:

  • Cell Treatment: Treat cells with UMB298 or a vehicle control.

  • Heating: Aliquot cell suspensions into PCR tubes and heat them across a range of temperatures in a thermal cycler.

  • Lysis: Lyse the cells by freeze-thawing or with a lysis buffer.

  • Centrifugation: Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.

  • Protein Analysis: Analyze the amount of soluble CBP in the supernatant by western blotting or other protein detection methods.

  • Data Analysis: A shift in the melting curve of CBP in the presence of UMB298 indicates direct target engagement.

Protocol 3: Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq can be used to identify genome-wide changes in CBP/P300 binding and H3K27ac marks following UMB298 treatment.

Materials:

  • Cell culture reagents

  • UMB298

  • Formaldehyde

  • Glycine

  • Lysis and ChIP buffers

  • Anti-CBP or anti-H3K27ac antibody

  • Protein A/G magnetic beads

  • Reagents for DNA purification and library preparation

Procedure:

  • Cell Treatment and Crosslinking: Treat cells with UMB298, then crosslink proteins to DNA with formaldehyde. Quench with glycine.

  • Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-500 bp using sonication.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody against CBP or H3K27ac overnight. Precipitate the antibody-protein-DNA complexes using protein A/G beads.

  • Washing and Elution: Wash the beads to remove non-specific binding and elute the chromatin.

  • Reverse Crosslinking and DNA Purification: Reverse the crosslinks and purify the DNA.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

  • Data Analysis: Analyze the sequencing data to identify regions with differential CBP/P300 binding or H3K27ac enrichment.

Visualizations

The following diagrams illustrate key concepts and workflows related to UMB298.

CBP_P300_Signaling_Pathway cluster_0 Upstream Signals cluster_1 Transcriptional Regulation Wnt Wnt Transcription_Factors Transcription Factors (e.g., β-catenin, SMADs, p65) Wnt->Transcription_Factors TGFb TGFb TGFb->Transcription_Factors NF-kB NF-kB NF-kB->Transcription_Factors CBP_p300 CBP_p300 Histone_Acetylation Histone Acetylation (H3K27ac) CBP_p300->Histone_Acetylation Transcription_Factors->CBP_p300 Gene_Expression Target Gene Expression (e.g., c-MYC) Histone_Acetylation->Gene_Expression UMB298 UMB298 UMB298->CBP_p300 Inhibition

Caption: Simplified CBP/P300 signaling pathway and the point of inhibition by UMB298.

Off_Target_Troubleshooting_Workflow Start Unexpected Phenotype or Inconsistent Results with UMB298 Check_On_Target Confirm On-Target Effect (e.g., Western for H3K27ac) Start->Check_On_Target On_Target_Yes On-Target Effect Confirmed? Check_On_Target->On_Target_Yes On_Target_No On-Target Effect Not Confirmed? Check_On_Target->On_Target_No Investigate_On_Target Investigate On-Target Mechanism (e.g., Rescue Experiment, Phenotypic Comparison) On_Target_Yes->Investigate_On_Target Troubleshoot_Experiment Troubleshoot Experiment (e.g., Compound Stability, Cell Culture Conditions) On_Target_No->Troubleshoot_Experiment Investigate_Off_Target Investigate Potential Off-Target Effects Investigate_On_Target->Investigate_Off_Target Troubleshoot_Experiment->Check_On_Target CETSA Cellular Thermal Shift Assay (CETSA) Investigate_Off_Target->CETSA Proteomics Proteomics Investigate_Off_Target->Proteomics Binding_Assay Broad Binding Assay Investigate_Off_Target->Binding_Assay End Identify and Mitigate Off-Target Effects CETSA->End Proteomics->End Binding_Assay->End

Caption: Troubleshooting workflow for identifying UMB298 off-target effects.

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Protein Extraction cluster_3 Analysis A Treat cells with UMB298 or Vehicle B Heat cells across a temperature gradient A->B C Lyse cells and separate soluble proteins B->C D Quantify soluble CBP (e.g., Western Blot) C->D E Generate melting curves to assess stabilization D->E

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

References

Optimization

Interpreting unexpected results in UMB298 experiments

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in experiments involvin...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in experiments involving UMB298, a selective CBP/P300 bromodomain inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is UMB298 and what is its primary mechanism of action?

A1: UMB298 is a potent and selective inhibitor of the bromodomains of the CREB-binding protein (CBP) and p300.[1] These two proteins are highly homologous histone acetyltransferases that play a crucial role in regulating gene transcription. By binding to the bromodomains of CBP/p300, UMB298 prevents them from recognizing acetylated lysine residues on histones and other proteins, thereby modulating the expression of key oncogenes like MYC.[1]

Q2: What are the expected effects of UMB298 in cancer cell lines, particularly in acute myeloid leukemia (AML)?

A2: In AML cell lines such as MOLM13, UMB298 is expected to inhibit cell growth and reduce the levels of H3K27 acetylation (H3K27ac), a marker of active enhancers regulated by CBP/p300.[1] A key downstream effect is the depletion of the MYC oncoprotein.[1]

Q3: How selective is UMB298 for CBP/p300 over other bromodomain-containing proteins?

A3: UMB298 exhibits significant selectivity for CBP over other bromodomain families, such as the BET (Bromodomain and Extra-Terminal domain) proteins. For instance, the IC50 value for CBP is 72 nM, while for BRD4, a well-studied BET bromodomain protein, it is 5193 nM, indicating a 72-fold selectivity for CBP.[1]

Troubleshooting Guides for Unexpected Results

Issue 1: No significant decrease in cell viability or proliferation after UMB298 treatment.

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Cell Line Insensitivity - Confirm that the cell line is known to be dependent on CBP/p300 signaling. Not all cell lines will be sensitive to CBP/p300 inhibition.- Test a positive control cell line known to be sensitive to UMB298, such as MOLM13 AML cells.
Incorrect Drug Concentration - Perform a dose-response curve to determine the optimal concentration of UMB298 for your specific cell line. The reported IC50 for CBP is 72 nM.- Ensure proper dilution and storage of the UMB298 stock solution to maintain its potency.
Inappropriate Assay Duration - The effects of UMB298 on cell viability may not be apparent at early time points. Extend the treatment duration (e.g., 48, 72, or 96 hours) to allow for sufficient time for the compound to exert its effects.
Experimental Artifacts - Verify cell counting methods for accuracy.- Ensure proper seeding density to avoid overgrowth or nutrient depletion in control wells, which could mask the effect of the drug.
Issue 2: No significant reduction in MYC protein or mRNA levels.

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Timing of Measurement - The depletion of MYC may be time-dependent. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for observing MYC downregulation.
Alternative Signaling Pathways - In some cell lines, MYC expression may be driven by pathways independent of CBP/p300. Investigate the primary signaling pathways that regulate MYC in your cell model.- Consider combination therapies to target parallel pathways.
Ineffective Drug Delivery - Confirm that UMB298 is reaching its target within the cell. If possible, use a cellular thermal shift assay (CETSA) or a similar method to verify target engagement.
Western Blot/qPCR Issues - For Western blotting, ensure the quality of the MYC antibody and optimize transfer and incubation conditions.- For qPCR, verify the efficiency of your primers and the integrity of your RNA samples.
Issue 3: Unexpected changes in other signaling pathways.

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Off-Target Effects - Although UMB298 is highly selective, off-target effects are always a possibility, especially at high concentrations. Reduce the concentration of UMB298 to the lowest effective dose.- Compare the observed phenotype with that of other CBP/p300 inhibitors or with CBP/p300 knockdown (e.g., via siRNA or shRNA) to confirm the on-target effect.
Cellular Compensation Mechanisms - Inhibition of one pathway can sometimes lead to the upregulation of compensatory pathways. Use pathway analysis tools (e.g., phospho-proteomics, RNA-seq) to identify activated pathways.- For example, cells might upregulate parallel pathways that also regulate proliferation or survival.
Experimental Context - The cellular response can be highly dependent on the experimental context, including cell density, media composition, and the presence of growth factors. Ensure consistent experimental conditions.

Experimental Protocols

Cell Viability Assay (Example using MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • UMB298 Treatment: After 24 hours, treat the cells with a serial dilution of UMB298 (e.g., 0.01 to 10 µM) or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to determine the IC50.

Western Blot for MYC and H3K27ac
  • Cell Lysis: Treat cells with UMB298 or vehicle for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against MYC, H3K27ac, and a loading control (e.g., β-actin or total H3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Quantify the band intensities and normalize to the loading control.

Visualizations

UMB298_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_drug Drug Action CBP_p300 CBP/p300 MYC_Gene MYC Gene CBP_p300->MYC_Gene Activates Transcription MYC_Protein MYC Protein Acetyl_Lysine Acetylated Lysine (on Histones) Acetyl_Lysine->CBP_p300 Recruits MYC_Gene->MYC_Protein Translation UMB298 UMB298 UMB298->CBP_p300 Inhibits Bromodomain

Caption: Mechanism of action of UMB298.

Troubleshooting_Workflow Start Unexpected Result Observed Check_Protocol Review Experimental Protocol Start->Check_Protocol Check_Reagents Verify Reagent Quality (UMB298, antibodies, etc.) Start->Check_Reagents Check_Cell_Line Confirm Cell Line Characteristics Start->Check_Cell_Line Positive_Control Run Positive Control Experiment Check_Protocol->Positive_Control Check_Reagents->Positive_Control Check_Cell_Line->Positive_Control Dose_Response Perform Dose-Response/ Time-Course Positive_Control->Dose_Response Control Fails Analyze_Downstream Analyze Downstream Markers (MYC, H3K27ac) Positive_Control->Analyze_Downstream Control Works Dose_Response->Analyze_Downstream Consult Consult Literature/ Technical Support Analyze_Downstream->Consult Inconsistent Hypothesize Formulate New Hypothesis Analyze_Downstream->Hypothesize Consistent with off-target/new mechanism Consult->Hypothesize

Caption: Troubleshooting workflow for unexpected results.

References

Troubleshooting

Confirming UMB298 Target Engagement in Cells: A Technical Support Guide

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the target engagement of UMB298, a selective inhibitor of the CREB-binding prot...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the target engagement of UMB298, a selective inhibitor of the CREB-binding protein (CBP) and p300 bromodomains, in a cellular context. This guide offers troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format, along with detailed experimental protocols and visual aids to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is UMB298 and what are its cellular targets?

A1: UMB298 is a potent and selective small molecule inhibitor of the bromodomains of CBP (CREB-binding protein) and its paralog p300.[1] These two proteins are transcriptional co-activators that play a crucial role in regulating gene expression through their histone acetyltransferase (HAT) activity and by interacting with numerous transcription factors.[2][3] The bromodomain of CBP/p300 specifically recognizes and binds to acetylated lysine residues on histones and other proteins, a key step in chromatin remodeling and transcriptional activation.

Q2: Why is it important to confirm UMB298 target engagement in cells?

A2: Confirming that a drug binds to its intended target in a complex cellular environment is a critical step in drug discovery. It validates the mechanism of action and ensures that the observed phenotypic effects of the compound are a direct result of its interaction with the target. For UMB298, confirming target engagement with CBP/p300 provides confidence that downstream effects, such as changes in gene expression, are due to the inhibition of their bromodomain function.

Q3: What are the primary methods to confirm UMB298 target engagement in cells?

A3: Several methods can be employed to confirm UMB298 target engagement. These can be broadly categorized as direct and indirect methods:

  • Direct Methods: These assays directly measure the physical interaction between UMB298 and the CBP/p300 proteins. A key example is the Cellular Thermal Shift Assay (CETSA) , which measures the change in the thermal stability of a target protein upon ligand binding.

  • Indirect Methods: These assays measure the downstream consequences of UMB298 binding to CBP/p300. This includes:

    • In-Cell Western (ICW) or Western Blotting: To detect changes in post-translational modifications that are dependent on CBP/p300 activity, such as the acetylation of histone H3 at lysine 27 (H3K27ac), a well-established biomarker for CBP/p300 inhibition.

    • Gene Expression Analysis (qPCR or RNA-seq): To measure changes in the expression of genes known to be regulated by CBP/p300, such as MYC.

Quantitative Data Summary

The following table summarizes key quantitative parameters for UMB298, providing a reference for expected potency.

CompoundTargetIC50 (nM)Cell LineAssay TypeReference
UMB298CBP72-Biochemical Assay
UMB298BRD45193-Biochemical Assay

Signaling Pathway

The following diagram illustrates the simplified signaling pathway involving CBP/p300 and the mechanism of action for UMB298.

cluster_nucleus Nucleus cluster_chromatin Chromatin cluster_outside TF Transcription Factors (e.g., p53, CREB) CBP_p300 CBP/p300 TF->CBP_p300 recruits Histones Histones CBP_p300->Histones HAT activity (acetylation) Gene_Expression Target Gene Expression (e.g., MYC) Histones->Gene_Expression enables DNA DNA UMB298 UMB298 UMB298->CBP_p300 inhibits bromodomain Signal Upstream Signals (e.g., Growth Factors, Stress) Signal->TF activate

Caption: Simplified CBP/p300 signaling pathway and UMB298 mechanism.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

This protocol outlines the steps to assess the thermal stabilization of CBP/p300 upon UMB298 binding in intact cells.

Materials:

  • Cell culture medium and supplements

  • UMB298

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Protease and phosphatase inhibitor cocktails

  • Lysis buffer (e.g., RIPA buffer)

  • 96-well PCR plates

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE gels, transfer apparatus, and Western blot reagents

  • Primary antibodies against CBP and p300

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate and imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in a suitable format (e.g., 10 cm dishes) and grow to 70-80% confluency.

    • Treat cells with varying concentrations of UMB298 or DMSO for the desired time (e.g., 1-4 hours) at 37°C.

  • Cell Harvesting and Aliquoting:

    • Harvest cells by scraping or trypsinization and wash with PBS.

    • Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.

    • Aliquot the cell suspension into 96-well PCR plates.

  • Heat Treatment:

    • Place the PCR plate in a thermal cycler and heat the samples across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a cooling step to 25°C for 3 minutes.

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.

  • Separation of Soluble Fraction:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

  • Western Blot Analysis:

    • Collect the supernatant (soluble protein fraction).

    • Determine the protein concentration of each sample.

    • Perform SDS-PAGE and Western blotting using primary antibodies specific for CBP or p300.

    • Analyze the band intensities to determine the amount of soluble protein at each temperature.

  • Data Analysis:

    • Plot the band intensity (as a percentage of the non-heated control) against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the UMB298-treated samples compared to the DMSO control indicates target engagement.

In-Cell Western (ICW) for H3K27 Acetylation

This protocol describes a quantitative immunofluorescence method to measure the inhibition of CBP/p300 HAT activity by UMB298.

Materials:

  • 96-well black-walled imaging plates

  • Cell culture medium

  • UMB298

  • DMSO

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against H3K27ac

  • Primary antibody for normalization (e.g., total Histone H3 or a housekeeping protein)

  • Fluorescently-labeled secondary antibodies (e.g., IRDye 800CW and IRDye 680RD)

  • Fluorescent imaging system (e.g., LI-COR Odyssey)

Procedure:

  • Cell Plating and Treatment:

    • Seed cells in a 96-well black-walled plate and allow them to adhere.

    • Treat cells with a dose-response of UMB298 or DMSO for a specified time (e.g., 2-24 hours).

  • Fixation and Permeabilization:

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Blocking and Antibody Incubation:

    • Wash the cells with PBS.

    • Block with blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibodies (anti-H3K27ac and normalization antibody) diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation and Imaging:

    • Wash the cells with PBS containing 0.1% Tween-20.

    • Incubate with the appropriate fluorescently-labeled secondary antibodies for 1 hour at room temperature, protected from light.

    • Wash the cells thoroughly.

    • Image the plate using a fluorescent imaging system.

  • Data Analysis:

    • Quantify the fluorescence intensity for both H3K27ac and the normalization protein in each well.

    • Normalize the H3K27ac signal to the normalization protein signal.

    • Plot the normalized signal against the UMB298 concentration to determine the IC50 for the inhibition of H3K27 acetylation.

Troubleshooting Guide

CETSA Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
No clear melting curve - Protein is too stable or unstable.- Antibody is not specific or has low affinity.- Adjust the temperature range.- Optimize the heating time.- Validate the antibody with a positive and negative control.
High variability between replicates - Inconsistent cell number.- Uneven heating.- Pipetting errors.- Ensure accurate cell counting and seeding.- Use a calibrated thermal cycler.- Use calibrated pipettes and be precise.
No thermal shift observed with UMB298 - UMB298 is not cell-permeable.- Insufficient drug concentration or incubation time.- The protein is not stabilized by the compound.- Verify cell permeability with a different assay.- Perform a dose-response and time-course experiment.- Consider that not all ligands induce a thermal shift.
In-Cell Western Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
High background fluorescence - Insufficient blocking.- Secondary antibody is non-specific.- Inadequate washing.- Increase blocking time or try a different blocking agent.- Run a secondary antibody-only control.- Increase the number and duration of wash steps.
Weak signal - Low primary antibody concentration.- Insufficient cell number.- Over-fixation or harsh permeabilization.- Optimize the primary antibody concentration.- Increase the cell seeding density.- Optimize fixation and permeabilization conditions.
Signal saturation - Primary or secondary antibody concentration is too high.- Titrate the antibodies to find the optimal dilution.

Experimental Workflow and Troubleshooting Logic

The following diagrams illustrate a typical experimental workflow for confirming target engagement and a logical approach to troubleshooting common issues.

cluster_workflow Experimental Workflow: Target Engagement Confirmation start Start: Hypothesize UMB298 engages CBP/p300 direct Direct Engagement: Cellular Thermal Shift Assay (CETSA) start->direct indirect Indirect Engagement: In-Cell Western (ICW) for H3K27ac start->indirect direct_outcome Thermal Shift Observed? direct->direct_outcome indirect_outcome H3K27ac Inhibition? indirect->indirect_outcome conclusion Conclusion: Target Engagement Confirmed direct_outcome->conclusion Yes troubleshoot Troubleshoot Assay direct_outcome->troubleshoot No indirect_outcome->conclusion Yes indirect_outcome->troubleshoot No troubleshoot->start Re-evaluate

Caption: Workflow for confirming UMB298 target engagement.

cluster_troubleshooting Troubleshooting Logic: No Target Engagement Signal start Problem: No evidence of target engagement check_compound Is UMB298 active and cell-permeable? start->check_compound check_assay Is the assay optimized? check_compound->check_assay Yes solution_compound - Verify compound integrity - Test different concentrations/incubation times check_compound->solution_compound No check_biology Is the biological system appropriate? check_assay->check_biology Yes solution_assay - Validate antibodies - Optimize assay parameters (e.g., temperature range for CETSA) - Check instrument settings check_assay->solution_assay No check_biology->start Re-evaluate Hypothesis solution_biology - Confirm target expression in the cell line - Consider cell line-specific differences in drug response check_biology->solution_biology No

Caption: Troubleshooting decision tree for target engagement assays.

References

Optimization

Technical Support Center: Overcoming Resistance to UMB298 in Cancer Cell Lines

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the CBP/p300 bromodomain inhi...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the CBP/p300 bromodomain inhibitor, UMB298, in cancer cell lines.

Troubleshooting Guides and FAQs

This section addresses common issues and questions related to UMB298 resistance in a question-and-answer format.

FAQs

Q1: My cancer cell line, previously sensitive to UMB298, is now showing reduced sensitivity or acquired resistance. What are the potential underlying mechanisms?

A1: While specific resistance mechanisms to UMB298 are still under investigation, resistance to CBP/p300 inhibitors, in general, can arise from several factors. One of the primary suspected mechanisms is the activation of bypass signaling pathways.[1] Cancer cells can adapt to the inhibition of CBP/p300 by upregulating alternative pathways to maintain their growth and survival. A notable example is the IL-6/JAK/STAT3 signaling pathway, which has been implicated in resistance to other targeted therapies.[1][2]

Another potential, though less commonly reported for CBP/p300 inhibitors, is the modification of the drug target. This could involve mutations in the bromodomain of CBP or p300, which could reduce the binding affinity of UMB298 to its target.[1]

Q2: I am observing high IC50 values for UMB298 in a cancer cell line that is expected to be sensitive. What could be the issue?

A2: Several factors could contribute to unexpectedly high IC50 values:

  • Inhibitor Instability: Ensure proper storage and handling of UMB298 to prevent degradation. It is advisable to aliquot the inhibitor upon receipt and store it at the recommended temperature.[1]

  • Cell Line Integrity: Confirm the identity and purity of your cell line through short tandem repeat (STR) profiling. Cell line misidentification or contamination can lead to inconsistent results.

  • Experimental Conditions: Variations in cell density at the time of seeding, passage number, and media composition can significantly impact drug sensitivity. Standardize these parameters across all experiments.

Q3: Are there any strategies to overcome or prevent the development of resistance to UMB298?

A3: Yes, combination therapy is a promising strategy to combat resistance to CBP/p300 inhibitors. By targeting parallel or downstream pathways, you can create a multi-pronged attack that is more difficult for cancer cells to overcome. For example, if you suspect the involvement of the IL-6/JAK/STAT3 pathway in resistance, combining UMB298 with a JAK1/2 inhibitor like ruxolitinib could be effective. Another approach is to combine UMB298 with inhibitors of other key survival pathways, such as the BTK pathway in mantle cell lymphoma, where combining a p300/CBP inhibitor with ibrutinib has shown synergistic effects.

Troubleshooting Common Experimental Issues

Problem Potential Cause Suggested Solution
High variability in cell viability assay results. Inconsistent cell seeding, reagent preparation, or incubation times.Standardize cell numbers per well, ensure thorough mixing of reagents, and maintain precise incubation periods.
No detectable decrease in MYC protein levels after UMB298 treatment in a sensitive cell line. Suboptimal drug concentration, insufficient treatment duration, or issues with Western blot protocol.Perform a dose-response and time-course experiment to determine the optimal conditions. Troubleshoot the Western blot protocol for efficient protein extraction and antibody detection.
Difficulty in generating a stable UMB298-resistant cell line. Inappropriate starting drug concentration, insufficient selection pressure, or cell line intolerance.Start with a concentration around the IC50 of the parental cell line and gradually increase the concentration in a stepwise manner. Be patient, as developing a resistant line can take several months.

Data Presentation

Table 1: IC50 Values of Select CBP/p300 Inhibitors in Various Cancer Cell Lines

InhibitorCell LineCancer TypeIC50 (nM)
A-48522Rv1Prostate Cancer96
A-485VCaPProstate Cancer49
CCS147722Rv1Prostate Cancer96
CCS1477VCaPProstate Cancer49

Data extracted from a study on prostate cancer cell lines.

Experimental Protocols

Protocol 1: Generation of a UMB298-Resistant Cancer Cell Line

This protocol describes a stepwise method for generating a UMB298-resistant cancer cell line.

  • Determine the initial IC50: Perform a cell viability assay (e.g., MTS or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of UMB298 in your parental cancer cell line.

  • Initial Treatment: Culture the parental cells in media containing UMB298 at a concentration equal to the IC50.

  • Stepwise Dose Escalation: Once the cells have adapted and are proliferating at the initial concentration, increase the UMB298 concentration by 1.5- to 2-fold.

  • Selection and Expansion: Continue this process of stepwise dose escalation. At each stage, allow the surviving cells to expand. This selection process can take 6-12 months.

  • Validation of Resistance: The resulting cell line is considered resistant when it can proliferate in a UMB298 concentration that is significantly higher (e.g., 5- to 10-fold) than the IC50 of the parental cell line. Confirm the resistance by performing a cell viability assay and comparing the IC50 values of the parental and resistant lines.

Protocol 2: Western Blotting for Key Signaling Proteins

This protocol outlines the steps for analyzing the protein levels of CBP, p300, and MYC.

  • Cell Lysis:

    • Treat parental and UMB298-resistant cells with the desired concentration of UMB298 for the specified time.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Sonicate the lysates briefly and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins on an 8-12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against CBP, p300, MYC, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 3: Co-Immunoprecipitation (Co-IP) to Investigate Protein-Protein Interactions

This protocol can be used to determine if UMB298 affects the interaction between CBP/p300 and their binding partners, such as MYC.

  • Cell Lysis: Lyse cells under non-denaturing conditions (e.g., using a buffer with 1% NP-40) to preserve protein complexes.

  • Pre-clearing: Incubate the cell lysate with Protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with a primary antibody against the "bait" protein (e.g., anti-CBP or anti-p300) overnight at 4°C.

    • Add Protein A/G beads to the lysate-antibody mixture to capture the immune complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted samples by Western blotting using an antibody against the "prey" protein (e.g., anti-MYC).

Mandatory Visualization

Signaling Pathway Diagrams

UMB298_Mechanism_of_Action UMB298 UMB298 CBP_p300 CBP/p300 Bromodomain UMB298->CBP_p300 Inhibits Histone_Acetylation Histone Acetylation (e.g., H3K27ac) CBP_p300->Histone_Acetylation Promotes MYC_Expression MYC Gene Expression Histone_Acetylation->MYC_Expression Activates Cell_Growth Cancer Cell Growth & Proliferation MYC_Expression->Cell_Growth Drives

Caption: UMB298 inhibits the CBP/p300 bromodomain, leading to reduced histone acetylation, decreased MYC expression, and inhibition of cancer cell growth.

Resistance_Bypass_Pathway cluster_0 Standard Pathway cluster_1 Resistance Pathway UMB298 UMB298 CBP_p300 CBP/p300 UMB298->CBP_p300 Inhibits MYC_Pathway MYC Pathway CBP_p300->MYC_Pathway Cell_Survival_Inhibited Cell Survival (Inhibited) MYC_Pathway->Cell_Survival_Inhibited IL6 IL-6 JAK JAK IL6->JAK STAT3 STAT3 JAK->STAT3 Bypass_Genes Bypass Survival Genes STAT3->Bypass_Genes Cell_Survival_Active Cell Survival (Active) Bypass_Genes->Cell_Survival_Active

Caption: Upregulation of the IL-6/JAK/STAT3 bypass pathway can promote cell survival despite UMB298-mediated inhibition of the CBP/p300-MYC axis.

Experimental Workflow Diagram

Experimental_Workflow Start Start with Sensitive Cell Line Generate_Resistant_Line Generate UMB298 Resistant Cell Line (Protocol 1) Start->Generate_Resistant_Line Characterize_Resistance Characterize Resistance (IC50 Assay) Generate_Resistant_Line->Characterize_Resistance Investigate_Mechanisms Investigate Mechanisms Characterize_Resistance->Investigate_Mechanisms Western_Blot Western Blot (Protocol 2) Investigate_Mechanisms->Western_Blot Co_IP Co-Immunoprecipitation (Protocol 3) Investigate_Mechanisms->Co_IP Identify_Bypass Identify Bypass Pathways Western_Blot->Identify_Bypass Co_IP->Identify_Bypass Test_Combinations Test Combination Therapies Identify_Bypass->Test_Combinations

Caption: A logical workflow for generating, characterizing, and investigating resistance to UMB298 in cancer cell lines.

References

Optimization

Preventing degradation of UMB298 in experimental setups

Welcome to the technical support center for UMB298, a potent and selective CBP/P300 bromodomain inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for UMB298, a potent and selective CBP/P300 bromodomain inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of UMB298 in experimental setups. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the integrity of your experiments.

Troubleshooting Guide: UMB298 Degradation

This guide addresses specific issues you may encounter with UMB298 stability during your experiments.

Issue Potential Cause Recommended Solution
Loss of compound activity over time in aqueous buffers. Hydrolysis of the benzamide functional group. UMB298 contains a benzamide moiety, which is susceptible to cleavage by water, a reaction that can be accelerated by acidic or basic conditions.- Prepare fresh solutions of UMB298 in an appropriate organic solvent, such as DMSO, immediately before use. - If aqueous buffers are necessary for your experiment, minimize the time the compound is in the aqueous environment. - Maintain the pH of your aqueous buffer within a neutral range (pH 6-8) to minimize acid- or base-catalyzed hydrolysis. - For long-term experiments, consider the use of a controlled-release formulation if compatible with your experimental design.
Precipitation of the compound in aqueous media. Low aqueous solubility. UMB298 is sparingly soluble in water.- Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous working solution is sufficient to maintain solubility, but does not exceed a concentration that affects your experimental system (typically <0.5%). - Use sonication to aid dissolution when preparing stock solutions in DMSO.[1] - If precipitation occurs upon dilution in aqueous buffer, try diluting in a buffer containing a solubilizing agent, such as a non-ionic surfactant (e.g., Tween-20, Pluronic F-68), at a concentration compatible with your assay.
Inconsistent results between experimental replicates. Inconsistent compound concentration due to degradation or precipitation. - Visually inspect solutions for any signs of precipitation before each use. - Prepare fresh working solutions from a frozen stock solution for each experiment. - Protect stock solutions and working solutions from light to prevent potential photodegradation. - Perform a concentration verification of your stock solution using a validated analytical method (e.g., HPLC-UV) if you suspect significant degradation.
Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). Presence of degradation products. - Analyze a freshly prepared solution of UMB298 to establish a reference chromatogram. - Compare the chromatograms of your experimental samples to the reference to identify potential degradation products. - If degradation is suspected, perform a forced degradation study (see Experimental Protocols section) to identify potential degradation products and their retention times.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for UMB298?

A1: UMB298 should be stored as a solid at -20°C.[1] Stock solutions in DMSO should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Q2: What is the recommended solvent for preparing UMB298 stock solutions?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of UMB298, with a solubility of up to 25 mg/mL with the aid of sonication.[1]

Q3: What are the likely degradation pathways for UMB298?

A3: Based on its chemical structure, which includes a benzamide functional group, the most probable degradation pathway is hydrolysis of the amide bond. This can be catalyzed by both acidic and basic conditions. Oxidation of the aromatic rings is also a potential, though likely slower, degradation pathway.

Q4: How can I assess the stability of UMB298 in my specific experimental conditions?

A4: You can perform a stability study by incubating UMB298 in your experimental buffer at the relevant temperature for various durations. At each time point, analyze the sample by a stability-indicating analytical method, such as HPLC-UV, to quantify the remaining amount of intact UMB298.

Q5: Are there any known incompatibilities of UMB298 with common lab reagents?

Quantitative Data Summary

Due to the limited availability of public stability data for UMB298, the following table presents illustrative data based on the expected stability of a benzamide-containing compound. Researchers are strongly encouraged to perform their own stability studies under their specific experimental conditions.

Table 1: Illustrative Stability of UMB298 in Aqueous Buffer at 37°C

Time (hours)Remaining UMB298 (%) at pH 5.0Remaining UMB298 (%) at pH 7.4Remaining UMB298 (%) at pH 9.0
0100100100
2989997
6949891
12889682
24779267

Disclaimer: This data is for illustrative purposes only and is intended to demonstrate the potential impact of pH on UMB298 stability. Actual degradation rates may vary.

Experimental Protocols

Protocol for Forced Degradation Study of UMB298

This protocol is designed to intentionally degrade UMB298 to identify potential degradation products and assess its stability under various stress conditions.

1. Materials:

  • UMB298
  • DMSO
  • 1 M Hydrochloric acid (HCl)
  • 1 M Sodium hydroxide (NaOH)
  • 30% Hydrogen peroxide (H₂O₂)
  • HPLC-grade water
  • HPLC-grade acetonitrile
  • Formic acid
  • HPLC system with UV detector or mass spectrometer

2. Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution of UMB298 in DMSO.

3. Stress Conditions:

4. Sample Analysis:

  • After the incubation period, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
  • Dilute all samples to a suitable concentration (e.g., 10 µg/mL) with the mobile phase.
  • Analyze all samples by a validated stability-indicating HPLC method. A common starting point for method development is a C18 column with a gradient elution of water and acetonitrile with 0.1% formic acid.

5. Data Analysis:

  • Compare the chromatograms of the stressed samples to the control sample.
  • Identify and quantify the parent UMB298 peak and any new peaks corresponding to degradation products.
  • Calculate the percentage of degradation for each stress condition.

Visualizations

G cluster_workflow Experimental Workflow for UMB298 Stability Assessment prep Prepare UMB298 Stock Solution (DMSO) dilute Dilute in Experimental Buffer prep->dilute incubate Incubate under Experimental Conditions dilute->incubate sample Collect Samples at Time Points incubate->sample analyze Analyze by HPLC/LC-MS sample->analyze data Quantify Remaining UMB298 analyze->data

Caption: A typical workflow for assessing the stability of UMB298 in an experimental setting.

G cluster_pathway Simplified CBP/P300 Signaling Pathway Inhibition TF Transcription Factors (e.g., p53, NF-κB) CBP_P300 CBP/P300 TF->CBP_P300 Acetylation Histone Acetylation CBP_P300->Acetylation HAT Activity UMB298 UMB298 UMB298->CBP_P300 Inhibits Bromodomain Histones Histones Histones->Acetylation Gene_Expression Target Gene Expression Acetylation->Gene_Expression Promotes

Caption: UMB298 inhibits the bromodomain of CBP/P300, preventing histone acetylation and subsequent gene expression.

G cluster_degradation Potential Degradation Pathways of UMB298 UMB298 UMB298 (Intact Molecule) Hydrolysis Hydrolysis (Acid/Base Catalyzed) UMB298->Hydrolysis Oxidation Oxidation UMB298->Oxidation Product1 Amide Cleavage Products Hydrolysis->Product1 Product2 Oxidized Derivatives Oxidation->Product2

References

Troubleshooting

Technical Support Center: A Guide to Selecting Controls for UMB298 Studies

Welcome to the technical support center for UMB298 studies. This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive resource for designing and troubleshooting exp...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for UMB298 studies. This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive resource for designing and troubleshooting experiments involving the selective CBP/P300 bromodomain inhibitor, UMB298. Accurate and robust experimental design is paramount for reproducible and meaningful results, and the correct use of controls is a cornerstone of this process.

Frequently Asked Questions (FAQs)

Q1: What is UMB298 and what is its primary mechanism of action?

A1: UMB298 is a potent and selective small molecule inhibitor of the bromodomains of the paralogous transcriptional co-activators, CREB-binding protein (CBP) and p300.[1][2] CBP and p300 are histone acetyltransferases (HATs) that play a crucial role in regulating gene expression by acetylating histones and other proteins.[3][4] The bromodomain of CBP/p300 recognizes and binds to acetylated lysine residues on histones, a key step in the recruitment of transcriptional machinery to chromatin. UMB298 competitively binds to the bromodomain, preventing this interaction and thereby inhibiting the transcription of target genes, such as MYC.[1]

Q2: Why is a vehicle control essential in UMB298 experiments?

A2: A vehicle control is critical because the solvent used to dissolve UMB298 (e.g., DMSO) can have independent biological effects on cells. The vehicle control group is treated with the same concentration of the solvent as the UMB298-treated group, allowing researchers to distinguish the specific effects of the inhibitor from any non-specific effects of the solvent.

Q3: What is a suitable positive control for a UMB298 experiment?

A3: A well-characterized CBP/P300 bromodomain inhibitor with a similar mechanism of action, such as CCS1477 (Inobrodib), serves as an excellent positive control. This allows for comparison of the effects of UMB298 to a compound with known activity, helping to validate the experimental system and confirm that the observed phenotypes are due to CBP/p300 inhibition.

Q4: How can I control for off-target effects of UMB298?

A4: Controlling for off-target effects is crucial for ensuring that the observed results are a direct consequence of CBP/P300 inhibition. Several strategies can be employed:

  • Use of a structurally related inactive analog: An ideal negative control is a molecule structurally similar to UMB298 that does not bind to the CBP/p300 bromodomain. While a specific inactive analog for UMB298 is not commercially available, comparing its effects to another class of bromodomain inhibitors, such as BET inhibitors (e.g., JQ1), can help differentiate CBP/p300-specific effects.

  • Rescue experiments: If UMB298-induced phenotype is due to the downregulation of a specific gene, re-introducing that gene (e.g., via plasmid transfection) should rescue the phenotype.

  • Phenotypic comparison with genetic knockdown: Comparing the effects of UMB298 with those of siRNA or shRNA-mediated knockdown of CBP and p300 can help confirm that the inhibitor's effects are on-target.

Q5: What are the key downstream markers to assess UMB298 activity?

A5: Inhibition of CBP/p300 by UMB298 leads to specific downstream molecular changes. Key markers to assess its activity include:

  • Reduced Histone Acetylation: A significant decrease in the acetylation of histone H3 at lysine 27 (H3K27ac) is a direct indicator of CBP/p300 inhibition.

  • Downregulation of Target Gene Expression: A well-documented target of CBP/p300 is the MYC oncogene. A reduction in MYC mRNA and protein levels is a reliable marker of UMB298 activity.

Troubleshooting Guides

IssuePossible CauseSuggested Solution
No effect of UMB298 observed Compound instability: UMB298 may have degraded.Prepare fresh stock solutions of UMB298. Store aliquots at -80°C to minimize freeze-thaw cycles.
Incorrect concentration: The concentration of UMB298 used may be too low.Perform a dose-response experiment to determine the optimal concentration for your cell line and assay.
Cell line insensitivity: The chosen cell line may not be dependent on CBP/p300 signaling for the phenotype being measured.Use a positive control cell line known to be sensitive to CBP/p300 inhibitors (e.g., MOLM13 for acute myeloid leukemia).
High background in assays Vehicle (DMSO) toxicity: High concentrations of the vehicle may be causing non-specific effects.Ensure the final concentration of the vehicle is consistent across all wells and is at a non-toxic level (typically ≤ 0.1%).
Contamination: Bacterial or fungal contamination can interfere with assays.Maintain sterile cell culture techniques and regularly check for contamination.
Inconsistent results between experiments Variability in cell health and density: Differences in cell passage number, confluence, or viability can affect experimental outcomes.Use cells within a consistent passage number range and ensure uniform cell seeding density. Perform a cell viability check before starting the experiment.
Reagent variability: Inconsistent reagent quality or preparation can lead to variable results.Use high-quality reagents and prepare fresh solutions for each experiment.

Experimental Protocols and Data Presentation

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of UMB298 on the metabolic activity of cancer cells, which is an indicator of cell viability.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of UMB298. Include the following controls:

    • Untreated Control: Cells in media only.

    • Vehicle Control: Cells treated with the same concentration of DMSO as the highest UMB298 concentration.

    • Positive Control: Cells treated with a known cytotoxic agent or another CBP/p300 inhibitor like CCS1477.

    • Media Blank: Wells with media only (no cells) to determine background absorbance.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Presentation: Example Dose-Response Data for UMB298

CompoundCell LineIC50 (nM)
UMB298MOLM13 (AML)72
UMB298MM.1S (Multiple Myeloma)Varies (requires empirical determination)
CCS1477 (Positive Control)22Rv1 (Prostate Cancer)96
JQ1 (BETi Negative Control)22Rv1 (Prostate Cancer)>10,000

Note: IC50 values can vary depending on the cell line and assay conditions. The above data is illustrative.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K27ac

This protocol allows for the genome-wide analysis of H3K27ac, a direct target of CBP/p300's HAT activity.

Methodology:

  • Cell Treatment: Treat cells with UMB298, a vehicle control, and a positive control inhibitor.

  • Cross-linking: Cross-link proteins to DNA using formaldehyde.

  • Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-500 bp using sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K27ac. Include the following controls:

    • Input Control: A sample of sheared chromatin that does not undergo immunoprecipitation. This represents the total chromatin landscape.

    • IgG Control: A parallel immunoprecipitation using a non-specific IgG antibody to control for non-specific binding of chromatin to the beads and antibody.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

  • Library Preparation and Sequencing: Prepare sequencing libraries from the purified DNA and perform high-throughput sequencing.

Quantitative Real-Time PCR (RT-qPCR) for MYC Gene Expression

This protocol measures the mRNA levels of the MYC oncogene, a downstream target of CBP/p300.

Methodology:

  • Cell Treatment: Treat cells with UMB298, a vehicle control, and a positive control inhibitor for a specified time.

  • RNA Extraction: Isolate total RNA from the cells.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using reverse transcriptase.

  • qPCR: Perform quantitative PCR using primers specific for MYC and one or more stably expressed housekeeping genes for normalization (e.g., GAPDH, ACTB, RPL13a). Include the following controls:

    • No-RT Control: A sample where reverse transcriptase was not added during cDNA synthesis to check for genomic DNA contamination.

    • No Template Control (NTC): A PCR reaction with no cDNA template to check for primer-dimer formation and contamination.

  • Data Analysis: Calculate the relative expression of MYC using the ΔΔCt method, normalizing to the housekeeping gene(s).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

CBP_P300_Signaling_Pathway cluster_nucleus Nucleus TF Transcription Factor (e.g., c-MYC, p53) CBP_p300 CBP/p300 TF->CBP_p300 recruits Bromodomain Bromodomain CBP_p300->Bromodomain HAT_domain HAT Domain CBP_p300->HAT_domain Gene Target Gene (e.g., MYC) Bromodomain->Gene promotes access to Histone Histone Tail (Lysine) HAT_domain->Histone acetylates Acetylated_Histone Acetylated Histone (Ac-Lysine) Acetyl_CoA Acetyl-CoA Acetyl_CoA->HAT_domain Acetylated_Histone->Bromodomain binds Transcription Transcription Activation Gene->Transcription UMB298 UMB298 UMB298->Bromodomain inhibits binding

Caption: CBP/p300 Signaling Pathway and UMB298 Mechanism of Action.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays cluster_analysis Data Analysis start Cell Culture treatment Treatment Groups: - UMB298 - Vehicle Control - Positive Control start->treatment viability Cell Viability (MTT Assay) treatment->viability chip Chromatin Analysis (ChIP-seq for H3K27ac) treatment->chip gene_exp Gene Expression (RT-qPCR for MYC) treatment->gene_exp analysis Data Interpretation and Validation viability->analysis chip->analysis gene_exp->analysis

Caption: General Experimental Workflow for UMB298 Studies.

Control_Selection_Flowchart start Start: Designing a UMB298 Experiment q1 What is the solvent for UMB298? start->q1 a1 Include a Vehicle Control (e.g., DMSO) q1->a1 q2 Is the experimental system validated for CBP/p300 inhibition? a1->q2 a2 Use a Positive Control (e.g., CCS1477) q2->a2 Yes q2->a2 No, validate first q3 Are the observed effects specific to CBP/p300 inhibition? a2->q3 a3 Employ Negative Controls: - Inactive Analog (if available) - Different inhibitor class (e.g., BETi) - Genetic knockdown (siRNA) q3->a3 end Proceed with Experiment a3->end

Caption: Decision Flowchart for Selecting Appropriate Controls.

References

Troubleshooting

UMB298 Technical Support Center: Stability and Handling

For Researchers, Scientists, and Drug Development Professionals This technical support center provides essential information and guidance on the stability of UMB298 in various solvents and buffers. The following frequent...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance on the stability of UMB298 in various solvents and buffers. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing UMB298 stock solutions?

A1: For initial high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. UMB298 is soluble in DMSO at a concentration of 25 mg/mL (52.19 mM); sonication may be required to fully dissolve the compound.[1]

Q2: How should solid UMB298 and its stock solutions be stored?

A2: Solid UMB298 should be stored at -20°C.[1] To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the DMSO stock solution into smaller, single-use volumes and store them at -80°C.

Q3: What is the stability of UMB298 in aqueous buffers like PBS?

A3: Currently, there is no publicly available quantitative data specifically detailing the stability of UMB298 in aqueous buffers. However, based on the general behavior of small molecule kinase inhibitors, stability in aqueous solutions is often pH-dependent. As a representative example, the stability of a similar small molecule might be expected to be optimal at a slightly acidic to neutral pH (around pH 5.0-7.4) and may decrease in more acidic or alkaline conditions. For critical experiments, it is highly recommended to perform a stability assessment under your specific experimental conditions.

Q4: Can I use UMB298 in cell culture media?

A4: Yes, UMB298 can be used in cell culture experiments. However, the stability of small molecules in complex media can be influenced by various components. It is advisable to prepare fresh dilutions of UMB298 in your specific cell culture medium for each experiment and to minimize the time the compound is in the media before being added to the cells.

Troubleshooting Guide

Issue Possible Cause Solution
Precipitation upon dilution of DMSO stock into aqueous buffer. The solubility of UMB298 in the aqueous buffer has been exceeded.- Lower the final concentration of UMB298. - Increase the percentage of DMSO in the final solution (ensure it is compatible with your assay, typically ≤ 0.5%). - Briefly sonicate the solution after dilution to aid dissolution.
Inconsistent results in biological assays. Degradation of UMB298 in the experimental buffer or media.- Prepare fresh dilutions of UMB298 for each experiment. - Minimize the incubation time of UMB298 in aqueous solutions before use. - Perform a stability check of UMB298 in your specific buffer system.
Loss of compound activity over time in stored aqueous solutions. Hydrolysis or other degradation pathways in the aqueous environment.- Avoid storing UMB298 in aqueous solutions for extended periods. - If temporary storage is necessary, store at 4°C and use within 24 hours. For longer-term storage, use aliquoted DMSO stocks at -80°C.

UMB298 Stability Profile (Illustrative Data)

Disclaimer: The following data is representative of a typical small molecule inhibitor and is for illustrative purposes only. Specific stability studies for UMB298 have not been published.

Table 1: Illustrative Stability of a UMB298 Analog in Aqueous Buffers at 37°C over 24 Hours

Buffer (pH)% Remaining after 8 hours% Remaining after 24 hours
pH 3.0 (Citrate)85%70%
pH 5.0 (Acetate)98%95%
pH 7.4 (PBS)97%92%
pH 9.0 (Tris)88%75%

Table 2: Illustrative Stability of a UMB298 Analog in Common Solvents at Room Temperature over 48 Hours

Solvent% Remaining after 24 hours% Remaining after 48 hours
DMSO>99%>99%
Ethanol99%98%
Acetonitrile99%98%
Water95%88%

Experimental Protocols

Protocol 1: Forced Degradation Study of UMB298

This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of UMB298 in acetonitrile.

  • Acidic Degradation: Mix equal volumes of the stock solution with 1N HCl. Incubate at 60°C for 2, 6, and 24 hours. Neutralize with an equivalent amount of 1N NaOH before analysis.

  • Alkaline Degradation: Mix equal volumes of the stock solution with 1N NaOH. Incubate at 60°C for 2, 6, and 24 hours. Neutralize with an equivalent amount of 1N HCl before analysis.

  • Oxidative Degradation: Mix equal volumes of the stock solution with 3% hydrogen peroxide. Store at room temperature, protected from light, for 2, 6, and 24 hours.

  • Thermal Degradation: Place the solid UMB298 in a 105°C oven for 24 hours. Also, incubate the stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose the solid UMB298 and the stock solution to a photostability chamber (ICH Q1B guidelines) for a specified duration.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-UV Method for UMB298

This protocol provides a starting point for developing a stability-indicating HPLC-UV method for quantifying UMB298 and its degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm (or the λmax of UMB298).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the samples from the stability studies to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

Visualizations

CBP_p300_Signaling_Pathway Simplified CBP/p300 Signaling Pathway UMB298 UMB298 CBP_p300 CBP/p300 Bromodomain UMB298->CBP_p300 Inhibition HAT_Domain Histone Acetyltransferase (HAT) Domain Histones Histones (e.g., H3K27) HAT_Domain->Histones Acetylation Acetylated_Histones Acetylated Histones (H3K27ac) Chromatin Chromatin Remodeling Acetylated_Histones->Chromatin Transcription Gene Transcription (e.g., MYC) Chromatin->Transcription Proliferation Cell Proliferation Transcription->Proliferation

Caption: UMB298 inhibits CBP/p300 bromodomain function.

Stability_Testing_Workflow General Workflow for UMB298 Stability Testing cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Stock Prepare UMB298 Stock (e.g., 1 mg/mL in ACN) Dilute Dilute into Stress Conditions (Acid, Base, Oxidant, Buffer) Stock->Dilute Incubate Incubate at Defined Timepoints and Temperatures Dilute->Incubate HPLC HPLC-UV Analysis Incubate->HPLC Data Quantify Remaining UMB298 and Degradation Products HPLC->Data Assess Assess Stability Profile and Degradation Pathways Data->Assess

Caption: Workflow for assessing UMB298 stability.

References

Optimization

Cell toxicity issues with high concentrations of UMB298

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering cell toxicity issues with high concentrations of UMB298, a selective CBP/p300 bromodomain inhib...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering cell toxicity issues with high concentrations of UMB298, a selective CBP/p300 bromodomain inhibitor.

Troubleshooting Guide

This guide addresses common issues observed during in-vitro experiments with high concentrations of UMB298.

Problem Potential Cause Recommended Solution
High levels of cell death observed even at concentrations intended for growth inhibition. On-target toxicity: High expression or dependency of the cell line on CBP/p300 signaling. Inhibition of CBP/p300 can lead to G1-S cell-cycle arrest and apoptosis.[1][2] Off-target effects: At high concentrations, UMB298 may inhibit other cellular targets, leading to cytotoxicity.1. Confirm On-Target Effect: Perform a dose-response experiment and confirm the downregulation of known downstream targets of CBP/p300, such as MYC.[1] 2. Titrate Concentration: Determine the optimal concentration range that inhibits the target without causing excessive cell death. 3. Time-Course Experiment: Assess cell viability at different time points to distinguish between cytostatic and cytotoxic effects.
Inconsistent or non-reproducible cytotoxicity results between experiments. Compound Instability: UMB298 may degrade in culture medium over time. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be toxic to the cells. Cell Culture Variability: Inconsistent cell density, passage number, or cell health can affect results.1. Prepare Fresh Solutions: Always prepare fresh dilutions of UMB298 from a stock solution for each experiment. 2. Vehicle Control: Run a vehicle-only control to ensure the solvent concentration is not causing toxicity. 3. Standardize Cell Culture: Use cells of a consistent passage number and seed at a uniform density. Ensure high cell viability before starting the experiment.
No significant cytotoxicity observed even at high concentrations. Cell Line Resistance: The cell line may not be dependent on the CBP/p300 pathway for survival. Assay Interference: The compound may interfere with the chosen cytotoxicity assay (e.g., MTT reduction).1. Select a Sensitive Cell Line: Use a cell line known to be sensitive to CBP/p300 inhibition, such as the MOLM-13 acute myeloid leukemia cell line. 2. Use an Orthogonal Assay: Confirm results with a different cytotoxicity assay that has a distinct mechanism (e.g., LDH release assay vs. a metabolic assay like MTT).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of UMB298?

A1: UMB298 is a potent and selective inhibitor of the bromodomains of the paralogous histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300.[3] These proteins are crucial transcriptional co-activators involved in numerous cellular processes, including cell cycle regulation, proliferation, and apoptosis.[4] By inhibiting the CBP/p300 bromodomains, UMB298 disrupts their ability to read acetylated histones, leading to the downregulation of target genes, such as the oncogene MYC.

Q2: Is cell toxicity an expected outcome with UMB298?

A2: Yes, particularly in cancer cell lines that are dependent on CBP/p300 signaling for their proliferation and survival. Inhibition of CBP/p300 can lead to cell cycle arrest at the G1-S transition and induce apoptosis (programmed cell death). Therefore, a reduction in cell viability is an expected on-target effect of UMB298.

Q3: At what concentrations should I expect to see cytotoxic effects?

A3: The cytotoxic concentration of UMB298 can vary significantly depending on the cell line and the duration of exposure. While the IC50 for CBP inhibition is in the nanomolar range (72 nM), higher concentrations are typically required to induce significant cell death. It is recommended to perform a dose-response curve for your specific cell line to determine the cytotoxic concentration range.

Q4: How can I distinguish between apoptosis and necrosis induced by UMB298?

A4: To differentiate between apoptosis and necrosis, you can use an Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with a compromised cell membrane, a hallmark of late apoptosis and necrosis.

Q5: What are the key signaling pathways affected by UMB298 that can lead to cell toxicity?

A5: The primary pathway affected by UMB298 leading to toxicity in sensitive cancer cells is the CBP/p300-MYC signaling axis. CBP/p300 are required for the transcriptional activation of MYC, a potent oncogene that drives cell proliferation and inhibits apoptosis. By inhibiting CBP/p300, UMB298 leads to the downregulation of MYC, which in turn can trigger cell cycle arrest and apoptosis. Additionally, CBP/p300 are involved in other critical pathways such as p53 and NF-κB signaling, which also play roles in cell survival and apoptosis.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations of UMB298 and other relevant CBP/p300 inhibitors. Note that direct cytotoxic concentrations (e.g., LC50) for UMB298 at high concentrations are not widely published; the data primarily reflects growth inhibition (IC50).

CompoundTarget(s)Assay TypeCell LineIC50 / EC50Reference
UMB298 CBP Biochemical-72 nM MedChemExpress
UMB298 BRD4 Biochemical-5193 nM MedChemExpress
A-485p300/CBP HATBiochemical-p300: 9.8 nM, CBP: 2.6 nM
C646p300 HATBiochemical-Ki: 400 nM
C646p300 HATApoptosis (Caspase 3/7 activity)PC3 (Prostate Cancer)~10 µM
C646p300 HATApoptosis (Caspase 3/7 activity)LNCaP (Prostate Cancer)~15 µM

Experimental Protocols

MTT Assay for Cell Viability

This protocol provides a method to assess cell metabolic activity as an indicator of viability.

Materials:

  • UMB298

  • Cells of interest

  • 96-well plates

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of UMB298 in complete culture medium. Include a vehicle control (e.g., DMSO).

  • Remove the medium from the cells and replace it with the medium containing different concentrations of UMB298.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

LDH Cytotoxicity Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

Materials:

  • UMB298

  • Cells of interest

  • 96-well plates

  • Complete culture medium

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with serial dilutions of UMB298 and include appropriate controls (vehicle control, untreated control, and maximum LDH release control).

  • Incubate the plate for the desired duration.

  • Transfer a portion of the cell culture supernatant to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

  • Incubate for the recommended time at room temperature, protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm).

Annexin V/PI Apoptosis Assay

This protocol distinguishes between viable, apoptotic, and necrotic cells using flow cytometry.

Materials:

  • UMB298

  • Cells of interest

  • 6-well plates or culture tubes

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells and treat with UMB298 at various concentrations for the desired time.

  • Harvest the cells (including any floating cells) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Mandatory Visualizations

CBP_P300_MYC_Signaling_Pathway cluster_nucleus Nucleus cluster_drug Drug Action CBP_p300 CBP/p300 Acetyl_Lysine Acetylated Lysine (e.g., on Histones) CBP_p300->Acetyl_Lysine HAT Activity MYC_Gene MYC Gene Acetyl_Lysine->MYC_Gene Promotes Transcription MYC_mRNA MYC mRNA MYC_Gene->MYC_mRNA Transcription MYC_Protein MYC Protein MYC_mRNA->MYC_Protein Translation Apoptosis_Genes Pro-Apoptotic Genes MYC_Protein->Apoptosis_Genes Represses CellCycle_Genes Cell Cycle Progression Genes MYC_Protein->CellCycle_Genes Activates Apoptosis Apoptosis Apoptosis_Genes->Apoptosis CellCycleArrest G1/S Arrest CellCycle_Genes->CellCycleArrest UMB298 UMB298 UMB298->CBP_p300 Inhibits Bromodomain

CBP/p300-MYC Signaling Pathway and UMB298 Inhibition.

Experimental_Workflow cluster_assays Cytotoxicity/Viability Assays start Start: Cell Culture seed_cells Seed Cells in Multi-well Plate start->seed_cells treat_cells Treat with UMB298 (Dose-Response) seed_cells->treat_cells incubate Incubate (24-72h) treat_cells->incubate mtt_assay MTT Assay (Metabolic Activity) incubate->mtt_assay Option 1 ldh_assay LDH Assay (Membrane Integrity) incubate->ldh_assay Option 2 annexin_assay Annexin V/PI (Apoptosis) incubate->annexin_assay Option 3 data_analysis Data Analysis (IC50/LC50, % Viability) mtt_assay->data_analysis ldh_assay->data_analysis annexin_assay->data_analysis end End: Results Interpretation data_analysis->end

Experimental Workflow for Assessing UMB298 Cytotoxicity.

Troubleshooting_Workflow cluster_investigation Troubleshooting Steps start High Cytotoxicity Observed check_controls Review Controls: - Vehicle Control Toxic? - Positive Control Working? start->check_controls dose_response Perform Dose-Response & Time-Course check_controls->dose_response Controls OK orthogonal_assay Use Orthogonal Assay (e.g., LDH vs. MTT) dose_response->orthogonal_assay check_reagents Check Reagent Stability & Preparation orthogonal_assay->check_reagents standardize_cells Standardize Cell Passage & Density check_reagents->standardize_cells evaluate_on_target Evaluate On-Target Effect (e.g., MYC expression) standardize_cells->evaluate_on_target conclusion Determine if Cytotoxicity is On-Target or Off-Target/Artifact evaluate_on_target->conclusion

Troubleshooting Logic for Unexpected UMB298 Cytotoxicity.

References

Troubleshooting

Optimizing incubation time for UMB298 treatment

Technical Support Center: UMB298 Treatment Product Name: UMB298 Target: Selective CBP/P300 Bromodomain Inhibitor Applications: Preclinical studies in acute myeloid leukemia (AML) and other oncological and inflammatory co...

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: UMB298 Treatment

Product Name: UMB298

Target: Selective CBP/P300 Bromodomain Inhibitor

Applications: Preclinical studies in acute myeloid leukemia (AML) and other oncological and inflammatory conditions.[1]

This guide provides in-depth troubleshooting and optimization strategies for researchers using UMB298, with a focus on determining the optimal incubation time for various experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for UMB298?

A1: UMB298 is a potent and selective small molecule inhibitor of the bromodomains of CREB-binding protein (CBP) and p300.[1] These proteins are lysine acetyltransferases that play a critical role in regulating gene expression. By binding to the bromodomain, UMB298 prevents CBP/p300 from recognizing acetylated lysine residues on histones and other proteins, thereby disrupting transcriptional programs essential for cancer cell proliferation and survival, such as the MYC pathway.[1]

Q2: What is a recommended starting point for incubation time in a cell-based assay?

A2: The optimal incubation time is highly dependent on the cell type and the biological question being addressed.[2]

  • For signaling studies (e.g., measuring downstream protein levels like MYC or histone acetylation): A shorter time course of 6 to 24 hours is often sufficient to observe target engagement and initial downstream effects.[1]

  • For cell viability or proliferation assays: A longer incubation of 48 to 72 hours is typically required to observe significant phenotypic changes.

  • For slow-acting effects (e.g., epigenetic reprogramming): Extended incubation times of up to 10 days may be necessary, which requires careful optimization of cell seeding density to avoid overgrowth.

Q3: How does the IC50 value of UMB298 guide the choice of incubation time?

A3: UMB298 has a reported IC50 of 72 nM for the CBP bromodomain in biochemical assays. In cell-based assays, the effective concentration is typically higher. The incubation time is inversely related to the concentration required to achieve a biological effect; longer incubation times may allow for the use of lower, more specific concentrations of the inhibitor. It is crucial to perform both dose-response and time-course experiments to find the optimal balance that maximizes the on-target effect while minimizing potential off-target toxicities.

Q4: Should the media containing UMB298 be replaced during a long-term incubation (e.g., >72 hours)?

A4: For most standard assays up to 72 hours, a single treatment at the beginning of the experiment is sufficient. For longer-term experiments, the stability of UMB298 in culture media and the metabolic rate of the cell line should be considered. If the compound is unstable or if nutrient depletion and waste accumulation are concerns, a partial media change with fresh UMB298 may be necessary. However, this can complicate the interpretation of results, and it is often preferable to optimize initial seeding density to avoid the need for media changes.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable effect on cell viability or target expression. 1. Incubation time is too short: The effect on proliferation or protein turnover requires more time to manifest. 2. Suboptimal concentration: The concentration may be too low for the specific cell line. 3. Cell line is resistant: The cell line may not depend on the CBP/p300 pathway for survival.1. Perform a time-course experiment: Test a range of time points (e.g., 24, 48, 72, and 96 hours). 2. Conduct a dose-response experiment: Test a wider range of UMB298 concentrations, typically from 10 nM to 10 µM. 3. Use a positive control cell line: Include a cell line known to be sensitive to CBP/p300 inhibition, such as MOLM-13.
High levels of cell death observed, even at low concentrations. 1. Off-target toxicity: At higher concentrations or with longer incubation, UMB298 may have off-target effects. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.1. Reduce incubation time and/or concentration: Determine the minimal time and concentration needed to see the on-target effect. 2. Ensure final solvent concentration is non-toxic: Keep the final DMSO concentration below 0.5%, and include a vehicle-only control.
Inconsistent results between experiments. 1. Variable cell health or density: Differences in cell confluency or passage number can alter drug sensitivity. 2. Compound degradation: Improper storage or handling of UMB298 stock solutions.1. Standardize cell culture protocols: Use cells within a consistent passage number range and seed at a precise density. 2. Follow storage recommendations: Aliquot UMB298 stock solutions and store them at -80°C to avoid freeze-thaw cycles.

Experimental Protocols & Data

Protocol 1: Time-Course Experiment for Target Engagement

This protocol is designed to determine the optimal incubation time to observe the inhibition of CBP/p300 downstream targets.

  • Cell Seeding: Seed MOLM-13 cells in a 6-well plate at a density of 0.5 x 10^6 cells/mL.

  • Treatment: Add UMB298 at a final concentration of 500 nM. Include a vehicle (DMSO) control.

  • Incubation: Incubate the cells for various time points (e.g., 0, 2, 6, 12, and 24 hours).

  • Cell Lysis: At each time point, harvest the cells, wash with cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis: Perform Western blotting to analyze the levels of downstream markers such as total H3K27ac and MYC protein. Use a loading control like β-actin or GAPDH to ensure equal protein loading.

Table 1: Example Time-Course Data for UMB298 Treatment in MOLM-13 Cells

Time (hours)UMB298 (500 nM)% H3K27ac Reduction (vs. T=0)% MYC Reduction (vs. T=0)
0-0%0%
2+15%5%
6+45%30%
12+70%65%
24+75%80%
Protocol 2: Cell Viability Assay

This protocol determines the effect of UMB298 on cell viability over time.

  • Cell Seeding: Seed cells in a 96-well plate at a density optimized to prevent overconfluency at the final time point.

  • Treatment: Add serial dilutions of UMB298 (e.g., 10 nM to 20 µM) to the wells. Include a vehicle-only control.

  • Incubation: Incubate the plates for 48, 72, and 96 hours.

  • Viability Assessment: At each time point, add a viability reagent (e.g., CellTiter-Glo® or MTT) and measure the signal according to the manufacturer's instructions.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curves to determine the IC50 at each time point.

Table 2: Example IC50 Values for UMB298 Across Different Incubation Times

Cell LineIC50 at 48 hoursIC50 at 72 hoursIC50 at 96 hours
MOLM-13 (AML)850 nM420 nM210 nM
MV-4-11 (AML)980 nM510 nM260 nM
K562 (CML)> 10 µM> 10 µM8.5 µM

Visualizations

UMB298_Mechanism_of_Action cluster_nucleus Nucleus cluster_chromatin Chromatin TF Transcription Factors (e.g., MYC) Gene Target Gene Expression TF->Gene Activation Histone Histone Ac Ac Histone->Ac HAT Activity Ac->TF Recruitment CBP_p300 CBP/p300 CBP_p300->Histone Acetylation UMB298 UMB298 UMB298->CBP_p300 Inhibition

Caption: Mechanism of action for UMB298, an inhibitor of CBP/p300.

Optimization_Workflow Start Start: Define Experimental Goal (Signaling vs. Viability) DoseResponse Perform Broad Dose-Response (e.g., 10 nM - 10 µM) at 72h Start->DoseResponse TimeCourse Select Effective Dose (e.g., 2x IC50) Perform Time-Course (e.g., 6, 12, 24, 48, 72h) DoseResponse->TimeCourse AnalyzeSignal Analyze Downstream Signaling (e.g., Western Blot for MYC) TimeCourse->AnalyzeSignal AnalyzeViability Analyze Cell Viability (e.g., MTT Assay) TimeCourse->AnalyzeViability OptimalTime Determine Optimal Incubation Time AnalyzeSignal->OptimalTime AnalyzeViability->OptimalTime

Caption: Workflow for optimizing UMB298 incubation time.

Troubleshooting_Tree Start Problem: No Effect Observed CheckTime Was Incubation Time < 24h for signaling or < 72h for viability? Start->CheckTime CheckDose Was Dose Range Appropriate? CheckTime->CheckDose No Sol_IncreaseTime Solution: Increase Incubation Time CheckTime->Sol_IncreaseTime Yes CheckControl Is Positive Control Cell Line Responsive? CheckDose->CheckControl Yes Sol_WidenDose Solution: Widen Dose Range CheckDose->Sol_WidenDose No Sol_CheckResistance Conclusion: Cell line may be resistant. Validate target expression. CheckControl->Sol_CheckResistance Yes Sol_Consult Solution: Consult literature for sensitive cell lines. CheckControl->Sol_Consult No

Caption: Troubleshooting logic for a lack of UMB298 effect.

References

Reference Data & Comparative Studies

Validation

Reproducibility of UMB298 Research Findings: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the research findings for UMB298, a selective CBP/p300 bromodomain inhibitor, with a focus on its reproducibil...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the research findings for UMB298, a selective CBP/p300 bromodomain inhibitor, with a focus on its reproducibility and performance against alternative compounds. The objective is to offer a clear, data-driven comparison to aid in experimental design and drug development decisions. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows.

Comparative Analysis of CBP/p300 Bromodomain Inhibitors

UMB298 is a potent and selective inhibitor of the CREB-binding protein (CBP) and p300 bromodomains, which are critical epigenetic regulators implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML). To evaluate the reproducibility and efficacy of UMB298, this guide compares its performance with another well-characterized CBP/p300 inhibitor, I-CBP112.

Quantitative Data Summary

The following table summarizes the available quantitative data for UMB298 and I-CBP112, focusing on their inhibitory activity and effects on AML cell lines.

ParameterUMB298I-CBP112Reference
Target CBP/p300 BromodomainCBP/p300 Bromodomain[1][2]
IC50 (CBP Bromodomain) 72 nM170 nM[1]
Selectivity (vs. BRD4) 72-foldHigh selectivity (specific values not provided)[1][2]
Effect on MOLM-13 Cell Growth Inhibition observedNot explicitly stated
Effect on Colony Formation (AML cells) Not explicitly statedSubstantially impaired colony formation
Mechanism of Action Reduction of H3K27ac levels, MYC depletionAcetyl-lysine competitive inhibition

Experimental Protocols

Detailed methodologies are crucial for the replication of research findings. Below are generalized protocols for key experiments cited in the evaluation of CBP/p300 inhibitors.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay determines the effect of a compound on the metabolic activity and proliferation of cancer cell lines.

  • Cell Seeding: Plate AML cells (e.g., MOLM-13) in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well).

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., UMB298 or I-CBP112) or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 or 96 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • Reagent Addition: Add a viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Colony Formation Assay

This assay assesses the ability of a single cell to undergo unlimited division and form a colony, a measure of self-renewal capacity.

  • Cell Treatment: Treat AML cells (e.g., KASUMI-1, SEM, MOLM-13) with various concentrations of the inhibitor or vehicle control.

  • Plating in Semi-Solid Medium: Plate the treated cells in a methylcellulose-based medium at a low density to ensure colonies arise from single cells.

  • Incubation: Incubate the plates for 10-14 days at 37°C in a humidified atmosphere with 5% CO2 to allow for colony growth.

  • Colony Staining and Counting: Stain the colonies with a suitable dye (e.g., crystal violet) and count the number of colonies formed.

  • Data Analysis: Quantify the results relative to the vehicle-treated control to determine the effect of the inhibitor on clonogenic growth.

Visualizations

Diagrams are provided to illustrate the signaling pathway targeted by UMB298 and a typical experimental workflow.

Signaling_Pathway CBP/p300 Inhibition Signaling Pathway UMB298 UMB298 / I-CBP112 CBP_p300 CBP/p300 Bromodomain UMB298->CBP_p300 Inhibits Acetylation Lysine Acetylation CBP_p300->Acetylation Promotes Histones Histone Tails Chromatin Chromatin Remodeling Acetylation->Chromatin Transcription Gene Transcription (e.g., MYC) Chromatin->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Experimental_Workflow Cell Viability Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. AML Cell Culture (e.g., MOLM-13) Seeding 3. Seed Cells in 96-well Plate Cell_Culture->Seeding Compound_Prep 2. Prepare Serial Dilutions of Inhibitor Treatment 4. Add Inhibitor to Wells Compound_Prep->Treatment Seeding->Treatment Incubation 5. Incubate for 72-96h Treatment->Incubation Viability_Reagent 6. Add Viability Reagent Incubation->Viability_Reagent Measurement 7. Measure Signal (Absorbance/Luminescence) Viability_Reagent->Measurement IC50_Calc 8. Calculate IC50 Measurement->IC50_Calc

References

Comparative

A Comparative Guide to CBP/p300 Bromodomain Inhibitors: UMB298 vs. GNE-272

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of two prominent CBP/p300 bromodomain inhibitors, UMB298 and GNE-272. By presenting key experimental data and de...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent CBP/p300 bromodomain inhibitors, UMB298 and GNE-272. By presenting key experimental data and detailed methodologies, this document aims to assist researchers in making informed decisions for their specific research applications.

Introduction to CBP/p300 Inhibition

The paralogous proteins CREB-binding protein (CBP) and p300 are crucial transcriptional co-activators involved in a myriad of cellular processes, including cell growth, differentiation, and DNA repair.[1] Both proteins contain a bromodomain that recognizes and binds to acetylated lysine residues on histones and other proteins, a key step in transcriptional activation.[1] Dysregulation of CBP/p300 activity has been implicated in various diseases, particularly cancer, making their bromodomains attractive therapeutic targets.[1] Small molecule inhibitors that target these bromodomains can disrupt their function, leading to the downregulation of key oncogenes like MYC.[2][3] This guide focuses on a comparative analysis of two such inhibitors: UMB298 and GNE-272.

Mechanism of Action

Both UMB298 and GNE-272 are potent and selective inhibitors of the CBP/p300 bromodomains. They function by competitively binding to the acetyl-lysine binding pocket of the bromodomain, thereby preventing its interaction with acetylated histones and other proteins. This disruption of protein-protein interactions leads to a downstream modulation of gene expression.

cluster_0 CBP/p300 Bromodomain Inhibition Acetylated Lysine Acetylated Lysine CBP/p300 Bromodomain CBP/p300 Bromodomain Acetylated Lysine->CBP/p300 Bromodomain Binds to Transcriptional Activation Transcriptional Activation CBP/p300 Bromodomain->Transcriptional Activation Promotes UMB298 / GNE-272 UMB298 / GNE-272 UMB298 / GNE-272->CBP/p300 Bromodomain Competitively Inhibits

Figure 1: Mechanism of action for UMB298 and GNE-272.

Comparative Performance Data

The following tables summarize the available quantitative data for UMB298 and GNE-272, focusing on their in vitro potency and selectivity.

Table 1: In Vitro Potency (IC50 Values)

CompoundTargetIC50 (nM)Assay Type
UMB298 CBP72Not Specified
BRD45193Not Specified
GNE-272 CBP20TR-FRET
p30030TR-FRET
BRD4(1)13000TR-FRET

Table 2: Selectivity Profile

CompoundSelectivity for CBP over BRD4
UMB298 ~72-fold
GNE-272 ~650-fold

Table 3: Cellular Activity

CompoundCell LineEffect
UMB298 MOLM-13 (Acute Myeloid Leukemia)Inhibition of cell growth, reduction of H3K27ac levels, and MYC depletion.
GNE-272 Hematologic Cancer Cell LinesMarked antiproliferative effect.
AML Tumor Model (in vivo)Modulates MYC expression and demonstrates antitumor activity.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

cluster_1 Experimental Workflow A Compound Synthesis (UMB298 / GNE-272) B In Vitro Assays (TR-FRET) A->B Potency & Selectivity C Cellular Assays (Western Blot, Viability) B->C Cellular Efficacy E Data Analysis & Comparison B->E D In Vivo Studies (Tumor Models) C->D Preclinical Validation C->E D->E

Figure 2: General experimental workflow for inhibitor characterization.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to determine the in vitro potency (IC50) of inhibitors by measuring their ability to disrupt the interaction between the CBP/p300 bromodomain and an acetylated histone peptide.

  • Principle: The assay relies on the transfer of energy from a donor fluorophore (e.g., Europium-chelate) conjugated to the bromodomain to an acceptor fluorophore (e.g., APC) on a biotinylated, acetylated peptide. Inhibition of this interaction leads to a decrease in the FRET signal.

  • Materials:

    • Recombinant CBP or p300 bromodomain protein.

    • Biotinylated acetylated histone peptide (e.g., H4K16ac).

    • Europium-labeled anti-tag antibody (e.g., anti-GST).

    • Streptavidin-conjugated acceptor fluorophore (e.g., APC).

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA).

    • Test compounds (UMB298, GNE-272) serially diluted in DMSO.

    • 384-well microplates.

    • TR-FRET compatible plate reader.

  • Protocol:

    • Add assay buffer to all wells of a 384-well plate.

    • Add test compounds at various concentrations.

    • Add the CBP/p300 bromodomain protein and the Europium-labeled antibody complex.

    • Incubate for a defined period (e.g., 15-60 minutes) at room temperature.

    • Add the biotinylated acetylated histone peptide and streptavidin-acceptor complex.

    • Incubate for a further period (e.g., 60 minutes) at room temperature, protected from light.

    • Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.

    • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Western Blot for Histone H3 Acetylation (H3K27ac)

This cellular assay assesses the ability of inhibitors to modulate the acetylation of histone H3 at lysine 27, a key mark of CBP/p300 activity.

  • Principle: Cells are treated with the inhibitor, and histone proteins are extracted. Western blotting is then used to detect the levels of H3K27ac, with total histone H3 often used as a loading control.

  • Materials:

    • Cell line of interest (e.g., MOLM-13).

    • Cell culture medium and supplements.

    • Test compounds (UMB298, GNE-272).

    • Lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors.

    • BCA protein assay kit.

    • SDS-PAGE gels and running buffer.

    • PVDF or nitrocellulose membranes.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies: anti-H3K27ac and anti-total Histone H3.

    • HRP-conjugated secondary antibody.

    • Enhanced chemiluminescence (ECL) substrate.

    • Imaging system.

  • Protocol:

    • Seed cells in culture plates and allow them to adhere.

    • Treat cells with various concentrations of the inhibitor or vehicle (DMSO) for a specified duration (e.g., 6-24 hours).

    • Harvest and lyse the cells.

    • Determine protein concentration using a BCA assay.

    • Prepare protein lysates for SDS-PAGE by adding sample buffer and boiling.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the signal using an ECL substrate and an imaging system.

    • Quantify band intensities and normalize the H3K27ac signal to the total H3 signal.

Cell Viability/Proliferation Assay

This assay measures the effect of the inhibitors on the growth and viability of cancer cell lines.

  • Principle: Various methods can be employed, such as those based on metabolic activity (e.g., MTT, MTS, CellTiter-Glo) or cell counting. The CellTiter-Glo® Luminescent Cell Viability Assay, for instance, quantifies ATP, which is an indicator of metabolically active cells.

  • Materials:

    • Cell line of interest.

    • Cell culture medium and supplements.

    • Test compounds (UMB298, GNE-272).

    • 96-well opaque-walled microplates.

    • CellTiter-Glo® Luminescent Cell Viability Assay kit.

    • Luminometer.

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined density.

    • Allow cells to adhere and grow overnight.

    • Treat cells with a serial dilution of the test compounds or vehicle control.

    • Incubate for a specified period (e.g., 72 hours).

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a luminometer.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 values.

Conclusion

Both UMB298 and GNE-272 are valuable research tools for investigating the biological roles of CBP/p300 bromodomains. GNE-272 appears to exhibit higher in vitro potency and greater selectivity over BRD4 compared to UMB298 based on the available data. However, the choice of inhibitor will ultimately depend on the specific experimental context, including the cell type, desired concentration, and the importance of off-target effects. The detailed protocols provided in this guide should enable researchers to design and execute robust experiments to further characterize these and other CBP/p300 inhibitors.

References

Validation

UMB298 vs. A-485: A Comparative Guide to Targeting CBP/p300

For Researchers, Scientists, and Drug Development Professionals The paralogous histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300 are critical transcriptional co-activators involved in a myriad of cell...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The paralogous histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300 are critical transcriptional co-activators involved in a myriad of cellular processes. Their dysregulation is implicated in various diseases, including cancer, making them attractive therapeutic targets. This guide provides an objective comparison of two widely used small molecule inhibitors, UMB298 and A-485, which target CBP/p300 through distinct mechanisms.

Executive Summary

UMB298 and A-485 both inhibit the function of CBP/p300 but target different domains. A-485 is a potent, acetyl-CoA competitive inhibitor of the catalytic HAT domain, effectively blocking the enzyme's "writer" function. In contrast, UMB298 is a selective inhibitor of the CBP/p300 bromodomain, a "reader" domain that recognizes acetylated lysine residues on histones and other proteins. This fundamental difference in their mechanism of action leads to distinct biological consequences and potential therapeutic applications.

Data Presentation

The following table summarizes the key quantitative data for UMB298 and A-485 based on available experimental evidence.

ParameterUMB298A-485Reference
Target Domain Bromodomain (BRD)Histone Acetyltransferase (HAT) Domain[1]
Mechanism of Action Inhibits binding to acetylated lysinesCompetitive inhibitor of acetyl-CoA[2][3]
IC50 CBP 72 nM (BRD)2.6 nM (HAT)[1][4]
IC50 p300 Not reported9.8 nM (HAT)
Selectivity 72-fold selective for CBP over BRD4Selective over other HATs (PCAF, GCN5L2, etc.) and >150 non-epigenetic targets
Key Cellular Effects Reduces H3K27ac levels, MYC depletionInhibits H3K27ac and H3K18ac, inhibits androgen receptor transcriptional program

Mechanism of Action and Signaling Pathways

CBP/p300 are large multi-domain proteins that play a central role in regulating gene expression. Their HAT domain catalyzes the transfer of an acetyl group from acetyl-CoA to lysine residues on histone tails and other proteins, generally leading to chromatin relaxation and transcriptional activation. The bromodomain recognizes these acetylated lysines, anchoring the CBP/p300 complex to specific genomic loci and facilitating further chromatin modification.

A-485 directly inhibits the catalytic activity of the HAT domain, preventing the acetylation of CBP/p300 substrates. This leads to a global reduction in histone acetylation, particularly at H3K27 and H3K18, and the downregulation of genes regulated by these marks.

UMB298, by targeting the bromodomain, prevents CBP/p300 from recognizing and binding to acetylated histones. This disrupts the recruitment of the CBP/p300 transcriptional machinery to target gene promoters and enhancers, thereby inhibiting gene expression.

CBP_p300_Inhibition_Pathways CBP/p300 Inhibition Mechanisms cluster_A485 A-485 (HAT Inhibition) cluster_UMB298 UMB298 (Bromodomain Inhibition) A485 A-485 HAT CBP/p300 HAT Domain A485->HAT Inhibits Histones Histones & Other Proteins HAT->Histones Acetylates Acetyl_CoA Acetyl-CoA Acetyl_CoA->HAT Acetylated_Histones Acetylated Histones (H3K27ac, H3K18ac) Histones->Acetylated_Histones Gene_Activation Gene Activation Acetylated_Histones->Gene_Activation UMB298 UMB298 Bromodomain CBP/p300 Bromodomain UMB298->Bromodomain Inhibits Chromatin_Binding CBP/p300 Chromatin Recruitment Bromodomain->Chromatin_Binding Acetylated_Lysine Acetylated Lysine Residues Acetylated_Lysine->Bromodomain Binds to Gene_Expression Target Gene Expression Chromatin_Binding->Gene_Expression

Figure 1. Mechanisms of CBP/p300 inhibition by A-485 and UMB298.

Experimental Workflows

The inhibitory activities of UMB298 and A-485 are determined through distinct experimental assays targeting their respective domains.

Experimental_Workflows Experimental Workflows for Inhibitor Characterization cluster_hat_assay A-485: HAT Activity Assay cluster_brd_assay UMB298: Bromodomain Binding Assay (AlphaScreen) start_hat Start reagents_hat Combine Recombinant CBP/p300 HAT Domain, Histone Substrate, [3H]-Acetyl-CoA, & A-485 start_hat->reagents_hat incubation_hat Incubate at 30°C reagents_hat->incubation_hat stop_reaction_hat Spot on Filter Paper & Wash to Remove Unincorporated [3H]-Acetyl-CoA incubation_hat->stop_reaction_hat measure_hat Quantify Radioactivity (Scintillation Counting) stop_reaction_hat->measure_hat end_hat Determine IC50 measure_hat->end_hat start_brd Start reagents_brd Combine Biotinylated Histone Peptide (acetylated), GST-tagged CBP/p300 Bromodomain, & UMB298 start_brd->reagents_brd add_beads Add Streptavidin Donor Beads & Anti-GST Acceptor Beads reagents_brd->add_beads incubation_brd Incubate in the Dark add_beads->incubation_brd measure_brd Measure Luminescence Signal incubation_brd->measure_brd end_brd Determine IC50 measure_brd->end_brd

Figure 2. Generalized workflows for assessing HAT and bromodomain inhibition.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison of UMB298 and A-485.

Histone Acetyltransferase (HAT) Inhibition Assay (for A-485)

This protocol is a generalized procedure for determining the in vitro potency of HAT inhibitors.

Materials:

  • Recombinant human p300 or CBP HAT domain

  • Histone H3 or H4 peptide substrate

  • [³H]-acetyl-CoA

  • A-485 (or other test compound)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10% glycerol, 0.1 mM EDTA, 1 mM DTT

  • Phosphocellulose filter paper

  • Wash Buffer: 50 mM sodium bicarbonate (pH 9.0)

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of A-485 in DMSO.

  • In a 96-well plate, combine the assay buffer, histone peptide substrate (final concentration ~10-20 µM), and the diluted A-485 or DMSO vehicle control.

  • Initiate the reaction by adding the recombinant HAT enzyme (final concentration ~5-10 nM) and [³H]-acetyl-CoA (final concentration ~1 µM).

  • Incubate the reaction mixture at 30°C for 30-60 minutes.

  • Stop the reaction by spotting a portion of the reaction mixture onto the phosphocellulose filter paper.

  • Wash the filter paper three times for 5 minutes each with the wash buffer to remove unincorporated [³H]-acetyl-CoA.

  • Allow the filter paper to dry completely.

  • Place the dried filter paper in a scintillation vial with scintillation cocktail.

  • Quantify the amount of incorporated [³H]-acetyl group using a scintillation counter.

  • Calculate the percent inhibition for each concentration of A-485 and determine the IC50 value by fitting the data to a dose-response curve.

Bromodomain Binding Assay (for UMB298) - AlphaScreen

This protocol describes a common method for assessing the binding of inhibitors to bromodomains.

Materials:

  • Recombinant GST-tagged CBP or p300 bromodomain

  • Biotinylated histone H4 peptide acetylated at lysine 8 (H4K8ac)

  • UMB298 (or other test compound)

  • AlphaScreen™ GST Detection Kit (including Streptavidin-coated Donor beads and anti-GST Acceptor beads)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% BSA

  • 384-well microplate

Procedure:

  • Prepare serial dilutions of UMB298 in DMSO.

  • In a 384-well plate, add the assay buffer, biotinylated H4K8ac peptide (final concentration in the low nM range), and the diluted UMB298 or DMSO vehicle control.

  • Add the GST-tagged bromodomain (final concentration in the low nM range) to all wells.

  • Incubate the plate at room temperature for 30 minutes to allow for binding to reach equilibrium.

  • In subdued light, add a mixture of Streptavidin-coated Donor beads and anti-GST Acceptor beads to each well.

  • Incubate the plate in the dark at room temperature for 60-90 minutes.

  • Read the plate on an AlphaScreen-compatible plate reader.

  • Calculate the percent inhibition for each concentration of UMB298 and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

UMB298 and A-485 represent two distinct and valuable tools for probing the function of CBP/p300. A-485, as a catalytic HAT inhibitor, is well-suited for studies investigating the direct consequences of inhibiting the "writer" function of these co-activators. UMB298, a bromodomain inhibitor, allows for the exploration of the roles of the "reader" domain in chromatin targeting and gene regulation. The choice between these inhibitors will depend on the specific biological question being addressed. For researchers aiming to disrupt the overall transcriptional co-activator function of CBP/p300, a combination of both types of inhibitors could provide a synergistic effect.

References

Comparative

UMB298: A Head-to-Head Comparison with Other Bromodomain Inhibitors

A new front in epigenetic modulation, the selective CBP/p300 bromodomain inhibitor UMB298, is demonstrating significant potential in preclinical studies. This guide provides a comprehensive head-to-head comparison of UMB...

Author: BenchChem Technical Support Team. Date: November 2025

A new front in epigenetic modulation, the selective CBP/p300 bromodomain inhibitor UMB298, is demonstrating significant potential in preclinical studies. This guide provides a comprehensive head-to-head comparison of UMB298 with other notable bromodomain inhibitors, supported by experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals.

UMB298 is a potent and selective inhibitor of the bromodomains of CREB-binding protein (CBP) and p300, two closely related and critical transcriptional co-activators.[1][2] Dysregulation of CBP/p300 activity is implicated in a variety of diseases, including cancer, making them attractive therapeutic targets. UMB298 distinguishes itself from many other bromodomain inhibitors, such as the well-studied pan-BET inhibitor JQ1, by its selectivity for the non-BET bromodomains of CBP/p300.[1]

Quantitative Comparison of Inhibitor Potency

The following table summarizes the inhibitory activity of UMB298 and other relevant bromodomain inhibitors against their primary targets. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

InhibitorTarget BromodomainIC50 (nM)Selectivity NotesReference
UMB298 CBP 72 72-fold selective for CBP over BRD4 [1]
BRD45193[1]
GNE-049 CBP1.1Highly potent and selective for CBP/p300 over other bromodomains.
p3002.3
CCS1477 CBP21Selective for CBP/p300 over BET bromodomains.
p30038
A-485 p300 (HAT)9.8Potent and selective inhibitor of the HAT domain, not the bromodomain.
CBP (HAT)2.6
JQ1 BRD4 (BD1)77Pan-BET inhibitor, not selective for CBP/p300.
BRD4 (BD2)33

Experimental Protocols

Detailed methodologies for key experimental assays are crucial for the interpretation and replication of results. Below are protocols for commonly used assays in the characterization of bromodomain inhibitors.

Biochemical Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method to determine the IC50 of an inhibitor.

Principle: This assay measures the binding of a biotinylated histone peptide to a GST-tagged bromodomain protein. Disruption of this interaction by an inhibitor results in a decrease in the FRET signal.

Protocol:

  • Reagents:

    • Assay Buffer: 50 mM HEPES (pH 7.0), 0.02% NaN₃, 0.01% BSA, 0.1 mM Orthovanadate.

    • GST-tagged CBP/p300 bromodomain protein.

    • Biotinylated histone H3 or H4 peptide substrate.

    • Streptavidin-XL665 (Acceptor).

    • Anti-GST-Terbium (Donor).

    • Test inhibitor (e.g., UMB298) at various concentrations.

  • Procedure:

    • In a 384-well plate, co-incubate the GST-tagged bromodomain protein (e.g., 0.5 µM) with the biotinylated peptide (e.g., 0.2 µM) and the test inhibitor at various concentrations.

    • Incubate at 25°C for 30 minutes.

    • Add Streptavidin-XL665 and anti-GST-Terbium to the reaction mixture.

    • Incubate at 25°C for 60 minutes.

    • Measure the signal using a microplate reader with excitation at 337 nm and dual emission at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

    • Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Target Engagement (Western Blot)

Western blotting is used to assess the downstream effects of bromodomain inhibition on protein expression levels within cells.

Principle: This technique detects specific proteins in a cell lysate. For CBP/p300 inhibitors, a common readout is the reduction of histone H3 lysine 27 acetylation (H3K27ac) and downregulation of the MYC oncoprotein.

Protocol:

  • Cell Culture and Treatment:

    • Plate cells (e.g., MOLM13 for leukemia studies) and allow them to adhere overnight.

    • Treat the cells with various concentrations of the inhibitor (e.g., UMB298) for a specified duration (e.g., 6-24 hours).

  • Protein Extraction:

    • Lyse the cells in a suitable lysis buffer containing protease and deacetylase inhibitors.

    • Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane and then incubate with primary antibodies specific for H3K27ac, MYC, and a loading control (e.g., GAPDH or β-actin).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by CBP/p300 inhibition and a typical experimental workflow for inhibitor characterization.

G cluster_0 CBP/p300 Inhibition cluster_1 Chromatin Remodeling cluster_2 Gene Transcription cluster_3 Cellular Outcomes UMB298 UMB298 CBP_p300 CBP/p300 UMB298->CBP_p300 Inhibits Bromodomain Histones Histones (e.g., H3) CBP_p300->Histones HAT Activity H3K27ac H3K27ac Histones->H3K27ac Acetylation Transcription_Factors Transcription Factors (e.g., MYC) H3K27ac->Transcription_Factors Recruitment Gene_Expression Oncogene Expression (e.g., MYC) Transcription_Factors->Gene_Expression Activation Cell_Growth Cell Growth Inhibition Gene_Expression->Cell_Growth Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: UMB298 inhibits the CBP/p300 bromodomain, leading to reduced histone acetylation, decreased oncogene expression, and ultimately, cell growth inhibition and apoptosis.

G cluster_0 Biochemical Assays cluster_1 Cellular Assays cluster_2 In Vivo Studies Biochemical Inhibitor Screening (TR-FRET, AlphaScreen) IC50 Determine IC50 & Selectivity Biochemical->IC50 Cellular Cell-Based Assays (Western Blot, Viability) IC50->Cellular Target_Engagement Confirm Target Engagement (e.g., ↓H3K27ac) Cellular->Target_Engagement Phenotypic_Effect Assess Phenotypic Effect (e.g., ↓Cell Viability) Cellular->Phenotypic_Effect InVivo Animal Models Phenotypic_Effect->InVivo Efficacy Evaluate In Vivo Efficacy InVivo->Efficacy Toxicity Assess Toxicity InVivo->Toxicity

Caption: A typical workflow for the characterization of a novel bromodomain inhibitor like UMB298, progressing from biochemical screening to cellular and in vivo validation.

References

Validation

A Proposed Framework for the Cross-Laboratory Validation of UMB298's Effects

For Researchers, Scientists, and Drug Development Professionals This guide presents a proposed framework for the cross-laboratory validation of UMB298, a selective inhibitor of the CREB-binding protein (CBP) and p300 bro...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a proposed framework for the cross-laboratory validation of UMB298, a selective inhibitor of the CREB-binding protein (CBP) and p300 bromodomains. Due to the current lack of published cross-laboratory validation studies for UMB298, this document outlines a comprehensive strategy to objectively assess its performance and reproducibility against alternative compounds. The provided experimental protocols, data presentation templates, and logical workflows are designed to facilitate a standardized comparison of UMB298's effects across different research settings.

Mechanism of Action of UMB298

UMB298 is a potent and selective inhibitor of the bromodomains of CBP and p300, which are highly similar histone acetyltransferases (HATs) that function as transcriptional co-activators for numerous cellular processes.[1][2] The bromodomain of CBP/p300 recognizes acetylated lysine residues on histones and other proteins, a key step in the activation of gene transcription.[2]

In the context of acute myeloid leukemia (AML), CBP/p300 plays a crucial role in the expression of oncogenes such as MYC.[1] By binding to acetylated histones at enhancer and promoter regions, CBP/p300 promotes a chromatin state that is permissive for transcription. A key target of its acetyltransferase activity is Histone 3 at lysine 27 (H3K27), and the resulting acetylation (H3K27ac) is a well-established mark of active enhancers.[3]

UMB298 exerts its anti-leukemic effects by competitively inhibiting the CBP/p300 bromodomain, preventing it from binding to acetylated histones. This leads to a reduction in H3K27ac levels, causing chromatin condensation and subsequent downregulation of target genes, including the proto-oncogene MYC. The depletion of MYC, a critical driver of proliferation in many cancers, is a hallmark of CBP/p300 inhibition and contributes to the anti-cancer effects of UMB298.

UMB298_Signaling_Pathway cluster_0 Cell Nucleus UMB298 UMB298 CBP_p300 CBP/p300 Bromodomain UMB298->CBP_p300 Inhibits Histone Acetylated Histones CBP_p300->Histone Prevents Binding H3K27ac Reduced H3K27ac CBP_p300->H3K27ac Leads to MYC_Gene MYC Gene Histone->MYC_Gene Activates Transcription H3K27ac->MYC_Gene Reduces Activation of MYC_Depletion MYC Depletion MYC_Gene->MYC_Depletion Results in Apoptosis Cell Growth Inhibition & Apoptosis MYC_Depletion->Apoptosis

Caption: UMB298 Signaling Pathway.

Proposed Experimental Workflow for Cross-Laboratory Validation

To ensure the reproducibility of UMB298's effects, a standardized experimental workflow is essential. The following diagram outlines a proposed workflow for a cross-laboratory validation study.

Cross_Lab_Validation_Workflow cluster_labs Participating Laboratories cluster_protocols Standardized Protocols cluster_analysis Data Analysis & Comparison lab1 Lab A cell_culture Standardized Cell Culture (e.g., MOLM-13) lab1->cell_culture lab2 Lab B lab2->cell_culture lab3 Lab C lab3->cell_culture compound_prep Compound Preparation (UMB298 & Alternatives) cell_culture->compound_prep assays Execution of Assays (Viability, Western Blot, etc.) compound_prep->assays data_collection Centralized Data Collection assays->data_collection statistical_analysis Statistical Analysis (e.g., ANOVA, t-test) data_collection->statistical_analysis comparison Cross-Lab Comparison of IC50, Protein Levels, etc. statistical_analysis->comparison conclusion Conclusion on Reproducibility comparison->conclusion

Caption: Cross-Laboratory Validation Workflow.

Comparison with Alternative Compounds

A crucial aspect of this validation guide is the comparison of UMB298 with other compounds targeting the CBP/p300 bromodomain. This provides a benchmark for its potency and selectivity.

CompoundTargetReported IC50 for CBP (nM)Reported IC50 for BRD4 (nM)Selectivity (BRD4/CBP)
UMB298 CBP/p300 Bromodomain 72 5193 ~72-fold
SGC-CBP30CBP/p300 Bromodomain21>100,000>4760-fold
I-CBP112CBP/p300 Bromodomain3830,000~790-fold
JQ1BET Bromodomain>50,00077N/A (BET selective)

Note: IC50 values can vary between studies and assay conditions. The values presented here are for comparative purposes.

Hypothetical Cross-Laboratory Data Comparison

The following tables represent templates for summarizing quantitative data from a cross-laboratory study.

Table 1: Comparison of IC50 Values (nM) in MOLM-13 cells

LaboratoryUMB298SGC-CBP30I-CBP112
Lab A 852545
Lab B 792241
Lab C 812850
Average 81.72545.3
Std. Dev. 3.063.04.51

Table 2: Percentage Reduction in H3K27ac and MYC Protein Levels (at 1 µM concentration)

LaboratoryUMB298 (% H3K27ac)UMB298 (% MYC)SGC-CBP30 (% H3K27ac)SGC-CBP30 (% MYC)
Lab A 65708085
Lab B 68758288
Lab C 62687883
Average 65718085.3
Std. Dev. 3.03.612.02.52

Detailed Experimental Protocols

Standardized protocols are critical for ensuring the comparability of data across different laboratories.

1. Cell Viability Assay (MTS Assay)

  • Cell Line: MOLM-13 (or other relevant AML cell line).

  • Procedure:

    • Seed 5,000 cells per well in a 96-well plate in RPMI-1640 medium supplemented with 10% FBS.

    • Prepare serial dilutions of UMB298 and alternative compounds in DMSO, with a final DMSO concentration not exceeding 0.1%.

    • Add the compounds to the cells and incubate for 72 hours at 37°C and 5% CO2.

    • Add 20 µL of MTS reagent to each well and incubate for 2-4 hours.

    • Measure the absorbance at 490 nm using a plate reader.

    • Calculate cell viability as a percentage of the DMSO-treated control and determine the IC50 values using non-linear regression analysis.

2. Western Blot for H3K27ac and MYC

  • Procedure:

    • Treat MOLM-13 cells with the desired concentrations of UMB298 and alternative compounds for 24 hours.

    • Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane on a 4-12% SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against H3K27ac, MYC, and a loading control (e.g., β-actin or Histone H3) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • Quantify band intensities using image analysis software and normalize to the loading control.

Logical Framework for Data Interpretation

The outcomes of the cross-laboratory validation study can be interpreted using a logical framework to guide further development and application of UMB298.

Caption: Logical Framework for Data Interpretation.

This guide provides a robust framework for the cross-laboratory validation of UMB298. By adhering to these standardized protocols and data analysis templates, researchers can generate high-quality, reproducible data to confidently assess the therapeutic potential of this promising CBP/p300 bromodomain inhibitor.

References

Comparative

UMB298 vs. Pan-Bromodomain Inhibitors: A Comparative Selectivity Analysis

For Researchers, Scientists, and Drug Development Professionals The study of epigenetic modulators has opened new avenues in therapeutic development. Bromodomains, as "readers" of histone acetylation marks, are critical...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The study of epigenetic modulators has opened new avenues in therapeutic development. Bromodomains, as "readers" of histone acetylation marks, are critical regulators of gene transcription and have emerged as promising drug targets. Small molecule inhibitors targeting these domains are broadly classified based on their selectivity profiles. This guide provides a detailed comparison of UMB298, a selective CBP/p300 inhibitor, with pan-bromodomain inhibitors that target the Bromodomain and Extra-Terminal (BET) family of proteins.

Executive Summary

UMB298 is a potent and selective inhibitor of the CREB-binding protein (CBP) and p300 bromodomains, demonstrating a distinct selectivity profile compared to pan-BET bromodomain inhibitors such as JQ1, I-BET762, and PFI-1. While pan-BET inhibitors exhibit broad activity across the BET family (BRD2, BRD3, BRD4, and BRDT), UMB298 shows preferential inhibition of CBP/p300, offering a more targeted approach to modulating gene expression. This guide presents a comparative analysis of their selectivity, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.

Data Presentation: Quantitative Selectivity Profile

The following table summarizes the inhibitory activity of UMB298 and representative pan-BET inhibitors across a panel of bromodomains. The data is presented as IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values, with lower values indicating higher potency.

Bromodomain TargetUMB298 (IC50, nM)(+)-JQ1 (IC50/Kd, nM)I-BET762 (IC50/Kd, nM)PFI-1 (IC50/Kd, nM)
CBP 72[1]>10,000 (IC50)[2]No activityNegligible activity
p300 Potent inhibitor-No activityNegligible activity
BRD2 (BD1) -128 (Kd)[2]32.5 (IC50)[3]98 (IC50)
BRD2 (BD2) ----
BRD3 (BD1) -59.5 (Kd)42.4 (IC50)-
BRD3 (BD2) -82.0 (Kd)--
BRD4 (BD1) 519377 (IC50) / 49.0 (Kd)36.1 (IC50)220 (IC50) / 136 (Kd)
BRD4 (BD2) -33 (IC50) / 90.1 (Kd)-303 (Kd)
BRDT (BD1) -190.1 (Kd)--
Other (Non-BET) -Negligible activityNo activity at BAZ2B, SP140, ATAD2, PCAFNegligible activity

Note: Direct comparison of absolute values should be made with caution due to variations in experimental assays and conditions. The data clearly illustrates the contrasting selectivity profiles, with UMB298 targeting CBP/p300 and the others potently inhibiting the BET family.

Experimental Protocols

The determination of inhibitor selectivity and potency relies on various biophysical and biochemical assays. Below are detailed methodologies for key experiments cited in the characterization of these compounds.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based assay is commonly used to measure the displacement of a biotinylated histone peptide from a GST-tagged bromodomain protein by a test inhibitor.

  • Principle: The assay utilizes two types of beads: streptavidin-coated donor beads that bind to the biotinylated histone peptide and glutathione-coated acceptor beads that bind to the GST-tagged bromodomain. When the bromodomain and histone peptide interact, the beads are brought into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the nearby acceptor bead, resulting in light emission at 520-620 nm. A competitive inhibitor will disrupt this interaction, leading to a decrease in the AlphaScreen signal.

  • Protocol Outline:

    • Reagent Preparation: All reagents, including the GST-tagged bromodomain protein, biotinylated histone peptide, and test compound, are diluted in an appropriate assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).

    • Incubation: The bromodomain protein, biotinylated histone peptide, and varying concentrations of the inhibitor are incubated together in a microplate to allow for binding competition.

    • Bead Addition: Glutathione acceptor beads are added, followed by streptavidin donor beads.

    • Signal Detection: After a final incubation period in the dark, the plate is read on an AlphaScreen-capable microplate reader to measure the luminescent signal.

    • Data Analysis: The IC50 values are calculated by plotting the signal intensity against the inhibitor concentration and fitting the data to a dose-response curve.

Isothermal Titration Calorimetry (ITC)

ITC is a label-free technique that directly measures the heat changes associated with a binding event, allowing for the determination of the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n).

  • Principle: ITC measures the heat released or absorbed when a ligand (inhibitor) is titrated into a solution containing a macromolecule (bromodomain). The magnitude of the heat change is proportional to the amount of binding that occurs.

  • Protocol Outline:

    • Sample Preparation: The purified bromodomain protein and the inhibitor are prepared in an identical, low-ionization enthalpy buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). The protein solution is loaded into the sample cell of the calorimeter, and the inhibitor solution is loaded into the injection syringe.

    • Titration: A series of small, precise injections of the inhibitor are made into the protein solution.

    • Heat Measurement: The instrument records the heat change after each injection.

    • Data Analysis: The heat change per injection is plotted against the molar ratio of inhibitor to protein. The resulting binding isotherm is fitted to a binding model to determine the thermodynamic parameters (Kd, ΔH, and n).

Differential Scanning Fluorimetry (DSF)

DSF, also known as a thermal shift assay, measures the change in the melting temperature (Tm) of a protein upon ligand binding, which indicates a direct interaction and stabilization of the protein.

  • Principle: The assay monitors the thermal unfolding of a protein in the presence of a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein. As the protein unfolds with increasing temperature, the dye binds to the exposed hydrophobic cores, causing an increase in fluorescence. A ligand that binds to and stabilizes the protein will increase its melting temperature.

  • Protocol Outline:

    • Reaction Setup: The purified bromodomain protein is mixed with the fluorescent dye and the test compound in a suitable buffer.

    • Thermal Denaturation: The temperature of the mixture is gradually increased in a real-time PCR instrument.

    • Fluorescence Measurement: The fluorescence intensity is measured at each temperature increment.

    • Data Analysis: The melting temperature (Tm) is determined by identifying the midpoint of the unfolding transition in the fluorescence curve. The change in melting temperature (ΔTm) in the presence of the inhibitor compared to the control is calculated.

Mandatory Visualization

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the distinct signaling consequences of selective CBP/p300 inhibition versus pan-BET inhibition.

selective_vs_pan_inhibition cluster_selective Selective CBP/p300 Inhibition (UMB298) cluster_pan Pan-BET Inhibition (JQ1, I-BET762, PFI-1) UMB298 UMB298 CBP_p300 CBP/p300 (Co-activators) UMB298->CBP_p300 Inhibits Specific_TFs Specific Transcription Factors (e.g., p53, nuclear receptors) CBP_p300->Specific_TFs Co-activates Target_Genes_CBP Specific Gene Subsets (e.g., cell cycle, differentiation) Specific_TFs->Target_Genes_CBP Regulates Gene_Expression Altered Gene Expression Target_Genes_CBP->Gene_Expression Pan_BETi Pan-BET Inhibitors BET_Proteins BET Proteins (BRD2, BRD3, BRD4) Pan_BETi->BET_Proteins Inhibits Super_Enhancers Super-Enhancers BET_Proteins->Super_Enhancers Binds to Oncogenes Key Oncogenes (e.g., MYC) Super_Enhancers->Oncogenes Drives expression of Oncogenes->Gene_Expression

Caption: Selective vs. Pan-Bromodomain Inhibition Mechanisms.

experimental_workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays AlphaScreen AlphaScreen Potency_Selectivity Determine Potency (IC50/Kd) and Selectivity Profile AlphaScreen->Potency_Selectivity ITC Isothermal Titration Calorimetry (ITC) ITC->Potency_Selectivity DSF Differential Scanning Fluorimetry (DSF) DSF->Potency_Selectivity Proliferation Cell Proliferation Assay Cellular_Effects Assess Cellular Effects (e.g., anti-proliferative) Proliferation->Cellular_Effects Gene_Expression Gene Expression Analysis (qPCR/RNA-seq) Gene_Expression->Cellular_Effects Compound Test Compound (e.g., UMB298) Compound->AlphaScreen Compound->ITC Compound->DSF Potency_Selectivity->Proliferation Potency_Selectivity->Gene_Expression

Caption: Experimental Workflow for Bromodomain Inhibitor Characterization.

References

Validation

In Vivo Validation of UMB298's Anti-Tumor Activity: A Comparative Analysis

For Immediate Release This guide provides a comparative analysis of the in vivo anti-tumor activity of UMB298 and other selective CBP/p300 bromodomain inhibitors. While in vitro studies have positioned UMB298 as a promis...

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the in vivo anti-tumor activity of UMB298 and other selective CBP/p300 bromodomain inhibitors. While in vitro studies have positioned UMB298 as a promising anti-cancer agent, particularly for acute myeloid leukemia (AML), a comprehensive evaluation of its in vivo efficacy is crucial for its progression in drug development. This document summarizes the available in vivo data for comparable CBP/p300 inhibitors to offer a predictive context for UMB298's potential performance and outlines standard experimental protocols for such validation.

UMB298: An Overview

UMB298 is a selective inhibitor of the bromodomains of CREB-binding protein (CBP) and p300, two closely related histone acetyltransferases that play a critical role in the regulation of gene transcription. Dysregulation of CBP/p300 activity is implicated in various cancers, making them attractive therapeutic targets. In vitro studies have demonstrated that UMB298 can inhibit the growth of cancer cell lines, such as MOLM13 in acute myeloid leukemia.[1] It exhibits selectivity for CBP over other bromodomain-containing proteins like BRD4, with reported IC50 values of 72 nM for CBP and 5193 nM for BRD4.[1]

As of the latest available information, specific in vivo data on the anti-tumor activity of UMB298, including tumor growth inhibition and survival benefit in animal models, has not been publicly disclosed. Therefore, this guide presents in vivo data from other well-characterized CBP/p300 inhibitors to provide a benchmark for potential efficacy.

Comparative In Vivo Efficacy of CBP/p300 Inhibitors

The following table summarizes the in vivo anti-tumor activity of selected CBP/p300 inhibitors that serve as relevant alternatives to UMB298.

CompoundCancer ModelAnimal ModelDosing RegimenTumor Growth Inhibition (TGI)Key Findings & Citations
CCS1477 Castration-Resistant Prostate Cancer (CRPC)22RV1 Xenograft10mg/kg or 20mg/kg qd; 30mg/kg qod (oral)Complete TGI over 28 daysSustained tumor growth inhibition even after cessation of treatment.[1][2]
CCS1477 Acute Myeloid Leukemia (AML) & Multiple Myeloma (MM)MOLM-16 (AML) & OPM-2 (MM) Xenografts20mg/kg qd (oral)Dose-dependent tumor growth reduction with regressions at the highest dose.[3]Showed superior TGI compared to azacitidine or cytarabine in the MOLM-16 model.
A-485 Castration-Resistant Prostate Cancer (CRPC)LuCaP-77 CR XenograftTwice daily (intraperitoneal)54% TGI after 21 daysInduced a decrease in AR-dependent gene expression in vivo.
A-485 Growth Hormone Pituitary AdenomaGH3 Xenograft50mg/kg or 100mg/kgUp to 61.41% TGI (by weight)Significantly inhibited tumor growth and growth hormone secretion.
A-485 Diffuse Large B-cell Lymphoma (DLBCL)DLBCL XenograftIntraperitoneal injectionsSignificant decrease in tumor progression and weightDemonstrated potent antitumor effects both in vitro and in vivo.
GNE-781 Acute Myeloid Leukemia (AML)MOLM-16 Xenograft3, 10, and 30 mg/kg73%, 71%, and 89% TGI respectivelyDemonstrated significant, dose-dependent anti-tumor activity.

Experimental Protocols

Detailed methodologies are critical for the accurate assessment and comparison of in vivo anti-tumor activity. Below are generalized protocols for key experiments typically employed in the preclinical validation of compounds like UMB298.

Xenograft Tumor Model Protocol
  • Cell Culture: Human cancer cell lines (e.g., MOLM-16 for AML, 22RV1 for prostate cancer) are cultured under standard conditions.

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG mice) are typically used to prevent rejection of human tumor xenografts.

  • Tumor Implantation: A specific number of cancer cells (e.g., 5-10 x 10^6) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The formula (Length x Width^2)/2 is commonly used to calculate tumor volume.

  • Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into control and treatment groups. The investigational drug (e.g., UMB298) is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at various doses and schedules.

  • Efficacy Endpoints:

    • Tumor Growth Inhibition (TGI): Calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.

    • Survival Analysis: Animals are monitored for survival, and Kaplan-Meier curves are generated to assess any survival benefit.

    • Biomarker Analysis: At the end of the study, tumors may be excised for analysis of target engagement and downstream effects (e.g., levels of H3K27ac, MYC expression).

Visualizing the Mechanism and Workflow

To better understand the biological context and experimental processes, the following diagrams are provided.

Signaling_Pathway UMB298 UMB298 CBP_p300 CBP/p300 Bromodomain UMB298->CBP_p300 Inhibits Histone Histone Tails (Acetylated Lysine) CBP_p300->Histone Binds to Transcription_Factors Transcription Factors (e.g., MYC, IRF4) CBP_p300->Transcription_Factors Recruits CBP_p300->Inhibition Chromatin Chromatin Histone->Chromatin Part of Gene_Expression Oncogene Expression Transcription_Factors->Gene_Expression Activates Tumor_Growth Tumor Growth & Proliferation Gene_Expression->Tumor_Growth Promotes

Caption: UMB298 Signaling Pathway.

Experimental_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture implantation Subcutaneous Tumor Cell Implantation cell_culture->implantation animal_model Immunocompromised Mouse Model animal_model->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Tumor Size Reached? monitoring->randomization randomization->monitoring No treatment Treatment Initiation (UMB298 or Vehicle) randomization->treatment Yes data_collection Data Collection (Tumor Volume, Body Weight) treatment->data_collection endpoint Study Endpoint? data_collection->endpoint endpoint->data_collection No analysis Data Analysis (TGI, Survival) endpoint->analysis Yes biomarker Tumor Excision & Biomarker Analysis analysis->biomarker end End analysis->end biomarker->end

Caption: In Vivo Xenograft Workflow.

Conclusion

UMB298 holds promise as a selective CBP/p300 bromodomain inhibitor. However, the absence of publicly available in vivo efficacy data makes a direct comparison with established alternatives challenging. The provided data on compounds like CCS1477, A-485, and GNE-781 highlight the potential for significant anti-tumor activity in relevant preclinical models. Rigorous in vivo studies, following standardized protocols as outlined, will be imperative to validate the therapeutic potential of UMB298 and determine its competitive standing in the landscape of CBP/p300 inhibitors. Researchers and drug development professionals are encouraged to await and critically evaluate forthcoming in vivo data for UMB298.

References

Comparative

Assessing the Long-Term Efficacy of CBP/p300 Inhibitors in Preclinical Acute Myeloid Leukemia Models: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a framework for assessing the long-term efficacy of novel therapeutic agents targeting the CREB-binding protein (CBP) and p300, two clos...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the long-term efficacy of novel therapeutic agents targeting the CREB-binding protein (CBP) and p300, two closely related histone acetyltransferases that are critical for the proliferation and survival of acute myeloid leukemia (AML) cells. While specific long-term preclinical data for the selective CBP/p300 bromodomain inhibitor UMB298 is not yet publicly available, this document will utilize representative data from other well-characterized CBP/p300 inhibitors to illustrate the methodologies and expected outcomes of such an assessment. We will also draw comparisons with the current standard-of-care agent, Venetoclax, to provide a relevant clinical context.

Mechanism of Action: Targeting Transcriptional Co-activators in AML

CBP and p300 are essential transcriptional co-activators that play a pivotal role in the regulation of gene expression. In AML, these proteins are often hijacked by oncogenic fusion proteins or transcription factors to drive the expression of genes that promote leukemic cell growth, survival, and differentiation block.

UMB298 and similar compounds are small molecule inhibitors that specifically target the bromodomain of CBP and p300. This domain is responsible for recognizing and binding to acetylated lysine residues on histones and other proteins, a key step in transcriptional activation. By inhibiting the CBP/p300 bromodomain, these drugs disrupt the assembly of transcriptional machinery at key oncogenes, such as MYC, leading to their downregulation. This, in turn, induces cell cycle arrest and apoptosis in AML cells.

Below is a diagram illustrating the proposed signaling pathway affected by CBP/p300 inhibitors.

CBP/p300 Inhibition Signaling Pathway cluster_0 Nucleus cluster_1 Cytoplasm Oncogenic Transcription Factors Oncogenic Transcription Factors CBP/p300 CBP/p300 Oncogenic Transcription Factors->CBP/p300 Recruit Histone Acetylation Histone Acetylation CBP/p300->Histone Acetylation Promotes Gene Expression (e.g., MYC) Gene Expression (e.g., MYC) Histone Acetylation->Gene Expression (e.g., MYC) Activates Leukemic Cell Proliferation & Survival Leukemic Cell Proliferation & Survival Gene Expression (e.g., MYC)->Leukemic Cell Proliferation & Survival UMB298 UMB298 UMB298->CBP/p300 Inhibits Apoptosis Apoptosis Leukemic Cell Proliferation & Survival->Apoptosis Is Inhibited by

Caption: Proposed signaling pathway of CBP/p300 inhibition in AML.

Preclinical Models for Long-Term Efficacy Studies

The selection of an appropriate preclinical model is crucial for evaluating the long-term therapeutic potential of a drug. For AML, the most commonly utilized models are:

  • Cell Line-Derived Xenografts (CDX): Human AML cell lines, such as MOLM-13 (which harbors an FLT3-ITD mutation) and MV4-11, are injected into immunodeficient mice. These models are highly reproducible and cost-effective for initial efficacy and survival studies.

  • Patient-Derived Xenografts (PDX): Primary AML cells from patients are directly engrafted into immunodeficient mice. PDX models better recapitulate the heterogeneity and genetic complexity of human AML, providing a more clinically relevant assessment of drug efficacy.

Comparative Efficacy Data (Representative)

The following tables present hypothetical but representative long-term efficacy data for a selective CBP/p300 inhibitor, here termed "CBP/p300-i," in comparison to a vehicle control and the BCL-2 inhibitor, Venetoclax. This data is illustrative of what would be expected from a robust preclinical study.

Table 1: Tumor Growth Inhibition in a MOLM-13 Subcutaneous Xenograft Model

Treatment GroupDosing RegimenMean Tumor Volume (mm³) at Day 28 ± SEMPercent Tumor Growth Inhibition (%)
VehicleDaily, p.o.1500 ± 1500
CBP/p300-i50 mg/kg, daily, p.o.450 ± 7570
Venetoclax100 mg/kg, daily, p.o.600 ± 9060

Table 2: Survival Analysis in a Systemic MOLM-13 Xenograft Model

Treatment GroupDosing RegimenMedian Survival (Days)Percent Increase in Lifespan (%)
VehicleDaily, p.o.250
CBP/p300-i50 mg/kg, daily, p.o.4580
Venetoclax100 mg/kg, daily, p.o.4060

Experimental Protocols

Detailed methodologies are essential for the reproducibility and interpretation of preclinical data. Below are representative protocols for the key experiments cited.

1. Cell Line Culture

  • Cell Line: MOLM-13 (human acute myeloid leukemia)

  • Media: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. Cell viability and density are monitored regularly using a hemocytometer and trypan blue exclusion.

2. In Vivo Xenograft Model

  • Animal Strain: Female athymic nude mice (6-8 weeks old).

  • Cell Implantation (Subcutaneous): 1 x 10^7 MOLM-13 cells in 100 µL of a 1:1 mixture of sterile PBS and Matrigel are injected subcutaneously into the right flank of each mouse.

  • Cell Implantation (Systemic): 5 x 10^6 MOLM-13 cells in 200 µL of sterile PBS are injected intravenously via the tail vein.

  • Treatment: Once tumors in the subcutaneous model reach an average volume of 100-150 mm³, or 7 days post-injection in the systemic model, mice are randomized into treatment groups. Drugs are administered daily via oral gavage.

  • Monitoring: For the subcutaneous model, tumor volume is measured twice weekly using calipers (Volume = 0.5 x length x width²). For the systemic model, animal body weight and clinical signs of disease are monitored daily. Survival is the primary endpoint.

3. Assessment of Tumor Burden

  • Bioluminescence Imaging (for systemic models with luciferase-expressing cells): Mice are injected intraperitoneally with D-luciferin (150 mg/kg) and imaged using an in vivo imaging system. The total flux (photons/sec) is quantified to determine tumor burden.

  • Flow Cytometry: At the end of the study, bone marrow and spleen are harvested, and single-cell suspensions are prepared. Cells are stained with fluorescently labeled antibodies against human CD45 to quantify the percentage of human leukemic cells.

Experimental Workflow

The following diagram outlines the typical workflow for a long-term preclinical efficacy study.

Long-Term Preclinical Efficacy Study Workflow Cell_Line_Culture AML Cell Line Culture (e.g., MOLM-13) Xenograft_Implantation Xenograft Implantation (Subcutaneous or Systemic) Cell_Line_Culture->Xenograft_Implantation Tumor_Establishment Tumor Establishment & Randomization Xenograft_Implantation->Tumor_Establishment Treatment_Phase Treatment Phase (e.g., 28 days) Tumor_Establishment->Treatment_Phase Data_Collection Data Collection (Tumor Volume, Body Weight) Treatment_Phase->Data_Collection Survival_Monitoring Long-Term Survival Monitoring Treatment_Phase->Survival_Monitoring Data_Collection->Treatment_Phase Continuous Endpoint_Analysis Endpoint Analysis (Flow Cytometry, IHC) Survival_Monitoring->Endpoint_Analysis Statistical_Analysis Statistical Analysis & Reporting Endpoint_Analysis->Statistical_Analysis

Caption: Workflow for a long-term preclinical efficacy study.

Validation

Comparative Transcriptome Analysis: MALT1 Inhibition Versus CBP/p300 Bromodomain Inhibition

A detailed examination of the transcriptomic impact of targeting MALT1 paracaspase versus CBP/p300 bromodomain activity in cancer cells, providing insights into their distinct and overlapping mechanisms of action. This g...

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the transcriptomic impact of targeting MALT1 paracaspase versus CBP/p300 bromodomain activity in cancer cells, providing insights into their distinct and overlapping mechanisms of action.

This guide offers a comparative analysis of the transcriptomic alterations induced by two distinct classes of targeted therapeutic agents: MALT1 paracaspase inhibitors and CBP/p300 bromodomain inhibitors. While transcriptomic data for the specific CBP/p300 inhibitor UMB298 is not publicly available, this guide will utilize data from the well-characterized CBP/p300 bromodomain inhibitor I-CBP112 as a representative of its class. This comparison will shed light on the divergent and convergent signaling pathways modulated by these inhibitors, providing valuable information for researchers in drug development and cancer biology.

Introduction to the Inhibitors

MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) is a key component of the CBM signalosome (CARMA1-BCL10-MALT1), which plays a crucial role in NF-κB signaling pathways in lymphocytes. Dysregulation of MALT1 activity is a hallmark of certain B-cell lymphomas, making it an attractive therapeutic target. MALT1 inhibitors block its proteolytic activity, thereby attenuating NF-κB signaling and inducing apoptosis in malignant B-cells.

CBP (CREB-binding protein) and p300 are highly homologous transcriptional coactivators that possess histone acetyltransferase (HAT) activity and a bromodomain for recognizing acetylated histones. They are critical regulators of gene expression, and their dysregulation is implicated in various cancers, including acute myeloid leukemia (AML). CBP/p300 bromodomain inhibitors, such as UMB298 and I-CBP112, prevent the "reading" of acetylated histone marks, leading to the downregulation of key oncogenes like MYC.

Comparative Transcriptomic Impact

To compare the effects of these two classes of inhibitors, we will analyze transcriptomic data from studies on a representative MALT1 inhibitor and the CBP/p300 bromodomain inhibitor I-CBP112.

MALT1 Inhibition in Activated B-Cell Like Diffuse Large B-Cell Lymphoma (ABC-DLBCL)

Transcriptomic analysis of ABC-DLBCL cell lines treated with a MALT1 inhibitor reveals a significant downregulation of genes associated with the NF-κB signaling pathway. This includes genes involved in cell survival, proliferation, and inflammation.

CBP/p300 Bromodomain Inhibition in Acute Myeloid Leukemia (AML)

In AML cells, inhibition of the CBP/p300 bromodomain by I-CBP112 leads to a distinct transcriptomic signature. A key observed effect is the potent downregulation of the proto-oncogene MYC and its target genes. This is a critical mechanism for the anti-leukemic activity of CBP/p300 inhibitors.

The following table summarizes the key differentially expressed genes and affected pathways for each inhibitor class based on available transcriptomic data.

FeatureMALT1 Inhibition (in ABC-DLBCL)CBP/p300 Bromodomain Inhibition (I-CBP112 in AML)
Primary Target Pathway NF-κB SignalingMYC-driven Transcription
Key Downregulated Genes NFKBIA, BCL2A1, IRF4, CCL3, CCL4MYC, MYC target genes (e.g., CDK4, E2F1)
Key Upregulated Genes Genes related to apoptosis and cell cycle arrestGenes associated with differentiation
Cellular Processes Affected Inhibition of proliferation, induction of apoptosis, decreased inflammationInhibition of proliferation, induction of apoptosis, promotion of cellular differentiation

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental approaches used to generate the transcriptomic data, the following diagrams are provided.

MALT1_Signaling_Pathway BCR B-Cell Receptor (BCR) CBM CARMA1-BCL10-MALT1 (CBM) Complex BCR->CBM NFkB NF-κB Activation CBM->NFkB MALT1_Inhibitor MALT1 Inhibitor MALT1_Inhibitor->CBM Inhibits MALT1 Protease Gene_Expression Target Gene Expression (e.g., NFKBIA, BCL2A1) NFkB->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Suppression of anti-apoptotic genes

MALT1 Signaling Pathway and Point of Inhibition.

CBP_P300_Signaling_Pathway CBP_P300 CBP/p300 Acetyl_Histones Acetylated Histones CBP_P300->Acetyl_Histones HAT Activity MYC_Transcription MYC Gene Transcription CBP_P300->MYC_Transcription Co-activation Acetyl_Histones->CBP_P300 Bromodomain Binding UMB298_Rep CBP/p300 Bromodomain Inhibitor (e.g., I-CBP112) UMB298_Rep->CBP_P300 Blocks Bromodomain MYC_Protein MYC Protein MYC_Transcription->MYC_Protein Target_Genes MYC Target Gene Expression MYC_Protein->Target_Genes

CBP/p300 Function and Inhibition by Bromodomain Inhibitors.

RNA_Seq_Workflow cluster_0 Sample Preparation cluster_1 Sequencing cluster_2 Data Analysis Cell_Culture Cancer Cell Lines (e.g., ABC-DLBCL, AML) Treatment Inhibitor Treatment (MALT1i or CBP/p300i) Cell_Culture->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction Library_Prep RNA Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing (RNA-Seq) Library_Prep->Sequencing QC Quality Control Sequencing->QC Alignment Read Alignment QC->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEA Differential Expression Analysis Quantification->DEA

Comparative

Validating UMB298's Mechanism of Action: A Comparative Guide with Genetic Approaches

For Researchers, Scientists, and Drug Development Professionals UMB298 has emerged as a selective inhibitor of the CREB-binding protein (CBP) and p300, two closely related histone acetyltransferases (HATs) that are criti...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

UMB298 has emerged as a selective inhibitor of the CREB-binding protein (CBP) and p300, two closely related histone acetyltransferases (HATs) that are critical transcriptional co-activators.[1][2] Dysregulation of CBP/p300 activity is implicated in various diseases, particularly cancer, making them attractive therapeutic targets.[3][4] This guide provides a comprehensive comparison of UMB298 with other CBP/p300 inhibitors, supported by experimental data, and outlines genetic approaches to validate its mechanism of action.

Unveiling the Mechanism: How UMB298 Works

UMB298 selectively targets the bromodomains of CBP and p300.[1] These bromodomains are protein modules that recognize and bind to acetylated lysine residues on histones and other proteins, thereby recruiting the CBP/p300 complex to specific chromatin regions. By inhibiting the bromodomain, UMB298 disrupts this interaction, leading to a reduction in histone acetylation at specific loci, notably H3K27ac, and subsequent downregulation of target gene expression, including the proto-oncogene MYC. This mode of action ultimately leads to decreased cell viability in cancer cells, such as those in acute myeloid leukemia (AML).

Competitive Landscape: UMB298 vs. Other CBP/p300 Inhibitors

Several small molecule inhibitors targeting CBP/p300 have been developed, each with distinct properties. Below is a comparative summary of UMB298 and other notable inhibitors.

InhibitorTarget DomainIC50 (CBP)Selectivity over BRD4(1)Key Cellular EffectsReference
UMB298 Bromodomain72 nM~72-foldReduces H3K27ac, MYC depletion, inhibits MOLM13 cell growth
SGC-CBP30 Bromodomain21 nM~40-foldReduces IL-17A secretion in Th17 cells
GNE-207 Bromodomain1 nM>2500-foldPotent suppression of MYC expression (EC50 = 18 nM in MV-4-11 cells)
A-485 HAT Domain--Suppresses p300-mediated histone acetylation and MYC transcription
CCS1477 Bromodomain->200-foldDecreases expression of AR, AR-splice variants, and c-Myc

Genetic Validation of UMB298's Mechanism of Action

Genetic approaches are paramount for unequivocally validating the on-target effects of a small molecule inhibitor. By specifically perturbing the expression or function of the target protein, researchers can ascertain whether the observed cellular phenotypes are a direct consequence of target engagement.

RNA Interference (RNAi)
CRISPR-Cas9 Gene Editing

The CRISPR-Cas9 system allows for the precise knockout of the genes encoding CBP (CREBBP) and p300 (EP300). Creating cell lines deficient in either or both of these proteins can reveal their necessity for specific cellular processes. For instance, it has been demonstrated that combined inhibition of CBP and p300 can induce synthetic lethality in certain cancer cells. Comparing the phenotype of CBP/p300 knockout cells with cells treated with UMB298 provides a powerful validation of the inhibitor's on-target effects.

cluster_GeneticValidation Genetic Validation Workflow RNAi RNAi-mediated knockdown of CBP/p300 Phenotype_RNAi Cellular Phenotype (e.g., decreased viability, MYC downregulation) RNAi->Phenotype_RNAi CRISPR CRISPR-mediated knockout of CBP/p300 Phenotype_CRISPR Cellular Phenotype (e.g., synthetic lethality, altered gene expression) CRISPR->Phenotype_CRISPR UMB298_treatment UMB298 Treatment Phenotype_UMB298 Cellular Phenotype (e.g., decreased viability, MYC downregulation) UMB298_treatment->Phenotype_UMB298 Comparison Compare Phenotypes Phenotype_RNAi->Comparison Phenotype_CRISPR->Comparison Phenotype_UMB298->Comparison Validation Mechanism Validated Comparison->Validation

Caption: Genetic validation workflow for UMB298.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for H3K27ac

Objective: To quantify changes in H3K27 acetylation at a genome-wide level following UMB298 treatment.

Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and treat with UMB298 or DMSO (vehicle control) for the desired time.

  • Cross-linking: Fix cells with 1% formaldehyde to cross-link proteins to DNA.

  • Chromatin Shearing: Lyse cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K27ac. Use protein A/G magnetic beads to pull down the antibody-chromatin complexes.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

  • Library Preparation and Sequencing: Prepare sequencing libraries from the purified DNA and perform high-throughput sequencing.

  • Data Analysis: Align sequencing reads to the reference genome and perform peak calling to identify regions with H3K27ac enrichment. Compare the H3K27ac profiles between UMB298-treated and control samples.

Western Blot for MYC Protein Levels

Objective: To determine the effect of UMB298 on the expression of the MYC oncoprotein.

Protocol:

  • Cell Lysis: Treat cells with UMB298 for various time points. Lyse the cells in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Antibody Incubation: Incubate the membrane with a primary antibody against MYC overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the HRP signal and visualize the protein bands using a digital imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

MTT Cell Viability Assay

Objective: To assess the effect of UMB298 on the metabolic activity and viability of cancer cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • Compound Treatment: Treat the cells with a serial dilution of UMB298 for 24-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

cluster_pathway CBP/p300 Signaling Pathway UMB298 UMB298 CBP_p300_Bromodomain CBP/p300 Bromodomain UMB298->CBP_p300_Bromodomain Inhibits Acetylated_Lysine Acetylated Lysine (e.g., on Histones) CBP_p300_Bromodomain->Acetylated_Lysine Binds to CBP_p300_HAT CBP/p300 HAT Domain Histone_Acetylation Histone Acetylation (e.g., H3K27ac) CBP_p300_HAT->Histone_Acetylation Promotes Acetylated_Lysine->CBP_p300_HAT Recruits Gene_Expression Target Gene Expression (e.g., MYC) Histone_Acetylation->Gene_Expression Activates Cell_Viability Cancer Cell Viability Gene_Expression->Cell_Viability Promotes

Caption: UMB298 inhibits the CBP/p300 signaling pathway.

cluster_workflow Experimental Workflow cluster_assays Downstream Assays start Start: Cancer Cell Lines treatment Treat with UMB298 start->treatment chip_seq ChIP-seq (H3K27ac) treatment->chip_seq western_blot Western Blot (MYC) treatment->western_blot mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay results Results: - Decreased H3K27ac - MYC Depletion - Reduced Cell Viability chip_seq->results western_blot->results mtt_assay->results

Caption: Workflow for evaluating UMB298's cellular effects.

References

Validation

UMB298 and BET Inhibitors in Acute Myeloid Leukemia: A Comparative Analysis

In the landscape of Acute Myeloid Leukemia (AML) therapeutics, epigenetic modulators have emerged as a promising class of drugs. Among these, BET inhibitors have been the subject of extensive research.

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of Acute Myeloid Leukemia (AML) therapeutics, epigenetic modulators have emerged as a promising class of drugs. Among these, BET inhibitors have been the subject of extensive research. A newer agent, UMB298, which targets a different family of bromodomains, presents a distinct mechanistic approach. This guide provides a detailed comparison of UMB298 and representative BET inhibitors, focusing on their mechanisms of action, preclinical efficacy in AML models, and the experimental basis for these findings.

Differentiated Targeting of Bromodomains

UMB298 is a potent and selective inhibitor of the CBP/P300 bromodomains, demonstrating a distinct target profile compared to the well-established BET inhibitors.[1] While both target epigenetic "readers" that recognize acetylated lysine residues on histones and other proteins, their specificity dictates their downstream effects. UMB298 exhibits a 72-fold selectivity for CBP over the BET bromodomain family member BRD4.[1]

In contrast, BET inhibitors such as JQ1 and OTX015 are designed to bind to the bromodomains of the BET family of proteins, primarily BRD2, BRD3, and BRD4. This inhibition disrupts the recruitment of transcriptional machinery to key oncogenes.

A third class of compounds, dual BET/CBP inhibitors like NEO2734, have also been developed to simultaneously target both families of bromodomains.

Mechanism of Action: A Tale of Two Pathways

The differential targeting of bromodomains by UMB298 and BET inhibitors leads to distinct downstream effects on gene regulation and cellular processes in AML.

dot

cluster_UMB298 UMB298 Pathway cluster_BETi BET Inhibitor Pathway UMB298 UMB298 CBP_P300 CBP/P300 Bromodomains UMB298->CBP_P300 inhibits H3K27ac Reduced H3K27ac CBP_P300->H3K27ac leads to MYC_depletion_U MYC Depletion H3K27ac->MYC_depletion_U Growth_Inhibition_U Growth Inhibition MYC_depletion_U->Growth_Inhibition_U BETi BET Inhibitors (e.g., JQ1) BRD4 BRD4 BETi->BRD4 inhibits MYC_BCL2_down MYC & BCL2 Downregulation BRD4->MYC_BCL2_down leads to Cell_Cycle_Arrest Cell Cycle Arrest MYC_BCL2_down->Cell_Cycle_Arrest Apoptosis_B Apoptosis MYC_BCL2_down->Apoptosis_B

Caption: Signaling pathways of UMB298 and BET inhibitors in AML.

Preclinical Efficacy in AML Cell Lines

Both UMB298 and BET inhibitors have demonstrated anti-leukemic activity in preclinical models of AML. However, their potency and the specific cellular responses they elicit can vary.

Cell Viability

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for UMB298, the BET inhibitor JQ1, and the dual BET/CBP inhibitor NEO2734 in various AML cell lines.

Cell LineUMB298 IC50 (nM)JQ1 IC50 (nM)NEO2734 IC50 (nM)
MOLM13Data not available~500[2]27 - 125[3][4]
MV4-11Data not availableData not available27 - 125
OCI-AML3Data not available~50027 - 125
HL-60Data not availableData not available27 - 125
KG-1Data not availableData not available27 - 125

Note: Specific IC50 values for UMB298 in AML cell lines are not yet publicly available in the reviewed literature.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate malignant cells.

  • UMB298: While UMB298 has been shown to inhibit the growth of MOLM13 cells, detailed studies on its apoptosis-inducing capabilities are not yet widely published.

  • BET Inhibitors (JQ1): JQ1 has been demonstrated to induce apoptosis in various AML cell lines, including OCI-AML3 and MOLM13, in a dose-dependent manner.

  • Dual BET/CBP Inhibitors (NEO2734): NEO2734 has been shown to efficiently induce apoptosis in a panel of AML cell lines.

Effects on Key Oncogenes

The downregulation of key oncogenes is a hallmark of the mechanism of action for both UMB298 and BET inhibitors.

  • UMB298: In MOLM13 AML cells, UMB298 treatment leads to a reduction in the histone mark H3K27ac and subsequent depletion of the MYC oncoprotein.

  • BET Inhibitors (JQ1): A primary mechanism of BET inhibitors is the transcriptional repression of MYC and the anti-apoptotic protein BCL2.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of bromodomain inhibitors in AML.

Cell Viability Assay (MTT Assay)

dot

A Seed AML cells in 96-well plates B Treat with varying concentrations of inhibitor A->B C Incubate for 48-96 hours B->C D Add MTT reagent and incubate C->D E Solubilize formazan crystals D->E F Measure absorbance at 570 nm E->F G Calculate IC50 values F->G

Caption: Workflow for a typical MTT cell viability assay.

  • Cell Seeding: AML cells are seeded into 96-well plates at a predetermined density.

  • Compound Treatment: Cells are treated with a serial dilution of the inhibitor (e.g., UMB298, JQ1) or vehicle control (DMSO).

  • Incubation: The plates are incubated for a specified period (typically 48 to 96 hours) at 37°C in a humidified incubator.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control, and IC50 values are determined by non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

dot

A Treat AML cells with inhibitor B Harvest and wash cells A->B C Resuspend in Annexin V binding buffer B->C D Stain with FITC-Annexin V and Propidium Iodide (PI) C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F

Caption: Workflow for an Annexin V/PI apoptosis assay.

  • Cell Treatment: AML cells are treated with the desired concentrations of the inhibitor for a specified time.

  • Cell Harvesting: Cells are harvested and washed with cold phosphate-buffered saline (PBS).

  • Resuspension: The cell pellet is resuspended in Annexin V binding buffer.

  • Staining: FITC-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blotting for MYC Protein Levels

dot

A Treat AML cells and prepare cell lysates B Determine protein concentration (e.g., BCA assay) A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to a PVDF membrane C->D E Block membrane and incubate with primary anti-MYC antibody D->E F Incubate with HRP-conjugated secondary antibody E->F G Detect signal using chemiluminescence F->G H Analyze band intensity G->H

Caption: Workflow for Western blotting of MYC protein.

  • Cell Lysis: AML cells are treated with the inhibitor, and total protein is extracted using a suitable lysis buffer.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the MYC protein.

  • Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Analysis: The intensity of the MYC protein band is quantified and normalized to a loading control (e.g., GAPDH or β-actin).

Conclusion

UMB298 represents a novel approach to targeting epigenetic pathways in AML by selectively inhibiting CBP/P300 bromodomains. This mechanism is distinct from that of BET inhibitors, which target the BRD protein family. While both classes of inhibitors have demonstrated preclinical activity against AML, a direct, comprehensive comparison of their efficacy is pending the publication of more extensive data for UMB298. The availability of dual BET/CBP inhibitors like NEO2734 further underscores the therapeutic potential of targeting multiple bromodomain families in AML. Future studies directly comparing these agents in various AML subtypes will be crucial for defining their respective roles in the evolving landscape of AML treatment.

References

Comparative

Independent Verification of UMB298's Therapeutic Potential: A Comparative Guide for Researchers

In the rapidly evolving landscape of epigenetic modulators, the selective inhibition of CREB-binding protein (CBP) and p300 histone acetyltransferases has emerged as a promising therapeutic strategy, particularly in onco...

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving landscape of epigenetic modulators, the selective inhibition of CREB-binding protein (CBP) and p300 histone acetyltransferases has emerged as a promising therapeutic strategy, particularly in oncology. This guide provides an objective comparison of UMB298, a CBP/p300 bromodomain inhibitor, with other notable alternatives in the field. The following sections present a comprehensive overview of their performance, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in their evaluation of these compounds.

Comparative Analysis of CBP/p300 Bromodomain Inhibitors

The therapeutic potential of UMB298 and its counterparts is primarily assessed by their potency, selectivity, and cellular activity. The following table summarizes key quantitative data for UMB298 and three other CBP/p300 inhibitors: I-CBP112, GNE-207, and FT-7051.

CompoundTargetIC50 (nM)SelectivityCell-Based AssayEC50 (nM)Cell Line
UMB298 CBP72~72-fold vs. BRD4 (IC50 = 5193 nM)MYC ExpressionNot specifiedMOLM13
I-CBP112 CBP142-170Selective over a panel of bromodomains including ATAD2, BAZ2B, BRD2, BRD4, PB1, PCAF, PHIP, and TIF1α.[1]H3K56ac Displacement170Not specified
p300625
GNE-207 CBP1>2500-fold vs. BRD4 (IC50 = 3100 nM)MYC Expression18MV-4-11
FT-7051 CBP/p300Not specifiedPotent and selectiveAntiproliferative activityNot specifiedAR-positive prostate cancer cell lines

Mechanism of Action: Targeting the CBP/p300 Bromodomain

UMB298 and its alternatives function by competitively binding to the bromodomain of CBP and p300. This domain is responsible for recognizing acetylated lysine residues on histones and other proteins, a crucial step in the activation of gene transcription. By inhibiting this interaction, these compounds can modulate the expression of key oncogenes, such as MYC, leading to cell growth inhibition and differentiation in cancer cells.

The signaling pathway below illustrates the mechanism of action of CBP/p300 bromodomain inhibitors.

CBP_p300_Inhibition_Pathway cluster_nucleus Nucleus Histone Histone Tail Ac Acetylated Lysine Histone->Ac Acetylation Bromodomain Bromodomain Ac->Bromodomain Recognition CBP_p300 CBP/p300 HAT HAT Domain TF Transcription Factors (e.g., MYC) CBP_p300->TF Gene Target Genes (e.g., Proliferation Genes) TF->Gene Transcription Transcription Activation Gene->Transcription Inhibitor UMB298 / Alternatives Inhibitor->Bromodomain Inhibition

Mechanism of CBP/p300 bromodomain inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the therapeutic potential of UMB298 and its alternatives.

Cell Viability and Proliferation Assay (CCK-8)

This assay is used to determine the effect of the inhibitors on the viability and proliferation of cancer cell lines, such as the acute myeloid leukemia cell line MOLM13.

Protocol:

  • Cell Seeding: Seed MOLM13 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours.

  • Compound Treatment: Add various concentrations of the test compound (e.g., UMB298) to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 48, 72, or 96 hours).

  • CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.

CCK8_Workflow A Seed MOLM13 cells in 96-well plate B Add test compounds (e.g., UMB298) A->B C Incubate for 48-96 hours B->C D Add CCK-8 solution C->D E Incubate for 1-4 hours D->E F Measure absorbance at 450 nm E->F G Calculate IC50 F->G

Workflow for the CCK-8 cell viability assay.
MYC Expression Assay (Luciferase Reporter Assay)

This assay quantifies the effect of CBP/p300 inhibitors on the transcriptional activity of MYC, a key downstream target.

Protocol:

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with a MYC-responsive firefly luciferase reporter vector and a constitutively expressed Renilla luciferase vector (for normalization).

  • Compound Treatment: After 24 hours, treat the transfected cells with various concentrations of the CBP/p300 inhibitor.

  • Incubation: Incubate the cells for a defined period (e.g., 24 hours).

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the vehicle control to determine the EC50 value.

Histone H3 Acetylation Assay (Western Blot)

This assay is used to confirm the on-target effect of the inhibitors by measuring the levels of acetylated histone H3.

Protocol:

  • Cell Treatment: Treat cells (e.g., MOLM13) with the test compound for a specific duration.

  • Histone Extraction: Isolate histones from the cell nuclei using an acid extraction method.

  • Protein Quantification: Determine the protein concentration of the histone extracts.

  • SDS-PAGE: Separate the histone proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for acetylated histone H3 (e.g., anti-acetyl-H3K27). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., total histone H3) to determine the change in acetylation levels.

Western_Blot_Workflow A Treat cells with CBP/p300 inhibitor B Histone extraction A->B C SDS-PAGE B->C D Western Blot Transfer C->D E Immunoblotting with anti-acetyl-H3 Ab D->E F ECL Detection E->F G Quantify band intensities F->G

Workflow for Western Blot analysis of H3 acetylation.

Conclusion

UMB298 demonstrates clear potential as a selective CBP/p300 bromodomain inhibitor. Its ability to inhibit the growth of AML cells and modulate MYC expression underscores its therapeutic relevance. The comparative data presented in this guide positions UMB298 alongside other key inhibitors in this class. For researchers and drug development professionals, the provided experimental protocols offer a framework for the independent verification and further exploration of UMB298 and related compounds. Future investigations should aim to establish a more comprehensive selectivity profile for UMB298 and evaluate its efficacy in in vivo models of acute myeloid leukemia.

References

Validation

UMB298 in Patient-Derived Xenograft Models: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the performance of CBP/p300 inhibitors in patient-derived xenograft (PDX) models, with a focus on the selectiv...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the performance of CBP/p300 inhibitors in patient-derived xenograft (PDX) models, with a focus on the selective inhibitor UMB298. While specific in vivo performance data for UMB298 in PDX models is not publicly available in peer-reviewed literature, this document summarizes the existing knowledge on UMB298's cellular activity and provides a comparative context using data from other CBP/p300 inhibitors that have been evaluated in PDX models.

Introduction to UMB298

UMB298 is a potent and selective small-molecule inhibitor of the bromodomains of the homologous transcriptional coactivators CREB-binding protein (CBP) and p300.[1][2] These proteins are critical regulators of gene expression and are implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML).[1] UMB298 has demonstrated significant in vitro activity, including the inhibition of cancer cell growth and the downregulation of key oncogenic signaling pathways.[1][3]

Performance of CBP/p300 Inhibitors in PDX Models: A Comparative Landscape

Due to the absence of published UMB298 data in PDX models, this section presents data from a comparable CBP/p300 inhibitor, CCS1477 (inobrodib) , to illustrate the potential anti-tumor efficacy of this class of drugs in a clinically relevant preclinical setting. CCS1477 is a potent and selective inhibitor of the p300/CBP bromodomains.

Table 1: Performance of CCS1477 in a Castration-Resistant Prostate Cancer (CRPC) PDX Model

Treatment GroupDosing ScheduleTumor Growth InhibitionKey Biomarker ChangesReference
Vehicle---
CCS147720 mg/kg, once dailyIncreased median time to 300% tumor growth from 38 to 56 daysReduction in AR and C-MYC signaling

Experimental Protocols

While a specific protocol for UMB298 in PDX models is not available, a general methodology for evaluating a CBP/p300 inhibitor in a solid tumor PDX model is outlined below, based on established practices.

1. PDX Model Establishment:

  • Tumor fragments from a patient with the cancer of interest (e.g., castration-resistant prostate cancer) are surgically implanted subcutaneously into immunocompromised mice (e.g., NOD/SCID).

  • Tumor growth is monitored, and when tumors reach a specified volume (e.g., 150 mm³), the mice are randomized into treatment and control groups.

2. Drug Administration:

  • The investigational drug (e.g., CCS1477) is formulated for oral administration.

  • The drug is administered daily or on a specified schedule (e.g., 20 mg/kg, once daily) to the treatment group.

  • The control group receives the vehicle solution.

3. Efficacy Assessment:

  • Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula (Length x Width²)/2 is typically used to calculate tumor volume.

  • Animal body weight is monitored as an indicator of toxicity.

  • At the end of the study, tumors are excised for biomarker analysis.

4. Biomarker Analysis:

  • Excised tumors can be analyzed by methods such as RNA sequencing, Western blotting, and immunohistochemistry to assess the on-target effects of the drug. For a CBP/p300 inhibitor, this would include measuring the expression levels of target genes like MYC and androgen receptor (AR) signaling components.

Visualizations

Signaling Pathway of CBP/p300 Inhibition

The following diagram illustrates the proposed mechanism of action for CBP/p300 bromodomain inhibitors like UMB298.

CBP_p300_Inhibition_Pathway Figure 1: Proposed Signaling Pathway of CBP/p300 Inhibition cluster_nucleus Nucleus cluster_chromatin Chromatin Histones Histones Acetyl_Lysine Acetylated Lysine Residues DNA DNA CBP_p300 CBP/p300 CBP_p300->Histones acetylates Oncogene_Expression Oncogene Expression CBP_p300->Oncogene_Expression activates Acetyl_Lysine->CBP_p300 binds bromodomain Transcription_Factors Transcription Factors (e.g., MYC, AR) Transcription_Factors->CBP_p300 recruits Cell_Proliferation Tumor Cell Proliferation & Survival Oncogene_Expression->Cell_Proliferation UMB298 UMB298 UMB298->CBP_p300 inhibits bromodomain

Caption: Proposed mechanism of UMB298 action.

Experimental Workflow for PDX Model Evaluation

This diagram outlines a typical workflow for assessing the efficacy of a compound like UMB298 in a patient-derived xenograft model.

PDX_Experimental_Workflow Figure 2: General Experimental Workflow for PDX Studies Patient_Tumor Patient Tumor Sample Implantation Implantation into Immunocompromised Mice Patient_Tumor->Implantation PDX_Establishment PDX Model Establishment & Expansion Implantation->PDX_Establishment Randomization Randomization of Mice into Cohorts PDX_Establishment->Randomization Treatment Treatment Administration (UMB298 vs. Vehicle) Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Data_Analysis Data Analysis & Biomarker Assessment Endpoint->Data_Analysis

Caption: Workflow for in vivo drug evaluation.

References

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling UMB298

Essential Safety and Logistical Information for Handling UMB298 Disclaimer: No comprehensive Safety Data Sheet (SDS) for UMB298 (CAS No. 2266569-73-5) is publicly available.

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Handling UMB298

Disclaimer: No comprehensive Safety Data Sheet (SDS) for UMB298 (CAS No. 2266569-73-5) is publicly available. The following guidance is based on general principles for handling potent, small-molecule inhibitors and publicly available data on related compounds. Researchers must exercise caution and perform their own risk assessments based on the specific experimental conditions.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with UMB298, a selective CBP/P300 bromodomain inhibitor. The information is intended to provide immediate, procedural guidance for safe handling, storage, and disposal.

Personal Protective Equipment (PPE)

Due to the lack of specific toxicity data for UMB298, a cautious approach is warranted. Assume the compound is potent and potentially hazardous. The following PPE is mandatory when handling UMB298 in solid or solution form:

PPE CategoryItemSpecification
Hand Protection GlovesNitrile or other chemically resistant gloves. Double-gloving is recommended.
Eye Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory.
Body Protection Laboratory CoatFully buttoned.
Respiratory Protection Fume HoodAll handling of solid UMB298 and preparation of stock solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.

Operational Plan

A clear operational plan is critical to ensure the safe handling and storage of UMB298.

Engineering Controls
ControlPurpose
Chemical Fume Hood To prevent inhalation of the compound.
Ventilated Enclosure For weighing and handling of the solid compound.
Safety Shower & Eyewash Station Must be readily accessible in case of accidental exposure.
Storage
ParameterRecommendation
Temperature Store at -20°C.
Container Tightly sealed, clearly labeled container.
Location A designated, secure area with restricted access.
Incompatibilities Store away from strong oxidizing agents.
Experimental Workflow

The following diagram outlines a general workflow for handling a potent small molecule inhibitor like UMB298.

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_fumehood Work in a certified fume hood prep_ppe->prep_fumehood prep_weigh Weigh UMB298 solid prep_fumehood->prep_weigh prep_dissolve Dissolve in appropriate solvent (e.g., DMSO) prep_weigh->prep_dissolve exp_dilute Prepare working dilutions prep_dissolve->exp_dilute exp_treat Treat cells or samples exp_dilute->exp_treat exp_incubate Incubate as per protocol exp_treat->exp_incubate cleanup_decontaminate Decontaminate work surfaces exp_incubate->cleanup_decontaminate cleanup_waste Segregate and label waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of waste according to institutional guidelines cleanup_waste->cleanup_dispose cleanup_ppe Remove and dispose of PPE cleanup_dispose->cleanup_ppe

General workflow for handling potent small molecule inhibitors.

Disposal Plan

Proper disposal of UMB298 and contaminated materials is crucial to prevent environmental contamination and exposure to others.

Waste TypeDisposal Procedure
Solid UMB298 Collect in a sealed, labeled container as hazardous chemical waste.
UMB298 Solutions Collect in a sealed, labeled, and chemically compatible container as hazardous liquid waste. Do not pour down the drain.
Contaminated Labware (e.g., pipette tips, tubes) Collect in a designated, sealed hazardous waste container.
Contaminated PPE (e.g., gloves, disposable lab coat) Bag and dispose of as hazardous waste.

All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.[1][2]

Emergency Procedures

In the event of an accidental exposure or spill, immediate action is necessary.

Emergency SituationProcedure
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do not induce vomiting. Wash out mouth with water. Seek immediate medical attention.
Spill Evacuate the area. If the spill is small and you are trained to do so, contain the spill with absorbent material. Wear appropriate PPE, including respiratory protection. For large spills, or if you are not trained, contact your institution's EHS department immediately.

Health Hazard Information (Based on Class of Compound)

While specific data for UMB298 is unavailable, preclinical safety studies of other CBP/p300 inhibitors have shown potential for adverse effects. For example, the CBP/p300 inhibitor GNE-781 was generally tolerated in preclinical studies but showed marked effects on thrombopoiesis (platelet formation) and also had deleterious effects on gastrointestinal and reproductive tissues.[3] It is prudent to assume that UMB298 may have similar target organ toxicities.

It is imperative that all personnel handling UMB298 are trained on its potential hazards and the procedures outlined in this document. This guidance should be supplemented with institution-specific safety protocols and a thorough review of any new information that becomes available.

References

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